molecular formula C7H5O5- B8703473 3,4,5-Trihydroxybenzoate

3,4,5-Trihydroxybenzoate

カタログ番号: B8703473
分子量: 169.11 g/mol
InChIキー: LNTHITQWFMADLM-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,4,5-Trihydroxybenzoate compounds, most notably Propyl Gallate (propyl this compound), are esters of gallic acid valued in research for their potent antioxidant and antimicrobial properties . Propyl Gallate appears as a white to creamy-white crystalline powder and has been extensively used since 1948 to protect against oxidation caused by hydrogen peroxide and oxygen free radicals . Its primary research application is in studying the prevention of rancidity in oils and fats, making it a critical compound for investigations into food preservation, particularly for polyunsaturated fats in animal and vegetable products . It is also employed in studies related to cosmetics, adhesives, lubricants, and pharmaceuticals. The compound's biological activity is consistent with its free-radical scavenging ability, leading to a range of research interests including antimicrobial activity, enzyme inhibition, chemoprotection, and anticarcinogenesis . In biochemical research, Propyl Gallate serves as an anti-fade reagent in fluorescence microscopy to reduce photobleaching of fluorescent probes such as rhodamine and fluorescein . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H5O5-

分子量

169.11 g/mol

IUPAC名

4-carboxy-2,6-dihydroxyphenolate

InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/p-1

InChIキー

LNTHITQWFMADLM-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1O)[O-])O)C(=O)O

正規SMILES

C1=C(C=C(C(=C1O)[O-])O)C(=O)O

製品の起源

United States

Foundational & Exploratory

3,4,5-Trihydroxybenzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of 3,4,5-Trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as gallic acid, is a naturally occurring phenolic acid with a wide range of applications in the pharmaceutical, food, and chemical industries. Its potent antioxidant, anti-inflammatory, and apoptotic-inducing properties have made it a subject of intense research for drug development. This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound, including detailed experimental protocols for its analysis and visualization of key signaling pathways it modulates.

Chemical Structure and Identification

This compound is a trihydroxybenzoic acid.[1][2][3][4] Its structure consists of a benzoic acid core with three hydroxyl groups substituted at positions 3, 4, and 5 of the benzene (B151609) ring.[1][3][4]

  • IUPAC Name: 3,4,5-Trihydroxybenzoic acid[1][3]

  • Synonyms: Gallic acid, Pyrogallol-5-carboxylic acid[3][5]

  • Molecular Formula: C₇H₆O₅[1][2][3]

  • Molecular Weight: 170.12 g/mol [1][2][3]

  • CAS Number: 149-91-7[1][3]

The molecule possesses a carboxylic acid functional group and three phenolic hydroxyl groups, which are responsible for its acidic nature and potent antioxidant activity.[6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for its handling, formulation, and analysis.

PropertyValueReferences
Appearance White to pale-yellow crystalline powder or needles.[1][2][3]
Melting Point 251-260 °C (decomposes)[1][4]
Boiling Point Sublimes[3]
pKa₁ (Carboxylic Acid) ~4.41[7][8][9]
pKa₂ (Phenolic OH) ~8.55[10]
pKa₃ (Phenolic OH) ~11.40[10]
pKa₄ (Phenolic OH) ~12.8[10]
Solubility in Water 1.19 g/100 mL (20 °C)[1]
Solubility in Ethanol Soluble[1]
Solubility in Acetone (B3395972) Soluble[1]
Solubility in Chloroform Negligible[1]
logP 0.70[1][3]
Density 1.694 g/cm³[1]

Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and quantification of this compound.

UV-Vis Spectroscopy

In aqueous solutions, this compound exhibits characteristic absorption maxima in the UV region. At an acidic pH, it shows two main absorption bands around 215 nm and 271 nm.[11] The position of these bands can be influenced by the pH of the solution.

Infrared (IR) Spectroscopy

The IR spectrum of gallic acid displays characteristic peaks corresponding to its functional groups. Key absorptions include a broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, COOH), ~9.1 (s, 3H, Ar-OH), ~6.9 (s, 2H, Ar-H).

  • ¹³C NMR (Acetone-d₆, 100 MHz): δ ~166.8 (COOH), ~145.1 (C3, C5), ~137.8 (C4), ~121.2 (C1), ~109.2 (C2, C6).[12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: An isocratic mobile phase of methanol, ethyl acetate, and water (25:5:70 v/v/v) can be effective.[9] Alternatively, a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) can be used.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at 270 nm.[9]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry for Quantification

This protocol outlines a simple method for quantifying this compound.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Distilled water or ethanol.

  • Procedure:

    • Prepare a standard stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions to create a calibration curve (e.g., 5-30 µg/mL).[14]

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is typically around 271 nm.

    • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for obtaining NMR spectra of this compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (Acetone-d₆).

  • Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.

  • Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed to confirm the structure and assign all signals.

Key Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Antioxidant Signaling Pathway (Nrf2-Keap1)

This compound can activate the Nrf2-Keap1 pathway, a crucial cellular defense mechanism against oxidative stress.[15][16] It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[15][16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.

Nrf2_Keap1_Pathway cluster_nucleus Cell Nucleus GA This compound Keap1 Keap1 GA->Keap1 interacts with Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes upregulates

Caption: Antioxidant signaling pathway of this compound via Nrf2-Keap1.

Anti-inflammatory Signaling Pathway (NF-κB)

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][17] It can prevent the phosphorylation and degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[17]

NFkB_Pathway cluster_nucleus Cell Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK GA This compound GA->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes activates transcription NFkB_IkBa NF-κB-IκBα Complex Nucleus Nucleus

Caption: Anti-inflammatory action of this compound via the NF-κB pathway.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][7] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[1][3]

Apoptosis_Pathway GA This compound Bax Bax GA->Bax upregulates Bcl2 Bcl-2 GA->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytC Cytochrome c Mitochondrion->CytC releases Caspase9 Caspase-9 CytC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a versatile phenolic compound with well-defined chemical properties and significant biological activities. This guide provides a foundational understanding of its structure, physicochemical characteristics, and analytical methodologies. The elucidation of its interactions with key cellular signaling pathways underscores its potential as a lead compound in drug discovery and development. Further research into its mechanisms of action will continue to unveil new therapeutic opportunities.

References

Natural Plant Sources of 3,4,5-Trihydroxybenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of 3,4,5-Trihydroxybenzoate, commonly known as gallic acid. It details the quantitative distribution of this valuable phenolic compound across various plant species and tissues, outlines methodologies for its extraction and analysis, and describes its biosynthetic pathway.

Introduction to this compound (Gallic Acid)

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants.[1] It exists in free form, as well as a component of more complex molecules like hydrolysable tannins (gallotannins) and galloylated esters such as epigallocatechin gallate (EGCG).[1][2] Gallic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their well-documented antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties.[3] This guide serves as a technical resource for professionals engaged in the research and development of gallic acid-based products.

Quantitative Data on Natural Plant Sources

The concentration of gallic acid varies significantly among different plant species and even between different parts of the same plant. The following tables summarize the quantitative data for both free gallic acid and gallic acid liberated from its bound forms (e.g., tannins) in various plant materials.

Table 1: Free Gallic Acid Content in Selected Plant Materials

Plant SpeciesCommon NamePlant PartConcentration (mg/g of extract)Reference
Oenothera biennisEvening PrimroseSeed15[1]
Camellia sinensisGreen TeaLeaves1 - 5[1]
Arctostaphylos uva-ursiBearberryLeaves1 - 5[1]
Corylus avellanaHazelnutSeed1 - 5[1]
Vitis viniferaGrapeSeed2[1]

Table 2: Gallic Acid Content Liberated from Esters and Tannins

Plant SpeciesCommon NamePlant PartConcentration (mg/g of extract)Reference
Arctostaphylos uva-ursiBearberryLeaves (Tannin fraction)116 - 309[1]
Camellia sinensisGreen TeaLeaves55 - 155[1]
Oenothera biennisEvening PrimroseSeed36[1]
Vitis viniferaGrapeSeed16[1]
Corylus avellanaHazelnutSeed5[1]

Table 3: Gallic Acid Content in Fruits of Medicinal Plants

Plant SpeciesCommon NamePlant PartConcentration (% w/w)Reference
Phyllanthus emblicaIndian GooseberryFruit1.79 - 2.18[4]
Terminalia bellericaBeleric MyrobalanFruit0.79 - 1.01[4]
Terminalia chebulaBlack MyrobalanFruit0.28 - 0.80[4]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of gallic acid from plant materials.

Extraction of Gallic Acid

The efficient extraction of gallic acid is crucial for its accurate quantification and for its isolation for further research and development. The choice of solvent and extraction conditions can significantly impact the yield.

Protocol 3.1.1: Solvent Extraction of Free and Bound Gallic Acid

This protocol is adapted from methodologies used for extracting phenolic compounds from various plant materials.[1]

Materials:

Procedure:

  • Defatting (for oil-rich materials like seeds):

    • Accurately weigh the powdered plant material.

    • Place the powder in a thimble and extract with hexane using a Soxhlet apparatus for 4-6 hours to remove lipids.

    • Air-dry the defatted material to remove residual hexane.

  • Extraction of Phenolic Compounds:

    • For materials like hazelnuts, evening primrose, and grape seeds:

      • Transfer the defatted plant material to a flask.

      • Add 80% (v/v) acetone at a solid-to-solvent ratio of 1:10 (w/v).

      • Agitate the mixture at room temperature for 2 hours.

    • For materials like green tea and bearberry leaves:

      • Transfer the powdered plant material to a flask.

      • Add 95% (v/v) ethanol at a solid-to-solvent ratio of 1:10 (w/v).

      • Agitate the mixture at room temperature for 2 hours.

  • Isolation of the Extract:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and filter through Whatman No. 1 filter paper.

    • Evaporate the solvent from the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

    • Store the dried extract at -20°C until analysis.

Protocol 3.1.2: Enzymatic Liberation of Gallic Acid from Tannins

This protocol uses the enzyme tannase (B8822749) to hydrolyze gallotannins, releasing free gallic acid for quantification.[1]

Materials:

  • Plant extract (obtained from Protocol 3.1.1)

  • Tannase solution (e.g., from Aspergillus niger)

  • Citrate (B86180) buffer (50 mM, pH 5.5)

  • 2 M HCl

  • Diethyl ether

  • Methanol (B129727)

Procedure:

  • Dissolve a known amount of the plant extract in deionized water.

  • To 4 mL of the aqueous extract solution, add 1 mL of tannase solution in citrate buffer.

  • Incubate the mixture at 30°C for 15 minutes.

  • Stop the reaction by adjusting the pH to 2 with 2 M HCl.

  • Extract the liberated gallic acid five times with 6 mL of diethyl ether each time.

  • Combine the ether extracts and evaporate to dryness using a rotary evaporator.

  • Dissolve the residue in a known volume of methanol for subsequent analysis.

Quantification of Gallic Acid

Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used, sensitive, and accurate method for the quantification of gallic acid.[5][6]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ortho-phosphoric acid or acetic acid

  • Gallic acid standard (≥98% purity)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water:acetonitrile (both acidified with 0.1% ortho-phosphoric acid or acetic acid) is commonly used. A typical gradient could be:

    • 0-20 min: 95:5 (Water:Acetonitrile)

    • 20-25 min: 80:20

    • 25-30 min: 50:50

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Preparation of Sample Solution:

    • Dissolve a known weight of the dried plant extract in methanol to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the gallic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of gallic acid in the sample using the calibration curve.

Protocol 3.2.2: UV-Visible Spectrophotometry (Folin-Ciocalteu Method)

This method is suitable for determining the total phenolic content, which can be expressed as gallic acid equivalents (GAE).

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Folin-Ciocalteu reagent

  • Gallic acid standard

  • Sodium carbonate solution (7.5% w/v)

  • Methanol or distilled water

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol or water.

    • Prepare a series of standard solutions with concentrations ranging from 20 to 100 µg/mL.

    • To 1 mL of each standard solution, add 5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).

    • After 5 minutes, add 4 mL of 7.5% sodium carbonate solution.

    • Incubate the mixture in the dark at room temperature for 1 hour.

    • Measure the absorbance at 765 nm against a blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Dissolve a known weight of the plant extract in methanol or water to a known concentration.

    • Take 1 mL of the extract solution and follow steps 3-6 as for the standards.

    • Calculate the total phenolic content as mg of GAE per gram of extract using the calibration curve.

Protocol 3.2.3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of gallic acid requires a derivatization step to increase its volatility.[7]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or N,O-bis(trimethylsilyl)acetamide)

  • Pyridine or other suitable solvent

  • Gallic acid standard

Procedure:

  • Derivatization:

    • Evaporate a known amount of the extract or gallic acid standard to dryness under a stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine) and the derivatizing agent.

    • Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the components.

    • Identify the derivatized gallic acid peak based on its retention time and mass spectrum, comparing it to a derivatized standard.

    • Quantify using a calibration curve prepared from derivatized standards.

Signaling Pathways and Experimental Workflows

Biosynthesis of Gallic Acid via the Shikimate Pathway

Gallic acid is synthesized in plants through the shikimate pathway.[8][9] A key intermediate, 3-dehydroshikimate, is converted to gallic acid by the enzyme shikimate dehydrogenase (SDH).[9][10] The pathway is subject to regulation at various enzymatic steps.

Gallic_Acid_Biosynthesis cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate (3-DHS) DHQ->DHS 3-dehydroquinate dehydratase SA Shikimate DHS->SA Shikimate Dehydrogenase (SDH) Gallic_Acid Gallic Acid DHS->Gallic_Acid Shikimate Dehydrogenase (SDH) S3P Shikimate 3-phosphate SA->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AA

Caption: Biosynthesis of Gallic Acid via the Shikimate Pathway.

Experimental Workflow for Gallic Acid Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of gallic acid from plant materials.

Gallic_Acid_Workflow Start Plant Material Collection (e.g., leaves, fruits, bark) Drying Drying (Air or Freeze-drying) Start->Drying Grinding Grinding and Sieving Drying->Grinding Extraction Solvent Extraction (e.g., Acetone, Ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Plant Extract Evaporation->Crude_Extract Quantification Quantification Crude_Extract->Quantification HPLC HPLC Analysis Quantification->HPLC Spectro Spectrophotometry (Folin-Ciocalteu) Quantification->Spectro GCMS GC-MS Analysis (with Derivatization) Quantification->GCMS Data_Analysis Data Analysis and Result Calculation HPLC->Data_Analysis Spectro->Data_Analysis GCMS->Data_Analysis

Caption: Experimental Workflow for Gallic Acid Analysis.

Conclusion

This technical guide has provided a detailed overview of the natural plant sources of this compound (gallic acid), presenting quantitative data and comprehensive experimental protocols for its extraction and analysis. The elucidation of its biosynthetic pathway offers insights into its production in plants. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important phytochemical, facilitating further investigation into its therapeutic potential and the development of new applications.

References

The Antioxidant Mechanisms of Gallic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants, fruits, and beverages.[1][2] It is renowned for its potent antioxidant properties, which are attributed to its unique chemical structure. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of gallic acid, including its direct free radical scavenging activities, metal ion chelation capabilities, and its indirect role in modulating endogenous antioxidant defense systems through the activation of key signaling pathways. The guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of gallic acid's mode of action.

Core Antioxidant Mechanisms

Gallic acid exerts its antioxidant effects through a multi-pronged approach, encompassing both direct and indirect mechanisms to counteract oxidative stress.

Direct Free Radical Scavenging

The primary antioxidant activity of gallic acid stems from its ability to directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] This capacity is largely due to the presence of three hydroxyl groups on its aromatic ring, which can readily donate a hydrogen atom to neutralize free radicals.[5]

The principal mechanism of scavenging is often through hydrogen atom transfer (HAT).[5][6] The O-H bond dissociation enthalpy (BDE) is a key determinant of this activity; a lower BDE facilitates the donation of a hydrogen atom.[5] Gallic acid has been shown to be a versatile scavenger, capable of deactivating a wide range of reactive species.[3][4] Theoretical studies using density functional theory (DFT) have confirmed its high reactivity towards various radicals.[3][6]

Gallic acid is a potent scavenger of:

  • Hydroxyl radicals (•OH): It can scavenge these highly reactive radicals at diffusion-limited rates.[3][4]

  • Hydroperoxyl radicals (•OOH): It demonstrates high scavenging activity against these radicals, particularly in nonpolar environments.[3][4]

  • Superoxide (B77818) anion (•O2−): It effectively scavenges this radical, as demonstrated in various in vitro assays.[7]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical: This stable free radical is widely used to assess antioxidant activity, and gallic acid consistently shows strong scavenging potential in this assay.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation: Gallic acid also exhibits potent scavenging activity against the ABTS radical cation.[8]

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Gallic acid's structure, with its ortho-disposed hydroxyl groups, allows it to effectively chelate these metal ions, forming stable complexes.[9][10][11] This sequestration of metal ions prevents them from participating in redox cycling and generating free radicals, thus contributing significantly to its overall antioxidant effect.[10][12] Studies have shown that gallic acid can chelate various toxic metals, including aluminum (Al), cadmium (Cd), and lead (Pb).[12][13]

Modulation of Endogenous Antioxidant Defense Systems

Beyond its direct scavenging and chelating activities, gallic acid enhances the cellular antioxidant defense system by upregulating the expression and activity of endogenous antioxidant enzymes.[14][15][16] This is a crucial mechanism for long-term protection against oxidative stress.

Key enzymes modulated by gallic acid include:

  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[17] Gallic acid has been shown to increase the activity of SOD.[14][15]

  • Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[17] Gallic acid treatment has been observed to enhance CAT activity.[14][15]

  • Glutathione (B108866) Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[17] Gallic acid has been demonstrated to increase GPx activity.[14]

Signaling Pathway Modulation

Gallic acid's ability to upregulate antioxidant enzymes is mediated through its interaction with specific cellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17]

Gallic acid can activate the Nrf2 pathway through several proposed mechanisms:

  • Interaction with Keap1: Molecular docking studies suggest that gallic acid may bind to Keap1, potentially competing with Nrf2 and leading to its stabilization and release.[17][18]

  • Upstream Kinase Activation: Gallic acid can induce the phosphorylation of upstream kinases, such as Extracellular signal-regulated kinase (ERK), which in turn can lead to the phosphorylation and activation of Nrf2.[18]

Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and phase II detoxifying enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), leading to their increased expression.[18][19]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in regulating cellular responses to a variety of stimuli, including oxidative stress.[20] Gallic acid has been shown to modulate these pathways, often in a manner that suppresses inflammatory responses and promotes cell survival.[20][21][22] For instance, gallic acid can inhibit the phosphorylation of key signaling molecules in the MAPK pathway, thereby reducing the activation of pro-inflammatory transcription factors like NF-κB.[20][23]

Quantitative Antioxidant Activity Data

The antioxidant capacity of gallic acid has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

AssayIC50 Value (μM)Reference
DPPH Radical Scavenging13.2[5]
ABTS Radical Scavenging1.03 ± 0.25 µg/mL (approx. 6.05 µM)[8]

Note: IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and incubation time.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of gallic acid (and a standard antioxidant like Trolox or ascorbic acid) in a suitable solvent.

  • In a microplate or cuvette, add a fixed volume of the DPPH solution to a specific volume of the sample or standard solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • A blank containing the solvent instead of the sample is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

Procedure:

  • Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare various concentrations of gallic acid (and a standard antioxidant).

  • Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

  • Determine the IC50 value from the concentration-response curve.

Metal Chelating Assay (Ferrozine Assay)

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).

Principle: Ferrozine (B1204870) can form a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex.

Procedure:

  • Prepare solutions of the sample (gallic acid), FeCl₂, and ferrozine.

  • Mix the sample solution with the FeCl₂ solution.

  • Initiate the reaction by adding the ferrozine solution.

  • After a short incubation period at room temperature, measure the absorbance of the ferrozine-Fe²⁺ complex at approximately 562 nm.

  • A control is prepared in the same manner but with the solvent instead of the sample.

  • The percentage of metal chelating activity is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] x 100

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays are typically performed on cell lysates or tissue homogenates after treatment with gallic acid. Commercially available kits are often used for these measurements.

General Workflow:

  • Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer on ice. Centrifuge to remove debris and collect the supernatant containing the enzymes.

  • Protein Quantification: Determine the total protein concentration of the lysate/homogenate (e.g., using the Bradford assay) to normalize enzyme activity.

  • Enzyme-Specific Assay:

    • SOD Activity: Often measured using a colorimetric assay where a superoxide-generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., WST-1). SOD in the sample inhibits this reduction.[24][25]

    • CAT Activity: Typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[24][25][26]

    • GPx Activity: Commonly assayed by a coupled reaction where GPx reduces H₂O₂ using GSH. The resulting oxidized glutathione (GSSG) is then reduced by glutathione reductase (GR) with the consumption of NADPH, which is monitored at 340 nm.[24][25]

  • Calculation: Enzyme activity is calculated based on the change in absorbance over time and normalized to the protein concentration.

Visualizations

Signaling Pathways

Gallic_Acid_Nrf2_Pathway cluster_nucleus Nuclear Events GA Gallic Acid Keap1_Nrf2 Keap1-Nrf2 Complex GA->Keap1_Nrf2 Inhibits interaction ERK ERK GA->ERK Activates Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC, etc.) ARE->Antioxidant_Enzymes Upregulates pERK p-ERK ERK->pERK pERK->Nrf2 Phosphorylates & Activates Gallic_Acid_MAPK_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Kinases MAPK Kinases (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_Kinases Activates NFkB_Complex IκB-NF-κB Complex Inflammatory_Stimuli->NFkB_Complex Activates GA Gallic Acid GA->MAPK_Kinases Inhibits phosphorylation GA->NFkB_Complex Inhibits degradation of IκB NFkB NF-κB MAPK_Kinases->NFkB Activates NFkB_Complex->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus Translocation DPPH_Assay_Workflow Start Start Prep_DPPH Prepare DPPH Solution Start->Prep_DPPH Prep_Sample Prepare Gallic Acid Solutions Start->Prep_Sample Mix Mix DPPH and Sample Prep_DPPH->Mix Prep_Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End Metal_Chelating_Assay_Workflow Start Start Prep_Reagents Prepare Sample, FeCl₂, and Ferrozine Start->Prep_Reagents Mix_Sample_Fe Mix Sample and FeCl₂ Prep_Reagents->Mix_Sample_Fe Add_Ferrozine Add Ferrozine Mix_Sample_Fe->Add_Ferrozine Incubate Incubate at RT Add_Ferrozine->Incubate Measure Measure Absorbance (~562 nm) Incubate->Measure Calculate Calculate % Chelating Activity Measure->Calculate End End Calculate->End

References

A Technical Guide to the Pro-oxidant Properties of 3,4,5-Trihydroxybenzoate (Gallic Acid) Under Specific Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxybenzoate, commonly known as gallic acid (GA), is a naturally occurring phenolic compound found abundantly in various plants, fruits, and beverages like green tea and red wine.[1] Renowned for its potent antioxidant capabilities, gallic acid is widely utilized as a food additive and is explored for numerous health benefits, including anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3] However, the bioactivity of phenolic compounds like gallic acid is complex and context-dependent. Under specific biochemical conditions, gallic acid can paradoxically exhibit pro-oxidant properties, a phenomenon that involves the generation of reactive oxygen species (ROS), leading to cellular damage.[4][5] This dual role is of significant interest in therapeutic research, particularly in oncology, where inducing oxidative stress selectively in cancer cells is a promising strategy.

This technical guide provides an in-depth examination of the conditions, mechanisms, and consequences of the pro-oxidant activity of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in research and drug development.

Conditions Favoring Pro-oxidant Activity

The transition of gallic acid from an antioxidant to a pro-oxidant is not arbitrary but is dictated by specific factors in its microenvironment. The most critical condition is the presence of transition metal ions.[4]

  • Presence of Transition Metal Ions: The pro-oxidant activity of gallic acid is significantly amplified in the presence of redox-active transition metals, particularly copper (Cu(II)) and iron (Fe(II)/Fe(III)).[4][6] Gallic acid can reduce these metal ions (e.g., Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺). The reduced metal ions can then participate in Fenton-like reactions with endogenous hydrogen peroxide (H₂O₂) to generate highly reactive and damaging hydroxyl radicals (•OH).[7][8] This catalytic cycle of metal reduction and subsequent ROS generation is a cornerstone of GA's pro-oxidant mechanism.

  • Concentration Dependence: The bioactivity of gallic acid is strongly dependent on its concentration. While it may act as an antioxidant at low concentrations, higher concentrations can promote pro-oxidant effects.[4][7] This dose-dependent switch is crucial for experimental design and therapeutic application.

  • Redox Status of the Cellular Environment: The overall redox balance within a cell can influence how gallic acid behaves. In environments already under a degree of oxidative stress, or in the presence of high levels of H₂O₂, the pro-oxidant cascade initiated by gallic acid may be more pronounced.

ParameterCondition DescriptionOutcomeReferences
Metal Ions Presence of exogenous Copper (Cu(II)) or Iron (Fe(II))Significant increase in ROS generation, apoptosis, and autophagy in HepG2 cells.[6][9]
Presence of ferric-EDTA and H₂O₂Acceleration of damage to deoxyribose.[10]
Presence of a ferric-bleomycin systemAcceleration of DNA damage.[10]
Concentration 5 µmol/L to 50 µmol/LIn a Fenton system (Fe²⁺-EGTA-H₂O₂), GA showed pro-oxidant activity across the entire range, with a 1689 ± 358% enhancement of light emission at 5 µmol/L.[7]
100, 200, and 300 µMDose-dependent induction of DNA damage (comet tail) and condensation in human oral cancer SCC-4 cells.[11]

Core Mechanisms of Pro-oxidant Action

When conditions are favorable, gallic acid initiates a cascade of oxidative reactions that can damage key biological macromolecules.

Generation of Reactive Oxygen Species (ROS)

The primary mechanism involves the reduction of transition metals, which then catalyze the formation of ROS. The key reaction is the Fenton reaction:

  • Reduction of Metal Ion: GA reduces Fe³⁺ to Fe²⁺.

  • Fenton Reaction: The newly formed Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH) and a hydroxide (B78521) ion (OH⁻), regenerating Fe³⁺.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This cycle can repeat as long as both gallic acid and H₂O₂ are present, leading to a sustained production of highly destructive hydroxyl radicals. Studies have confirmed that the combination of gallic acid and Cu(II) triggers a significant increase in intracellular ROS levels.[6][9]

cluster_fenton Fenton Reaction Cycle GA Gallic Acid Fe2 Fe²⁺ GA->Fe2 reduces Fe3 Fe³⁺ OH_radical •OH (Hydroxyl Radical) Fe3->OH_radical generates Fe2->Fe3 Fenton Reaction H2O2 H₂O₂ H2O2->Fe3 + CellDamage Cellular Damage (DNA, Lipids, Proteins) OH_radical->CellDamage GA_Metals Gallic Acid + Transition Metals ROS ↑ Intracellular ROS GA_Metals->ROS JNK JNK (c-Jun N-terminal kinase) ROS->JNK pJNK p-JNK (Activated) JNK->pJNK Phosphorylation p53 ↑ p53 Expression pJNK->p53 Fas ↑ Fas Expression pJNK->Fas Apoptosis Apoptosis p53->Apoptosis Fas->Apoptosis cluster_assays Parallel Assays start Start: Cell Culture (e.g., HepG2, SCC-4) treatment Treatment with This compound (± Metal Ions) start->treatment ros_assay ROS Assay (DCFH-DA) treatment->ros_assay dna_assay DNA Damage Assay (Comet Assay) treatment->dna_assay lipid_assay Lipid Peroxidation (TBARS) treatment->lipid_assay ros_result Measure Fluorescence (ROS Levels) ros_assay->ros_result dna_result Visualize & Quantify 'Comet Tails' dna_assay->dna_result lipid_result Measure Absorbance (MDA Levels) lipid_assay->lipid_result end Data Analysis & Conclusion ros_result->end dna_result->end lipid_result->end

References

The Phenolic Paradox: A Technical Guide to the Dual Antioxidant and Prooxidant Activities of Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound abundant in various plants, fruits, and beverages, has garnered significant attention in the scientific community for its diverse biological activities. While traditionally celebrated for its potent antioxidant properties, a growing body of evidence reveals a fascinating paradox: under specific conditions, gallic acid can exhibit prooxidant behavior, a characteristic that is being increasingly explored for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the dual nature of gallic acid, detailing the underlying mechanisms, the factors that govern its antioxidant versus prooxidant effects, and the experimental methodologies used to characterize these activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of gallic acid.

I. The Antioxidant Facet of Gallic Acid

The antioxidant activity of gallic acid is primarily attributed to its chemical structure, specifically the presence of three hydroxyl groups on the aromatic ring. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

Mechanisms of Antioxidant Action
  • Radical Scavenging: Gallic acid is an efficient scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and peroxyl radicals[1][2]. The donation of a hydrogen atom from one of its hydroxyl groups to a free radical results in the formation of a more stable gallate radical, which can be further stabilized through resonance.

  • Metal Ion Chelation: Gallic acid can chelate transition metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺)[3][4]. By binding to these metal ions, it prevents their participation in Fenton-type reactions, which are a major source of highly reactive hydroxyl radicals in biological systems.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of gallic acid is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC₅₀ values indicate higher antioxidant activity.

AssayRadical/OxidantTypical IC₅₀ Range for Gallic Acid (µM)Reference(s)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay DPPH•5.0 - 15.0[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay ABTS•⁺2.5 - 10.0[5]

II. The Prooxidant Facet of Gallic Acid

Paradoxically, the same chemical features that confer antioxidant properties to gallic acid can also mediate its prooxidant effects. This dual behavior is highly dependent on the surrounding microenvironment.

Mechanisms of Prooxidant Action
  • Redox Cycling in the Presence of Metal Ions: In the presence of transition metals like iron and copper, gallic acid can act as a reducing agent, converting Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺[6][7]. These reduced metal ions can then react with hydrogen peroxide (H₂O₂) via the Fenton reaction to generate highly damaging hydroxyl radicals. This redox cycling can lead to an overall increase in oxidative stress.

  • Autoxidation: At physiological or alkaline pH, gallic acid can undergo autoxidation, a process that generates reactive oxygen species, including superoxide anions and hydrogen peroxide[8][9]. This spontaneous oxidation can contribute to a prooxidant environment.

  • Induction of Apoptosis in Cancer Cells: The prooxidant activity of gallic acid is a key mechanism underlying its anticancer effects[10][11][12]. By inducing excessive ROS production within cancer cells, gallic acid can trigger oxidative damage to DNA, proteins, and lipids, leading to the activation of apoptotic signaling pathways[5][13].

Quantitative Assessment of Prooxidant Activity

The prooxidant activity of gallic acid is often evaluated by its ability to induce cytotoxicity and apoptosis in cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) for cell viability is a common metric.

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference(s)
A2780SOvarian Cancer103Not specified[10]
A2780CP (cisplatin-resistant)Ovarian Cancer189Not specified[10]
MDA-MB-231Breast Cancer15024[14]
MDA-MB-231Breast Cancer5048[14]
HeLaCervical Cancer239.248[15]
OVCAR-3Ovarian Cancer20.36 ± 0.1848[16]
A2780/CP70Ovarian Cancer27.18 ± 0.2248[16]

III. Factors Governing the Antioxidant-Prooxidant Switch

The transition between the antioxidant and prooxidant roles of gallic acid is not arbitrary but is governed by a set of well-defined physicochemical and biological factors.

Factors_Influencing_Gallic_Acid_Behavior cluster_factors Influencing Factors cluster_outcomes Resulting Behavior GA Gallic Acid Concentration Concentration GA->Concentration pH pH GA->pH Metal_Ions Presence of Transition Metal Ions (Fe, Cu) GA->Metal_Ions Cellular_Environment Cellular Redox State (e.g., Cancer vs. Normal Cells) GA->Cellular_Environment Antioxidant Antioxidant Concentration->Antioxidant Low Prooxidant Prooxidant Concentration->Prooxidant High pH->Antioxidant Acidic pH->Prooxidant Neutral/Alkaline (Autoxidation) Metal_Ions->Prooxidant Present (Fenton Reaction) Cellular_Environment->Antioxidant Balanced Redox State (Normal Cells) Cellular_Environment->Prooxidant High Basal ROS (Cancer Cells)

Caption: Factors influencing the dual behavior of gallic acid.

  • Concentration: At low concentrations, gallic acid typically acts as an antioxidant by scavenging free radicals. However, at higher concentrations, its prooxidant effects can become dominant[17].

  • pH: The pH of the environment plays a crucial role. In acidic conditions, the antioxidant activity is generally favored. In contrast, neutral to alkaline pH promotes the autoxidation of gallic acid, leading to ROS generation[8][9].

  • Presence of Transition Metal Ions: The presence of redox-active metal ions like iron and copper is a critical determinant of gallic acid's prooxidant activity through the Fenton reaction[6][7]. The prooxidant effect is particularly pronounced when the molar ratio of gallic acid to Fe(III) is less than 2[6].

  • Cellular Environment: The local cellular redox environment is a key factor. Cancer cells, which often have a higher basal level of ROS and altered metabolism compared to normal cells, can be more susceptible to the prooxidant effects of gallic acid, leading to selective cytotoxicity[10][11].

IV. Signaling Pathways Modulated by Gallic Acid's Dual Activity

The prooxidant activity of gallic acid, particularly its ability to induce apoptosis in cancer cells, is mediated through the modulation of specific intracellular signaling pathways.

Gallic_Acid_Apoptosis_Pathway GA Gallic Acid (Prooxidant concentration) ROS Increased Intracellular ROS GA->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction (Loss of ΔΨm, Cytochrome c release) ROS->Mitochondria p53 p53 Activation JNK->p53 p53->Mitochondria via Bax/Bcl-2 modulation Caspases Caspase Cascade Activation (Caspase-8, -9, -3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of gallic acid-induced apoptosis.

A primary mechanism involves the generation of ROS, which can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK). Activated JNK can, in turn, phosphorylate and activate the tumor suppressor protein p53[5]. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death[13][16].

V. Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant and prooxidant activities of gallic acid.

A. Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_DPPH Prepare 0.1 mM DPPH solution in methanol (B129727) Mix Mix gallic acid/control solution with DPPH solution (e.g., 1:1 v/v) Prep_DPPH->Mix Prep_GA Prepare serial dilutions of gallic acid in methanol Prep_GA->Mix Prep_Control Prepare a positive control (e.g., ascorbic acid) Prep_Control->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % inhibition and IC₅₀ Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of gallic acid in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the gallic acid stock solution to obtain a range of concentrations.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each gallic acid dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

    • Include a blank containing only methanol and a control containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of gallic acid to determine the IC₅₀ value.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

    • Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the gallic acid sample (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

B. Prooxidant Activity Assays

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.

DCFH_DA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_detection Detection & Analysis Seed_Cells Seed cells in a multi-well plate and allow to adhere Treat_Cells Treat cells with various concentrations of gallic acid Seed_Cells->Treat_Cells Load_DCFH_DA Load cells with DCFH-DA solution (e.g., 10-25 µM) Treat_Cells->Load_DCFH_DA Incubate_Stain Incubate at 37°C for 30-60 min in the dark Load_DCFH_DA->Incubate_Stain Wash_Cells Wash cells with PBS Incubate_Stain->Wash_Cells Measure_Fluorescence Measure fluorescence (Ex/Em ~485/530 nm) Wash_Cells->Measure_Fluorescence Analyze_Data Quantify and compare fluorescence intensity Measure_Fluorescence->Analyze_Data

Caption: Workflow for the DCFH-DA assay for intracellular ROS detection.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, or on coverslips for microscopy).

    • Allow cells to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of gallic acid for the desired time. Include untreated and positive controls (e.g., H₂O₂).

  • DCFH-DA Staining:

    • Prepare a working solution of DCFH-DA in serum-free medium or PBS (typically 10-25 µM).

    • Remove the treatment medium and wash the cells with PBS.

    • Add the DCFH-DA working solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~530 nm).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Preparation:

    • Treat cells with gallic acid as described above.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • The cell populations are identified as follows:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Protocol:

  • Sample Preparation:

    • Fix cells or tissue sections with a cross-linking agent like paraformaldehyde.

    • Permeabilize the samples to allow the labeling enzyme to access the nucleus.

  • TdT Labeling Reaction:

    • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

    • This incubation is typically carried out for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • If a directly fluorescent dUTP is used, the signal can be visualized directly.

    • For indirectly labeled dUTPs, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is required.

  • Analysis:

    • Visualize the labeled cells using fluorescence microscopy. Apoptotic nuclei will appear brightly stained.

    • Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.

VI. Conclusion

The dual antioxidant and prooxidant nature of gallic acid underscores the complexity of its biological activities. While its antioxidant properties contribute to its protective effects, the prooxidant facet is emerging as a promising avenue for therapeutic interventions, especially in cancer therapy. A thorough understanding of the factors that dictate this bimodal behavior is crucial for the rational design of gallic acid-based therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and harness the paradoxical yet potent properties of this remarkable phenolic compound. Future research should continue to unravel the intricate molecular mechanisms governing the antioxidant-prooxidant switch of gallic acid to fully realize its therapeutic potential.

References

Gallic Acid: A Multifaceted Secondary Metabolite in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found extensively throughout the plant kingdom, often as a component of larger molecules like hydrolysable tannins (gallotannins) and esters.[1][2][3] As a secondary metabolite, it is not directly involved in the primary processes of growth and development but plays a crucial role in the plant's interaction with its environment.[4] Its functions are diverse, ranging from providing structural support and pigmentation to acting as a potent defense molecule against a wide array of biotic and abiotic stresses.[2][5] Gallic acid exhibits well-documented antimicrobial, insecticidal, and antioxidant properties, making it a key player in the plant's innate immune system.[6][7] Furthermore, it can act as a signaling molecule, priming and inducing broader defense responses within the plant.[5][6] This guide provides a comprehensive technical overview of the biosynthesis of gallic acid, its direct and indirect roles in plant defense, and the experimental protocols used for its study.

Biosynthesis of Gallic Acid

The primary route for gallic acid biosynthesis in higher plants is through the shikimate pathway.[3][8] This pathway is fundamental for the production of aromatic amino acids and numerous other secondary metabolites.[3] While several potential pathways have been proposed, the most widely accepted route involves the direct dehydrogenation of 3-dehydroshikimic acid (3-DHS), an intermediate of the shikimate pathway.[9][10][11] This reaction is catalyzed by the enzyme 3-dehydroshikimate dehydrogenase (DSDG).[9]

Gallic_Acid_Biosynthesis cluster_shikimate Shikimate Pathway cluster_gallic_acid Gallic Acid Formation PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinic acid (DHQ) DAHP->DHQ DHQ synthase DHS 3-dehydroshikimic acid (3-DHS) DHQ->DHS DHQ dehydratase GA Gallic Acid DHS->GA 3-dehydroshikimate dehydrogenase (DSDG)

Caption: Biosynthesis of Gallic Acid via the Shikimate Pathway.

Gallic Acid's Role in Plant Defense

Gallic acid contributes to plant defense through two primary modes of action: direct toxicity to pathogens and herbivores, and as an elicitor that induces systemic defense responses.

Direct Defense: Antimicrobial and Insecticidal Activities

Gallic acid possesses broad-spectrum antimicrobial activity, inhibiting the growth of various pathogenic fungi and bacteria.[12][13] Its mechanism of action can involve disrupting microbial cell membranes, altering essential metabolic processes, and inhibiting biofilm formation.[12] Similarly, gallic acid has demonstrated insecticidal properties against various herbivorous insects, acting as an anti-feedant and growth inhibitor.[5][14]

Table 1: Direct Antimicrobial and Insecticidal Activity of Gallic Acid

Target Organism Type of Activity Metric Result Reference
Alternaria solani Antifungal Disease Severity 6.99% severity with pyrogallic acid (derivative) vs. control [13]
Food Spoilage Bacteria Antibacterial Inhibition Zone Significant inhibition zones observed [15]
Pseudomonas aeruginosa Antibacterial Inhibition Zone 31 ± 1.0 mm [15]
Aphis craccivora Insecticidal LC₅₀ 1303.68 mg/L [14]

| Ectropis obliqua | Anti-feedant | Larval Weight Gain | Reduced by 26.8% after 13 days on GA-treated plants |[6] |

Indirect Defense: Induction of Plant Immune Responses

Beyond its direct toxic effects, gallic acid functions as a signaling molecule that can trigger a broader and more robust defense response in plants.[5][6] Exogenous application of gallic acid has been shown to induce the expression of key defense-related genes and lead to the accumulation of other protective secondary metabolites.[5][6] This response is often mediated through the activation of major plant defense signaling pathways, notably the Jasmonic Acid (JA) and the Phenylpropanoid pathways.[5][6]

Activation of the JA pathway leads to the expression of genes involved in producing anti-herbivore compounds, while the phenylpropanoid pathway is responsible for synthesizing a vast array of phenolics, including flavonoids and lignins, that have protective functions.[5]

Gallic_Acid_Signaling cluster_JA Jasmonic Acid (JA) Pathway cluster_Phenyl Phenylpropanoid Pathway cluster_compounds Accumulated Defense Compounds GA Gallic Acid (Elicitor) JAZ CsJAZ1 Gene (Repressor) GA->JAZ Upregulation OPR3 CsOPR3 Gene (JA Biosynthesis) GA->OPR3 Upregulation PAL CsPAL1/2 Genes GA->PAL Upregulation SDH CsSDH1 Gene GA->SDH Upregulation Flavonoids Flavonoids (Astragalin, Naringenin) JAZ->Flavonoids Leads to OPR3->Flavonoids Leads to Catechins Galloylated Catechins (EGCG, ECG) PAL->Catechins Leads to Caffeine Caffeine PAL->Caffeine Leads to SDH->Catechins Leads to SDH->Caffeine Leads to

Caption: Gallic Acid-Induced Defense Signaling Pathways.

The induction of these pathways results in significant quantitative changes in the plant's transcriptome and metabolome.

Table 2: Changes in Defense-Related Gene Expression in Tea Plants Induced by Gallic Acid

Gene Pathway Fold Increase vs. Control Time Point Reference
CsJAZ1 Jasmonic Acid 12.2 3 hours [5]
CsJAZ1 Jasmonic Acid 7.9 12 hours [5]

| CsOPR3 | Jasmonic Acid | 1.9 | Not specified |[5] |

Table 3: Accumulation of Defense Compounds in Tea Plants Induced by Gallic Acid

Compound Class Fold Increase vs. Control Reference
Naringenin Flavonoid 4.5 [5][6]
Astragalin Flavonoid 2.4 [5][6]
Prunin Flavonoid 2.2 [5][6]
Caffeine Alkaloid 1.43 (43% increase) [5][6]
EGCG Galloylated Catechin 1.27 (27% increase) [5][6]

| ECG | Galloylated Catechin | 1.22 (22% increase) |[5][6] |

Experimental Protocols

The study of gallic acid in plant tissues requires precise and validated methodologies for extraction, identification, and quantification. Below are protocols for key experimental procedures cited in the literature.

Experimental_Workflow cluster_analysis Quantification & Identification Start Plant Tissue Collection (e.g., leaves, galls) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Solvent Extraction (Methanol, Acetone, etc.) Prep->Extract Filter Filtration / Centrifugation Extract->Filter Concentrate Solvent Evaporation (Rotary Evaporator) Filter->Concentrate TLC HPTLC / TLC Concentrate->TLC HPLC HPLC Concentrate->HPLC Spectro Spectrophotometry (Folin-Ciocalteu) Concentrate->Spectro Data Data Analysis (Calibration Curve, GAE calculation) TLC->Data HPLC->Data Spectro->Data

Caption: General Experimental Workflow for Gallic Acid Analysis.

Extraction of Gallic Acid from Plant Material

This protocol provides a general method for extracting phenolic compounds, including gallic acid, from plant tissues.[16][17]

  • Sample Preparation: Weigh approximately 20 g of dried, powdered plant material.

  • Extraction: Place the sample in a flask and add a suitable solvent (e.g., 50% aqueous methanol (B129727) or 70% acetone).[16] The solid-to-solvent ratio should be sufficient for complete immersion (e.g., 1:10 w/v).

  • Maceration/Reflux: Subject the mixture to extraction. This can be done via reflux for 4-6 hours or through ultrasound-assisted extraction for 15-30 minutes.[16]

  • Filtration: Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.

  • Storage: Store the dried extract at 4°C in an airtight, light-protected container for further analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This colorimetric assay is widely used to determine the total phenolic content in an extract, expressed as gallic acid equivalents (GAE).[2][16][18]

  • Reagent Preparation:

    • Gallic Acid Standard Stock: Prepare a 1 mg/mL stock solution of gallic acid in methanol.[18] Create a calibration curve by preparing serial dilutions (e.g., 10, 25, 50, 75 µg/mL).[16]

    • Folin-Ciocalteu Reagent (10%): Dilute the commercial reagent 1:10 with distilled water.

    • Sodium Carbonate (Na₂CO₃): Prepare a 7% (w/v) solution in distilled water.[16]

  • Assay Procedure:

    • In a test tube, add 1 mL of the plant extract or standard solution of a specific concentration.

    • Add 5 mL of 10% Folin-Ciocalteu reagent and mix thoroughly.[16]

    • After 5-8 minutes, add 4 mL of the 7% Na₂CO₃ solution.[16]

    • Incubate the mixture in the dark at room temperature (or 40°C in a water bath) for 30-90 minutes.[16]

  • Measurement: Measure the absorbance of the resulting blue color at 760-765 nm using a spectrophotometer against a blank (containing the solvent instead of the sample).

  • Calculation: Determine the concentration of total phenolics from the calibration curve generated with the gallic acid standards. The results are typically expressed as mg of GAE per gram of dry extract.[16]

High-Performance Thin-Layer Chromatography (HPTLC) for Gallic Acid Quantification

HPTLC is a rapid and efficient method for the separation and quantification of specific compounds like gallic acid in complex extracts.[19][20]

  • Sample and Standard Preparation:

    • Prepare a standard solution of gallic acid (e.g., 100 µg/mL in methanol).

    • Prepare the sample extract solution (e.g., 10 mg/mL in methanol).

  • Chromatography:

    • Stationary Phase: Use pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates.

    • Application: Apply specific volumes of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

    • Mobile Phase: A common solvent system is Toluene:Acetone:Glacial Acetic Acid (3:1:2 v/v/v).[19]

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front reaches a predetermined distance (e.g., 80 mm).

  • Detection and Quantification:

    • Dry the plate after development.

    • Perform densitometric scanning at the wavelength of maximum absorbance for gallic acid (e.g., 220 nm or 280 nm).[19]

    • Identify the gallic acid band in the sample chromatogram by comparing its Rƒ value with that of the standard.

    • Quantify the amount of gallic acid by comparing the peak area from the sample with the calibration curve generated from the standard.

Conclusion

Gallic acid is a cornerstone of the chemical defense strategy in many plants. Its biosynthesis via the shikimate pathway provides a direct link between primary and secondary metabolism. Its role is multifaceted, acting as a direct deterrent to pests and pathogens through its inherent toxicity and as a crucial signaling molecule that activates broader, systemic defense responses via the jasmonic acid and phenylpropanoid pathways. This dual functionality underscores its importance in plant resilience. The robust analytical methods developed for its quantification allow researchers to accurately assess its role in plant-environment interactions, paving the way for applications in agriculture (e.g., developing plant defense elicitors) and drug development, where its potent biological activities are of significant interest.

References

In Silico Analysis of the Radical Scavenging Prowess of Gallic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound abundant in various plant sources, is renowned for its potent antioxidant properties. Its capacity to neutralize free radicals is a cornerstone of its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. Understanding the precise mechanisms and thermodynamics of its radical scavenging activity is crucial for the rational design of novel antioxidant therapies and the effective utilization of gallic acid in drug development. This technical whitepaper provides an in-depth exploration of the in silico methodologies employed to elucidate the radical scavenging capabilities of gallic acid. It offers a comprehensive summary of quantitative data from computational studies, details the theoretical protocols used, and visualizes the core scavenging mechanisms through signaling pathway diagrams.

Introduction to Radical Scavenging Mechanisms

The antioxidant action of phenolic compounds like gallic acid primarily involves the donation of a hydrogen atom or an electron to a highly reactive free radical, thereby neutralizing it. Computational studies, predominantly using Density Functional Theory (DFT), have identified three primary mechanisms for this activity.[1][2] The preferred pathway is highly dependent on the reaction environment, particularly the solvent polarity.

  • Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant (ArOH) to the radical (R•). It is a one-step process favored in non-polar or gas-phase environments.[1] The efficacy of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond, with lower BDE values indicating a higher propensity for hydrogen donation.[3][4][5]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism. First, an electron is transferred from the antioxidant to the radical, forming a radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation transfers a proton to the anion. The Ionization Potential (IP) is the key thermodynamic parameter for the initial electron transfer step.

  • Sequential Proton Loss Electron Transfer (SPLET): Also a two-step process, SPLET is particularly relevant in polar solvents. The antioxidant first deprotonates to form an anion (ArO-), which then transfers an electron to the free radical. This mechanism is often favored in aqueous solutions at physiological pH.[1][6][7]

Quantitative Analysis of Scavenging Activity

Computational chemistry provides critical thermodynamic parameters that quantify the radical scavenging potential of gallic acid. The following tables summarize key data from various DFT studies. The 4-OH group is consistently identified as the most active site for hydrogen donation due to its lower Bond Dissociation Enthalpy.[3][4]

Table 1: Bond Dissociation Enthalpy (BDE) for Gallic Acid's Hydroxyl Groups

Phenolic GroupBDE (kcal/mol) - Gas PhaseBDE (kJ/mol) - Gas PhaseBDE (kJ/mol) - BenzeneBDE (kJ/mol) - WaterComputational Method
4-OH73.6[5][8]340[4]335[4]329[4]B3LYP/aug-cc-pVTZ + ZPE[5][8] / B3LYP/6-311++G[4]
3-OH / 5-OH-354[4]349[4]341[4]B3LYP/6-311++G[4]

Table 2: Ionization Potential (IP) and Other Key Thermodynamic Parameters for Gallic Acid

ParameterValue (kcal/mol)Value (eV)EnvironmentComputational Method
Adiabatic Ionization Potential188.0[5][8]8.2[5][8]Gas PhaseB3LYP/aug-cc-pVTZ + ZPE[5][8]
Proton Dissociation Enthalpy (4-OH)--Gas PhaseB3LYP/6-311++G[4]
Proton Affinity (4-O⁻)--Gas PhaseB3LYP/6-311++G[4]
Electron Transfer Enthalpy (4-O⁻)--Gas PhaseB3LYP/6-311++G**[4]

Detailed Computational Protocols

The data presented in this guide are derived from rigorous in silico experiments. A typical protocol for assessing the radical scavenging activity of gallic acid using Density Functional Theory (DFT) is outlined below.

Protocol: DFT Calculation of Antioxidant Properties

  • Software Selection: Calculations are commonly performed using computational chemistry packages like Gaussian, ORCA, or GAMESS.

  • Geometry Optimization:

    • The initial 3D structure of gallic acid is built or obtained from a chemical database.

    • A full geometry optimization and frequency calculation are performed to find the most stable conformer (a minimum on the potential energy surface).

    • This process is repeated for the gallic acid radical (after H-abstraction from a specific OH group), the radical cation (after electron loss), and the anion (after proton loss).

  • Computational Method:

    • Functional: A suitable DFT functional is chosen. The M06-2X and B3LYP functionals are widely used and have been shown to provide a good balance of accuracy and computational cost for studying polyphenolic compounds.[5][9][10]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) or 6-311++G**, is frequently employed to provide an accurate description of the electronic structure.[1][3][4][9] For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ may be used.[5][8][10]

  • Solvation Model:

    • To simulate reactions in different environments (e.g., aqueous solution, lipids), a solvation model is applied.

    • The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) or the SMD (Solvation Model based on Density) are common choices.[4]

  • Calculation of Thermodynamic Parameters:

    • Bond Dissociation Enthalpy (BDE): Calculated using the formula: BDE = H(ArO•) + H(H•) - H(ArOH) where H is the calculated enthalpy of the gallic acid radical (ArO•), a hydrogen atom (H•), and the parent gallic acid molecule (ArOH).

    • Ionization Potential (IP): Calculated as the enthalpy difference between the optimized radical cation and the neutral molecule: IP = H(ArOH•+) + H(e⁻) - H(ArOH)

    • Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE) are calculated similarly based on the relevant species involved in the SPLET mechanism.[4]

  • Data Analysis: The calculated parameters are compared to determine the most likely radical scavenging mechanism in a given environment. A lower BDE favors the HAT mechanism, while a lower IP favors the SET-PT mechanism.

Visualization of Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in radical scavenging.

HAT_Mechanism GA Gallic Acid (ArOH) TransitionState [ArO--H--R]• Transition State GA->TransitionState H• transfer Radical Free Radical (R•) Radical->TransitionState Products Gallic Acid Radical (ArO•) + Neutralized Molecule (RH) TransitionState->Products

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

SET_PT_Mechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Proton Transfer Reactants1 Gallic Acid (ArOH) + Radical (R•) Intermediates1 Radical Cation (ArOH•+) + Anion (R⁻) Reactants1->Intermediates1 e⁻ transfer Intermediates2 Radical Cation (ArOH•+) + Anion (R⁻) Products Gallic Acid Radical (ArO•) + Neutralized Molecule (RH) Intermediates2->Products H⁺ transfer

Caption: Single Electron Transfer-Proton Transfer (SET-PT) Mechanism.

SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer Reactants1 Gallic Acid (ArOH) Intermediates1 Gallic Acid Anion (ArO⁻) + H⁺ Reactants1->Intermediates1 Deprotonation (in polar solvent) Intermediates2 Anion (ArO⁻) + Radical (R•) Products Gallic Acid Radical (ArO•) + Anion (R⁻) Intermediates2->Products e⁻ transfer

Caption: Sequential Proton Loss-Electron Transfer (SPLET) Mechanism.

Computational_Workflow Start Define Structure: Gallic Acid Opt Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311++G**) Start->Opt Solv Apply Solvation Model (e.g., SMD, PCM) Opt->Solv Species Generate Reactant & Product Structures (Radical, Cation, Anion) Solv->Species Calc Calculate Enthalpies (H) of all species Species->Calc Thermo Compute Thermodynamic Parameters (BDE, IP, PDE, etc.) Calc->Thermo Analysis Analyze Results: Determine Dominant Mechanism Thermo->Analysis

Caption: General Workflow for In Silico Antioxidant Analysis.

Conclusion

In silico studies, primarily leveraging Density Functional Theory, provide indispensable insights into the radical scavenging activity of gallic acid. These computational approaches allow for a detailed thermodynamic and mechanistic understanding that is complementary to experimental assays. The data consistently show that the 4-OH group of gallic acid is the primary site of action for radical neutralization. The favored scavenging mechanism is environmentally dependent, with Hydrogen Atom Transfer (HAT) dominating in non-polar media and Sequential Proton Loss Electron Transfer (SPLET) being more significant in aqueous environments. The protocols and quantitative data summarized herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of gallic acid and its derivatives as potent antioxidant agents.

References

An In-depth Technical Guide to the Free Radical Scavenging Mechanisms of 3,4,5-Trihydroxybenzoate (Gallic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxybenzoate, commonly known as gallic acid, is a naturally occurring phenolic acid found in a variety of plants, fruits, and beverages.[1][2][3] It is widely recognized for its potent antioxidant properties, which are primarily attributed to its unique chemical structure featuring three hydroxyl groups on a benzoic acid scaffold.[2] This technical guide provides a comprehensive overview of the core mechanisms through which gallic acid scavenges free radicals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of gallic acid as an antioxidant agent.

Introduction: The Antioxidant Prowess of Gallic Acid

Gallic acid's robust antioxidant activity stems from its ability to donate hydrogen atoms or electrons to neutralize a wide array of reactive oxygen species (ROS), reactive nitrogen species (RNS), and other free radicals.[4][5][6][7] This capability helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2][3] The therapeutic potential of gallic acid is a subject of ongoing research, with a focus on understanding its mechanisms of action and optimizing its application in various health contexts.[8]

Core Free Radical Scavenging Mechanisms

The primary mechanisms by which gallic acid exerts its antioxidant effects include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).[7] The efficiency of these mechanisms is influenced by the polarity of the environment and the pH of the medium.[4][5][6]

Scavenging of DPPH Radical

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical commonly used to assess antioxidant activity. Gallic acid efficiently reduces the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine. The reaction mechanism primarily involves the donation of a hydrogen atom from one of the hydroxyl groups of gallic acid to the DPPH radical.[9]

Scavenging of ABTS Radical Cation

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is another stable radical used in antioxidant assays. Gallic acid readily quenches the blue-green ABTS radical cation by donating an electron, leading to its decolorization. This reaction is applicable over a wide pH range, making the ABTS assay versatile for studying the antioxidant activity of various compounds.

Scavenging of Hydroxyl Radical (•OH)

The hydroxyl radical is one of the most reactive and damaging ROS. Gallic acid is an exceptionally potent scavenger of hydroxyl radicals, with reaction rates approaching diffusion-limited rates.[4][5][6] The scavenging mechanism involves the addition of the hydroxyl radical to the aromatic ring of gallic acid or hydrogen abstraction from its hydroxyl groups.

Scavenging of Superoxide (B77818) Radical (O₂•⁻)

The superoxide radical is a precursor to other more potent ROS. Gallic acid can effectively scavenge superoxide radicals, although its reactivity is generally lower than with hydroxyl radicals. The mechanism involves the donation of a proton to the superoxide radical, forming a hydroperoxyl radical, which is subsequently scavenged.

Interaction with the Fenton Reaction

The Fenton reaction, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a major source of hydroxyl radicals in biological systems. Gallic acid can exhibit both antioxidant and pro-oxidant effects in Fenton-type systems.[10][11][12] At higher concentrations relative to iron, gallic acid acts as an antioxidant by scavenging the generated hydroxyl radicals.[10][11][12] However, at lower concentrations, it can act as a pro-oxidant by reducing Fe³⁺ to Fe²⁺, thereby promoting the Fenton reaction.[10][11][12] This dual role is critically dependent on the concentration ratio of gallic acid to iron ions.[10][11][12] Gallic acid has also been shown to reduce the energy barrier for the oxidation of dyes in Fenton processes, highlighting its role as a mediator.[13][14]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of gallic acid has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

Assay TypeTest CompoundIC50 Value (µM)Standard CompoundStandard IC50 (µM)Reference
DPPH Radical ScavengingGallic Acid13.2--[15][16]
DPPH Radical ScavengingGallic Acid30.53Phloroglucinol45.72[17]
ABTS Radical ScavengingGallic Acid~21--[18]

Note: IC50 values for gallic acid can vary between studies due to different experimental conditions.[18]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the free radical scavenging activity of this compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of gallic acid in methanol.

  • To a cuvette or microplate well, add a specific volume of the DPPH solution (e.g., 2.9 mL).

  • Add a small volume of the gallic acid solution (e.g., 0.1 mL) to the DPPH solution and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[19][20]

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[19][21]

  • A blank containing the solvent and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100[18]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of gallic acid.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol

  • Gallic acid (or test compound)

  • Spectrophotometer

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • To generate the ABTS radical cation (ABTS•⁺), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19][22]

  • Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19][23]

  • Prepare a series of dilutions of gallic acid.

  • Add a small volume of the gallic acid solution to a specific volume of the diluted ABTS•⁺ solution and mix.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[24]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Hydroxyl Radical Scavenging Assay (Fenton Reaction-based)

This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction.

Materials:

  • Ferrous sulfate (B86663) (FeSO₄) or Ferric chloride (FeCl₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrogen peroxide (H₂O₂)

  • Deoxyribose or Salicylic (B10762653) acid (as a detector molecule)

  • Thiobarbituric acid (TBA) or a suitable chromogenic reagent

  • Gallic acid (or test compound)

  • Phosphate (B84403) buffer

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, FeSO₄ (or FeCl₃)-EDTA complex, and deoxyribose (or salicylic acid).

  • Add various concentrations of gallic acid to the reaction mixture.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at a specific temperature (e.g., 37 °C) for a set time (e.g., 1 hour).[25]

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Add TBA reagent and heat the mixture (e.g., in a boiling water bath) to develop a colored product from the reaction of TBA with the degradation products of deoxyribose.

  • Measure the absorbance of the colored solution at a specific wavelength (e.g., 532 nm).

  • The scavenging activity is calculated by comparing the absorbance of the sample-containing mixtures to that of a control without the antioxidant.

Superoxide Radical Scavenging Assay (Riboflavin-light-NBT system)

This assay measures the scavenging of superoxide radicals generated by the photo-illumination of riboflavin.

Materials:

  • Riboflavin

  • Nitroblue tetrazolium (NBT)

  • EDTA

  • Phosphate buffer

  • Gallic acid (or test compound)

  • A light source (e.g., fluorescent lamp)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, riboflavin, EDTA, and NBT.

  • Add various concentrations of gallic acid to the reaction mixture.

  • Illuminate the reaction mixture for a specific duration (e.g., 15 minutes) to generate superoxide radicals.[26]

  • The superoxide radicals reduce NBT to a colored formazan (B1609692) product.

  • Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).[26][27]

  • The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing mixtures to a control without the antioxidant.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the core free radical scavenging mechanisms of gallic acid and the general workflow of the antioxidant assays.

Gallic_Acid_Scavenging_Mechanisms cluster_Gallic_Acid Gallic Acid (GA-OH) cluster_Radicals Free Radicals cluster_Products Neutralized Products GA This compound GA_O Gallic Acid Radical (GA-O•) GA->GA_O H⁺/e⁻ donation DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H neutralized to ABTS ABTS•+ ABTS_H ABTS ABTS->ABTS_H neutralized to OH •OH H2O H₂O OH->H2O neutralized to O2 O₂•⁻ H2O2 H₂O₂ O2->H2O2 neutralized to GA_O->DPPH scavenges GA_O->ABTS scavenges GA_O->OH scavenges GA_O->O2 scavenges Antioxidant_Assay_Workflow start Start: Prepare Reagents prepare_sample Prepare Gallic Acid Dilutions start->prepare_sample prepare_radical Prepare Radical Solution (DPPH, ABTS, etc.) start->prepare_radical reaction Mix Gallic Acid and Radical Solution prepare_sample->reaction prepare_radical->reaction incubation Incubate in Controlled Conditions (Dark, Specific Temperature) reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End: Report Results calculation->end

References

Basic cytotoxic effects of gallic acid on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Core Cytotoxic Effects of Gallic Acid on Cancer Cell Lines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring plant polyphenol found in various fruits, nuts, and teas, has garnered significant attention for its diverse pharmacological properties, including potent anticancer activities.[1][2][3][4] This technical guide provides a comprehensive overview of the basic cytotoxic effects of gallic acid on a range of cancer cell lines. It details the quantitative impact on cell viability, outlines the molecular mechanisms and signaling pathways involved in apoptosis induction, and provides standardized experimental protocols for assessing its effects. The information is intended to serve as a foundational resource for researchers investigating gallic acid as a potential chemotherapeutic agent.

Quantitative Cytotoxic Activity

Gallic acid exhibits a dose- and time-dependent cytotoxic effect on numerous cancer cell lines.[4][5] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of gallic acid required to inhibit the growth of 50% of the cancer cell population. These values vary depending on the cell line's origin, metabolic activity, and the duration of treatment.

Table 1.1: IC50 Values of Gallic Acid in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIncubation Time (hours)IC50 Value (µM)Reference
OVCAR-3Ovarian Cancer2422.14 ± 0.45[6]
4820.36 ± 0.18[6]
7215.13 ± 0.53[6]
A2780/CP70Ovarian Cancer (Cisplatin-resistant)2433.53 ± 2.64[6]
4827.18 ± 0.22[6]
7222.81 ± 0.56[6]
A2780SOvarian Cancer (Cisplatin-sensitive)Not Specified103[7]
A2780CPOvarian Cancer (Cisplatin-resistant)Not Specified189[7]
HeLaCervical Cancer2455.8[8]
MCF-7Breast Cancer4842.1[8]
A549Lung Cancer4873.5[8]
HT-29Colon Cancer2468.2[8]
Jurkat (C121)Lymphoblastic Leukemia2460.3 ± 1.6[5]
4850.9 ± 1.5[5]
7230.9 ± 2.8[5]
SMMC-7721Hepatocellular Carcinoma48~47.6 (8.1 µg/ml)[4]
HepG2Hepatocellular Carcinoma48~46.4 (7.9 µg/ml)[4]
MDA-MB-231Triple-Negative Breast CancerNot Specified~258 (43.86 µg/mL)[9]

Note: IC50 values can vary between studies due to differences in experimental protocols and reagents.[10]

Induction of Apoptosis

A primary mechanism behind the cytotoxic effect of gallic acid is the induction of apoptosis, or programmed cell death.[10][11] This process is crucial for eliminating malignant cells without causing inflammation.[11] Gallic acid has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Table 2.1: Apoptotic Rates Induced by Gallic Acid
Cancer Cell LineGallic Acid Concentration (µM)Incubation Time (hours)Apoptotic Rate (% of Total Cells)Reference
OVCAR-3204821.42% (from 5.34% in control)[6]
A2780/CP70204817.69% (from 8.01% in control)[6]
A2780SIC50Not Specified~20%[7]
A2780CPIC50Not Specified~30%[7]
H44620 (with Cisplatin)2443.90%[2]

Molecular Signaling Pathways

Gallic acid exerts its pro-apoptotic effects by modulating a complex network of intracellular signaling pathways.[1] Studies have identified its influence on key regulators of cell survival, proliferation, and death.

Intrinsic (Mitochondrial) Apoptosis Pathway

Gallic acid often triggers the mitochondrial pathway of apoptosis. This involves increasing intracellular Reactive Oxygen Species (ROS), which leads to a loss of mitochondrial membrane potential (ΔΨm).[2][12] This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm. The process is regulated by the Bcl-2 family of proteins, where gallic acid upregulates pro-apoptotic members like Bax and downregulates anti-apoptotic members like Bcl-2.[13][14] This cascade ultimately activates caspase-9 and the executioner caspase-3, leading to cell death.[12][13] The tumor suppressor protein p53 is also frequently activated by gallic acid, further promoting this pathway.[6][10][13]

G cluster_0 Gallic Acid Effects cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade GA Gallic Acid ROS ↑ ROS Generation GA->ROS p53 ↑ p53 Activation GA->p53 Bcl2 ↓ Bcl-2 GA->Bcl2 Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito Bax ↑ Bax p53->Bax Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Gallic acid-induced intrinsic apoptosis pathway.
Other Key Signaling Pathways

Gallic acid has been shown to modulate other critical signaling pathways involved in cancer progression:

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell proliferation, survival, and growth. Gallic acid can suppress its activity, thereby inhibiting tumor progression.[3][13]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates cellular responses to various stimuli. Gallic acid's modulation of this pathway contributes to its anticancer effects.[13]

  • JAK/STAT3 Pathway: Gallic acid can inhibit the JAK/STAT3 signaling pathway, which is involved in cytokine signaling and cell proliferation, and can enhance the anticancer effects of drugs like cisplatin (B142131).[14]

  • Death Receptor Pathway: Gallic acid can also activate the extrinsic pathway by increasing the expression of Fas and Fas Ligand (FasL), leading to the activation of caspase-8.[11][15]

Experimental Protocols

The following are detailed methodologies for two key assays used to evaluate the cytotoxic and pro-apoptotic effects of gallic acid.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][16] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[16][17] The amount of formazan produced is proportional to the number of living cells.[8]

G start Start step1 1. Seed cells in a 96-well plate and allow to attach overnight start->step1 step2 2. Treat cells with various concentrations of Gallic Acid step1->step2 step3 3. Incubate for desired period (e.g., 24, 48, 72h) step2->step3 step4 4. Add MTT solution to each well and incubate for 2-4h step3->step4 step5 5. Add solubilization agent (e.g., DMSO) to dissolve purple formazan crystals step4->step5 step6 6. Measure absorbance at ~570 nm using a microplate reader step5->step6 end End: Calculate Cell Viability and IC50 Value step6->end

Workflow for the MTT cell viability assay.

Materials:

  • Gallic acid stock solution (dissolved in DMSO or appropriate solvent)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of gallic acid in culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of gallic acid. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[8]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8][18]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[8][17]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][19]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to reduce background noise.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the gallic acid concentration to determine the IC50 value.

Annexin V-FITC Assay for Apoptosis Detection

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC), which stains early apoptotic cells green.[22] Propidium Iodide (PI), a fluorescent nucleic acid dye, is also used. PI cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the nucleus red.[23]

G start Start step1 1. Induce apoptosis in cells with Gallic Acid start->step1 step2 2. Harvest cells (including supernatant) and wash with cold PBS step1->step2 step3 3. Resuspend cells in 1X Annexin Binding Buffer step2->step3 step4 4. Add Annexin V-FITC and Propidium Iodide (PI) step3->step4 step5 5. Incubate for 5-15 minutes at room temperature in the dark step4->step5 step6 6. Add more 1X Binding Buffer to each sample step5->step6 step7 7. Analyze by flow cytometry immediately step6->step7 end End: Quantify Live, Apoptotic, and Necrotic Cells step7->end

Workflow for the Annexin V-FITC apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Induce apoptosis by treating cells with the desired concentrations of gallic acid for a specific time. Include both negative (untreated) and positive controls.

  • Cell Harvesting: Collect all cells, including those floating in the supernatant, as apoptotic cells may detach. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and discard the supernatant.[21]

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[21]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature (25°C) in the dark.[21][22]

  • Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Gallic acid demonstrates significant cytotoxic and pro-apoptotic activity against a wide array of cancer cell lines. Its ability to modulate critical signaling pathways, such as the p53-mediated intrinsic apoptotic pathway, PI3K/AKT, and MAPK, underscores its potential as a multi-targeted anticancer agent.[1][13] The provided data and protocols offer a robust framework for the continued investigation and development of gallic acid in oncology research. Further studies, particularly in combination therapies and in vivo models, are warranted to fully elucidate its therapeutic promise.[3][7]

References

Methodological & Application

Application Notes & Protocols: Synthesis and Antimicrobial Evaluation of Novel Gallic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel gallic acid derivatives and their evaluation as potential antimicrobial agents. Detailed protocols for synthesis and antimicrobial susceptibility testing are provided, along with a summary of the antimicrobial activities of various derivatives.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring plant polyphenol, is a well-established antioxidant.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents, and gallic acid provides a versatile scaffold for the design of such compounds.[2][3] Modifications of the carboxylic acid and hydroxyl groups of gallic acid can lead to derivatives with enhanced antimicrobial potency and improved pharmacological properties.[4]

Data Presentation: Antimicrobial Activity of Gallic Acid Derivatives

The antimicrobial activities of various synthesized gallic acid derivatives are summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Gallic Acid Derivatives

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
Compound 6 Not SpecifiedStaphylococcus aureus56[3][5]
Compound 33 Not SpecifiedStaphylococcus aureus- (pMICsa = 2.01 µM/mL)[2]
Compound 13 Not SpecifiedSalmonella enterica475[3][5]
Compound 6 Not SpecifiedEscherichia coli- (pMICec = 1.98 µM/mL)[2]
Dodecyl gallate Alkyl EsterMethicillin-resistant Staphylococcus aureus (MRSA)- (Bactericidal activity observed)[6]

Table 2: Antifungal Activity of Gallic Acid Derivatives

CompoundDerivative TypeTest OrganismMIC (µg/mL)EC50 (mg/mL)Reference
100DL-6 1,2-DiarylindoleCandida kefyr (ATCC-204093)31.25 - 250-[7]
100DL-6 1,2-DiarylindoleCandida albicans (Clinical Isolate)31.25 - 250-[7]
Compound 6 Not SpecifiedCandida albicans- (pMICca = 1.98 µM/mL)-[2]
Compound 2 Not SpecifiedAspergillus niger- (pMICan = 1.80 µM/mL)-[2]
AGAs-2 Azole-modifiedFusarium graminearum-0.49[8][9]
AGAs-3 Azole-modifiedFusarium graminearum-0.42[8][9]

Experimental Protocols

Protocol 1: General Synthesis of Gallic Acid Amide Derivatives

This protocol describes a general method for the synthesis of gallic acid amide derivatives via carbodiimide-mediated amide coupling.[10]

Materials:

  • 3,4,5-Tris(benzyloxy)benzoic acid

  • Selected amine (e.g., p-toluidine, (S)-phenylglycine methyl ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethyl acetate

  • n-hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve 3,4,5-tris(benzyloxy)benzoic acid in DCM.

    • Add EDCI (1.2 equivalents) and stir for 10 minutes at room temperature.

    • Add the selected amine (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/n-hexane gradient) to obtain the N-substituted-3,4,5-tris(benzyloxy)benzamide.[10]

  • Deprotection (Hydrogenolysis):

    • Dissolve the purified benzamide (B126) from the previous step in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final gallic acid amide derivative.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized gallic acid derivatives using the broth microdilution method.[3][5]

Materials:

  • Synthesized gallic acid derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Resazurin (B115843) sodium salt solution (optional, for viability indication)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a few colonies into sterile broth and incubate to achieve a logarithmic growth phase.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each gallic acid derivative in DMSO.

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the 96-well microtiter plates.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature and duration for fungi (e.g., 25°C for 7 days for A. niger, 37°C for 48 hours for C. albicans).[2]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Visualizations

Synthesis and Evaluation Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Gallic Acid Derivatives cluster_testing Antimicrobial Activity Testing GallicAcid Gallic Acid or Protected Precursor Reaction Chemical Reaction (e.g., Esterification, Amidation) GallicAcid->Reaction Reagents Reactants & Reagents Reagents->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Derivative Novel Gallic Acid Derivative Characterization->Derivative Stock Prepare Stock Solution Derivative->Stock Dilution Serial Dilution in Microtiter Plate Stock->Dilution Incubation Inoculation & Incubation Dilution->Incubation Inoculum Prepare Microbial Inoculum Inoculum->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for the synthesis and antimicrobial evaluation of novel gallic acid derivatives.

Proposed Mechanism of Antimicrobial Action

Mechanism_of_Action GallicDerivative Gallic Acid Derivative Membrane Bacterial/Fungal Cell Membrane GallicDerivative->Membrane Interacts with ROS Generation of Reactive Oxygen Species (ROS) GallicDerivative->ROS Induces Ergosterol Ergosterol Biosynthesis (Fungi) GallicDerivative->Ergosterol Targets Permeability Altered Membrane Permeability & Integrity Membrane->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage CellDeath Microbial Cell Death Leakage->CellDeath ROS->CellDeath Inhibition Inhibition of Ergosterol Synthesis Ergosterol->Inhibition Inhibition->CellDeath

Caption: Proposed antimicrobial mechanisms of action for gallic acid derivatives.

References

Application Note: Protocols for Gallic Acid Extraction from Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in numerous medicinal plants, fruits, and herbs, including Terminalia chebula, Phyllanthus emblica, and Quercus infectoria galls.[1][2][3] It is a secondary metabolite renowned for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4] These therapeutic potentials make gallic acid a compound of significant interest for pharmaceutical and nutraceutical applications. The efficient extraction and purification of gallic acid from plant matrices are critical steps for research and development.

This document provides detailed protocols for the extraction, purification, and quantification of gallic acid from medicinal plants. It compares various extraction techniques and summarizes key operational parameters to guide researchers in selecting and optimizing their methods.

2.0 Extraction Principles and Method Comparison

The choice of extraction method is crucial for maximizing the yield and purity of gallic acid while minimizing processing time and solvent consumption. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional methods.

  • Conventional Methods (e.g., Soxhlet, Maceration): These methods often require long extraction times (hours to days) and large volumes of organic solvents, which can lead to the thermal degradation of thermolabile compounds like gallic acid.[5]

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[6] It significantly reduces extraction time and temperature, preserving the integrity of the target compound.[1][7] Both bath and probe-type sonicators can be used, with probe systems often providing higher efficiency.[1]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to create localized heating within the solvent and plant matrix. This rapid heating process disrupts cell structures, leading to a very fast and efficient extraction.[5][8] MAE is known for its high yields, reduced solvent use, and dramatically shorter extraction times, often completed in minutes or even seconds.[9][10]

3.0 Data Presentation: Quantitative Summary

The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction protocols.

Table 1: Comparison of Extraction Techniques for Gallic Acid

Technique Plant Source Yield Extraction Time Key Advantages
Microwave-Assisted Extraction (MAE) Acacia arabica 10.59 mg/g 10 min 1.15x more efficient than maceration.[10]
Ultrasound-Assisted Extraction (UAE) Quercus infectoria 2155.77 mg/kg 8 hours Significantly higher yield than conventional methods.[1]
Soxhlet Extraction Jatropha curcas Lower than MAE & UAE >6 hours Simple setup, but time and solvent intensive.[5]

| Conventional (Heat Reflux) | Acacia arabica | Lower than MAE | 6 hours | Less efficient and slower than MAE.[10] |

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Gallic Acid

Plant Source Solvent Solid:Solvent Ratio Time Temperature/Amplitude Max Yield/Content
Ficus auriculata[7] Alkaline Water (pH 8) 1:10 g/mL 30 min 50°C, 50% Sonication Level Not specified
Phyllanthus niruri[11] 40% Ethanol Not specified 15 min 86.85% Amplitude 10.43 mg/g DW
Phyllanthus emblica[12] 90% Ethanol Not specified 60 min Room Temperature 13.16 g/100g

| Quercus infectoria[1] | 0.1 M CTAB | 1:10 g/mL | 8 hours | 70°C | 2155.77 mg/kg |

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Gallic Acid

Plant Source Solvent Solid:Solvent Ratio Time Power Max Yield/Content
Phyllanthus emblica[9] 66% Ethanol 1:25 g/mL 29 s 480 W 133.58 mg GAE/g DW
Acacia arabica[10] 20% Methanol 1:40 g/mL 10 min (2 cycles) 20% 10.59 mg/g
Eucalyptus x hybrida[13] Methanol:Water (60:40) 1:4 g/mL 120 s 900 W Not specified

| Nigella sativa[14] | Methanol | 1:47 g/mL | 10.84 s | 620 W | 309.60 mg GAE/100g |

Table 4: Common Solvents for Gallic Acid Extraction

Solvent Efficacy & Properties Citations
Methanol High solubility for gallic acid, often yielding the best results. Toxicological concerns for food/drug applications. [15][16]
Ethanol (Aqueous) Effective and less toxic alternative to methanol. Concentrations of 40-90% are commonly optimized for various plants. [9][12][17][18]
Water An eco-friendly "green" solvent. Efficacy can be enhanced by adjusting pH (e.g., alkaline water). [7][15]
Acetone (Aqueous) A highly effective solvent, particularly in MAE, sometimes outperforming methanol. [2][19]

| Ethyl Acetate (B1210297) | Primarily used for purification via liquid-liquid partitioning rather than initial solid-liquid extraction. |[2][20] |

4.0 Experimental Protocols

4.1 Protocol 1: Sample Preparation

  • Drying: Dry the fresh plant material (e.g., leaves, fruits, bark) in a shade or using a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved to prevent enzymatic degradation.

  • Grinding: Pulverize the dried plant material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.[2][21]

  • Storage: Store the powdered sample in an airtight container in a cool, dark, and dry place until extraction.

4.2 Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Mixing: Place a known amount of the powdered plant sample (e.g., 1 g) into an extraction vessel (e.g., an Erlenmeyer flask).

  • Solvent Addition: Add the selected extraction solvent (e.g., 60% ethanol) at the optimized solid-to-solvent ratio (e.g., 1:20 g/mL).[17]

  • Sonication: Submerge the vessel in an ultrasonic bath or place an ultrasonic probe into the mixture. Perform sonication under optimized conditions of time, temperature, and power/amplitude (refer to Table 2).[7][11] For example, sonicate at 50°C and 50% power for 30 minutes.[7]

  • Separation: After extraction, separate the supernatant from the solid residue by centrifugation (e.g., 5000 rpm for 10 min) or filtration (e.g., using Whatman No. 1 filter paper).

  • Collection: Collect the supernatant (crude extract) for further analysis or purification. The extraction can be repeated on the residue to improve yield.

4.3 Protocol 3: Microwave-Assisted Extraction (MAE)

  • Mixing: Place a known amount of the powdered plant sample (e.g., 1 g) into a microwave-safe extraction vessel (e.g., PFA vial).

  • Solvent Addition: Add the selected solvent (e.g., 66% ethanol) at the optimized ratio (e.g., 1:25 g/mL).[9]

  • Extraction: Secure the vessel in the microwave extractor. Set the optimized parameters for microwave power and irradiation time (refer to Table 3). For example, extract at 480 W for 29 seconds.[9]

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Separation: Filter the mixture to separate the crude extract from the solid plant residue.

  • Collection: Collect the filtrate for subsequent steps.

4.4 Protocol 4: Purification of Gallic Acid This protocol is for isolating pure gallic acid from a crude extract.

  • Concentration: Evaporate the solvent from the crude extract using a rotary evaporator under reduced pressure to obtain a concentrated residue.[2]

  • Liquid-Liquid Partitioning:

    • Re-dissolve the residue in water.

    • Transfer the aqueous solution to a separating funnel and perform liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane (B92381) layer.

    • Subsequently, extract the aqueous layer multiple times with ethyl acetate. Gallic acid will partition into the ethyl acetate phase.[20]

    • Pool the ethyl acetate fractions.

  • Column Chromatography:

    • Evaporate the pooled ethyl acetate fraction to dryness.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the sample onto a chromatography column packed with Sephadex LH-20 or silica (B1680970) gel.[2][21]

    • Elute the column with a solvent system of increasing polarity. For silica gel, a common mobile phase is toluene-ethyl acetate-formic acid (e.g., 6:6:1 v/v/v).[2][21]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) against a gallic acid standard.

  • Recrystallization:

    • Pool the fractions containing pure gallic acid and evaporate the solvent.

    • Purify the resulting solid by recrystallization using hot water to obtain white, crystalline gallic acid.[2][21]

4.5 Protocol 5: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).[3]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][22][23]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 272-278 nm.[3][4]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Standard Preparation: Prepare a stock solution of pure gallic acid standard in methanol. Create a series of dilutions (e.g., 5 to 500 µg/mL) to construct a calibration curve.[22]

  • Sample Preparation: Dilute the crude plant extract with the mobile phase and filter it through a 0.22 or 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system. Identify the gallic acid peak in the sample chromatogram by comparing its retention time with the standard.

  • Quantification: Calculate the concentration of gallic acid in the sample using the regression equation derived from the standard calibration curve.[2]

5.0 Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis & Quantification cluster_purify Purification start Medicinal Plant Material prep Drying & Grinding start->prep extraction Extraction (UAE / MAE / Soxhlet) prep->extraction separation Filtration / Centrifugation extraction->separation crude Crude Extract separation->crude hplc Quantification (HPLC) crude->hplc partition Solvent Partitioning crude->partition column Column Chromatography partition->column recrystal Recrystallization column->recrystal pure Pure Gallic Acid recrystal->pure

Caption: General workflow for gallic acid extraction and purification.

Caption: Decision tree for selecting an appropriate extraction method.

References

Application Note & Protocol: Quantification of Gallic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants, fruits, and herbs. It is a potent antioxidant with numerous reported health benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties. Accurate and precise quantification of gallic acid is crucial for the quality control of raw materials, standardization of herbal extracts, and in the development of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and reliable technique for this purpose. This document provides a detailed protocol and application data for the quantification of gallic acid using a reversed-phase HPLC method.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the HPLC analysis of gallic acid, compiled from various studies.

Table 1: Chromatographic Conditions for Gallic Acid Quantification

ParameterCondition
Stationary Phase C18 Column (e.g., Phenomenex Luna C18, Waters X-Terra RP-18)[1][2][3]
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size[2][3][4]
Mobile Phase Isocratic: Water:Acetonitrile (B52724) (80:20 v/v) with pH adjusted to 3.00 using o-phosphoric acid.[2][3] Other options include 0.1% formic acid and acetonitrile (70:30 v/v).[1]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL[2][3][5]
Detection Wavelength 272 nm or 275 nm[1][2][3][5]
Column Temperature Ambient or 25°C[6]
Retention Time Approximately 3.60 - 5.34 min, depending on the exact conditions.[2][3]

Table 2: Method Validation Parameters for Gallic Acid Quantification

ParameterTypical Value/Range
Linearity Range 0.5 - 50 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.0178 - 0.65 µg/mL[2][3]
Limit of Quantification (LOQ) 0.0539 - 2.5 µg/mL[2][3]
Accuracy (% Recovery) 99.97% - 100.58%[3]
Precision (%RSD) < 2%[1][3]

Experimental Protocols

This section provides a detailed step-by-step methodology for the quantification of gallic acid.

1. Materials and Reagents

  • Gallic acid reference standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Orthophosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of gallic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol. This stock solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[3]

3. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Plant Extracts:

    • Accurately weigh about 1 g of the dried plant extract powder.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 30 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilution with the mobile phase may be necessary to bring the concentration of gallic acid within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of the labeled gallic acid content and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of a mixture of Water:Methanol (9:1 v/v) and sonicate for 15 minutes.[3]

    • Dilute to the mark with the same solvent mixture.[3]

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

4. HPLC System and Conditions

  • Set up the HPLC system according to the parameters outlined in Table 1 .

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5. Chromatographic Analysis

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to inject a standard solution after every few sample injections to check for system suitability and retention time stability.

  • Record the peak area and retention time for each injection.

6. Data Analysis

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the gallic acid standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be >0.999 for a good linear fit.

  • Quantification: Use the peak area of the gallic acid in the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of gallic acid in the sample solution.

  • Calculate the amount of gallic acid in the original sample , taking into account all dilution factors during sample preparation.

Visualizations

Experimental Workflow for Gallic Acid Quantification by HPLC

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing std_prep Standard Preparation (Stock & Working Standards) filter Filtration (0.45 µm Syringe Filter) std_prep->filter sample_prep Sample Preparation (Extraction & Dilution) sample_prep->filter injection Injection into HPLC filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (272 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Gallic Acid peak_integration->quantification calibration->quantification

Caption: Workflow for Gallic Acid Quantification by HPLC.

References

Application Note: Simultaneous Quantification of Gallic Acid and Catechin in Fruit Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallic acid and catechin (B1668976) are prominent phenolic compounds found in a variety of fruits, renowned for their significant antioxidant properties. The quantification of these compounds is crucial for the food and pharmaceutical industries in quality control, product development, and for researchers investigating the health benefits of phytochemicals. This application note provides a detailed protocol for the simultaneous quantification of gallic acid and catechin in fruit extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely adopted, reliable, and sensitive analytical technique.[1][2][3][4]

Experimental Protocols

This section details the complete methodology for the simultaneous analysis of gallic acid and catechin in fruit extracts.

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5][6]

    • Analytical balance (four-decimal place).

    • pH meter.

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).

  • Reagents and Chemicals:

    • Gallic acid (≥98% purity, reference standard).

    • (+)-Catechin (≥99% purity, reference standard).[7]

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Formic acid, Trifluoroacetic acid (TFA), or Orthophosphoric acid (HPLC grade).[8][9]

    • Ultrapure water (18.2 MΩ·cm).[7]

  • Chromatographic Column:

    • A C18 reversed-phase column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

Preparation of Standard Solutions
  • Stock Standard Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of gallic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Accurately weigh 10 mg of catechin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[7]

    • Sonicate for 10 minutes to ensure complete dissolution. These stock solutions should be stored at 4°C in the dark.

  • Working Standard Solutions:

    • Prepare a mixed working standard stock solution by combining appropriate volumes of the individual stock solutions.

    • Perform serial dilutions of the mixed stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1][9]

    • Filter the working standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

Sample Preparation: Fruit Extraction
  • Homogenization:

    • Weigh approximately 5-10 g of the fresh fruit sample (e.g., berries, grapes, etc.).

    • Homogenize the sample using a blender or mortar and pestle. For dried fruit samples, grind them into a fine powder.

  • Extraction:

    • Transfer a known weight (e.g., 1-2 g) of the homogenized sample to a centrifuge tube.

    • Add 10 mL of an extraction solvent, such as 80% methanol or 80% ethanol (B145695) in water.[10][11]

    • Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.

  • Clarification and Filtration:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial for analysis.[5] If the concentration of the analytes is expected to be high, further dilution with the mobile phase may be necessary.

HPLC Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Optimization may be required depending on the specific instrument and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Ultrapure Water[9][12]
Mobile Phase B Acetonitrile[9][12]
Elution Mode Gradient Elution
Gradient Program 0-10 min: 5-15% B; 10-25 min: 15-30% B; 25-30 min: 30-50% B; followed by a re-equilibration step.
Flow Rate 1.0 mL/min[8]
Column Temperature 30-35°C[1][8]
Injection Volume 10 µL[8][9]
Detection Wavelength 280 nm for simultaneous detection. A DAD can also scan across a range (e.g., 210-400 nm) for higher sensitivity and peak purity analysis.[4][5]
Quantification
  • Calibration Curve:

    • Inject the prepared calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area of each analyte (gallic acid and catechin) against its corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Analysis:

    • Inject the prepared fruit extract samples.

    • Identify the peaks for gallic acid and catechin in the sample chromatogram by comparing their retention times with those of the standards.

    • Using the peak areas obtained from the sample chromatogram and the linear regression equation from the calibration curve, calculate the concentration of gallic acid and catechin in the extract.

Data Presentation

The quantitative results for gallic acid and catechin in various fruit extracts can be summarized in a table for clear comparison. The following is an example of how the data can be presented.

Fruit SampleGallic Acid (µg/g of fresh weight)Catechin (µg/g of fresh weight)
Strawberry25.415.8
Blueberry18.245.3
Grape (Red)30.162.5
Banana Peel (Green)18.025.0
HawthornNot Detected186.0

Note: The values presented are for illustrative purposes and the actual concentrations will vary depending on the fruit variety, ripeness, and extraction method. The presence of catechin as the main phenolic compound in hawthorn fruit has been reported.[13] In some cases, gallic acid and epicatechin were found in both ripe and green banana peel extracts.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis fruit_sample Fruit Sample homogenization Homogenization fruit_sample->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation & Filtration extraction->centrifugation final_extract Filtered Fruit Extract centrifugation->final_extract hplc_injection Inject Samples & Standards final_extract->hplc_injection standard_prep Prepare Standard Solutions calibration_standards Calibration Standards standard_prep->calibration_standards calibration_standards->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (280 nm) chromatographic_separation->uv_detection chromatogram Obtain Chromatograms uv_detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes calibration_curve->quantification results Report Results (µg/g) quantification->results

Caption: Workflow for the quantification of gallic acid and catechin.

HPLC System Components

hplc_system mobile_phase Mobile Phase (Solvent A & B) pump Pump mobile_phase->pump injector Autosampler/ Injector pump->injector column C18 Column (in Column Oven) injector->column detector DAD/UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

References

Using DPPH assay to determine the antioxidant capacity of gallic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[4] DPPH is a stable radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[2][4] When reduced by an antioxidant, the DPPH solution's color fades to a pale yellow, and the absorbance at 517 nm decreases. This change in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[2]

Gallic acid, a phenolic compound found in numerous plants, is a potent antioxidant and is frequently used as a positive control or standard in the DPPH assay due to its strong hydrogen-donating ability. These application notes provide a comprehensive protocol for determining the antioxidant capacity of gallic acid using the DPPH assay, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Principle of the DPPH Assay

The antioxidant (represented as AH) donates a hydrogen atom to the DPPH radical (DPPH•), resulting in the formation of the reduced, stable DPPH-H molecule and the antioxidant radical (A•). This reduction causes the solution to change color from violet to yellow.

  • DPPH• (Radical, Violet) + AH (Antioxidant) → DPPH-H (Reduced, Yellow) + A• (Antioxidant Radical)

The degree of discoloration indicates the scavenging potential of the antioxidant compound.[4]

DPPH Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_ga Prepare Gallic Acid Stock & Serial Dilutions add_samples Pipette Standards & Controls into 96-well plate prep_ga->add_samples add_samples->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition for each concentration measure->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value from the curve (Linear Regression) plot_curve->calc_ic50

References

Application Notes & Protocols: 3,4,5-Trihydroxybenzoate as a Therapeutic Agent in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-Trihydroxybenzoate, commonly known as Gallic Acid (GA), is a naturally occurring phenolic compound found in a variety of plants, fruits, and teas.[1] It has garnered significant attention in oncology research for its anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] Accumulating evidence highlights its efficacy in inhibiting proliferation and inducing apoptosis in colorectal cancer (CRC) cells, making it a promising candidate for further investigation as a therapeutic agent.[1][3] This document provides a summary of its mechanisms, quantitative efficacy data, and detailed protocols for its evaluation in CRC models.

Mechanism of Action

Gallic Acid exerts its antitumoral effects in colorectal cancer through multiple signaling pathways. A primary mechanism involves the induction of apoptosis and inhibition of proliferation by modulating key regulatory proteins.

  • Inhibition of Pro-Survival Signaling: GA has been shown to suppress the phosphorylation of key proteins in survival and proliferation pathways. It downregulates phosphorylated (p)-SRC, p-EGFR, p-AKT, and p-STAT3 levels, thereby inhibiting downstream signaling that promotes cancer cell growth.[1][3]

  • Induction of Apoptosis: The compound triggers apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the increased ratio of cleaved caspase-9 and cleaved caspase-3 to their pro-forms (pro-caspase-9 and pro-caspase-3).[1][3] Transcriptome analysis in HCT116 cells reveals that GA induces apoptosis by initially down-regulating calcium channels and subsequently up-regulating the intrinsic p53 signal pathway, leading to mitochondrial-mediated apoptosis.[4][5]

  • G-Quadruplex Stabilization: Recent studies have identified a novel mechanism where GA acts as a ligand for DNA G-quadruplexes (G4s).[6][7][8] By stabilizing these structures, particularly in the promoter regions of oncogenes like c-MYC, GA can lead to transcriptional inhibition, cell cycle arrest, and the induction of DNA damage.[6][7]

  • Metastasis Suppression: At non-toxic doses (≤100 µM), GA can reduce the metastatic potential of CRC cells by suppressing the integrin/FAK signaling axis, which is crucial for cell adhesion, migration, and invasion.[2]

Below is a diagram illustrating the inhibitory effect of Gallic Acid on the SRC-EGFR signaling pathway in colorectal cancer cells.

EGFR EGFR AKT AKT EGFR->AKT GA This compound (Gallic Acid) Inhibition Inhibition GA->Inhibition Inhibition2 Inhibition2 GA->Inhibition2 SRC SRC STAT3 STAT3 SRC->STAT3 Proliferation Cell Proliferation Ki-67 AKT->Proliferation Apoptosis Apoptosis (Caspase-3/9 activation) AKT->Apoptosis STAT3->Proliferation STAT3->Apoptosis Inhibition->EGFR Inhibition2->SRC

Gallic Acid inhibits the SRC-EGFR signaling pathway.

Data Presentation: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineTreatment DurationIC50 Value (µM)Reference
HCT11624 hours54.8[5]
SW4824 hours41.4[5]
SW48048 hours22.39[9]
SW620 (metastatic)48 hours11.83[9]
HCT-1572 hours~740[10]

Note: IC50 values can vary based on the specific assay conditions, cell passage number, and reagent sources.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are standard protocols used to evaluate the efficacy of this compound in CRC models.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the dose-dependent effect of Gallic Acid on the viability of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT29)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound (Gallic Acid, GA)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CRC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Gallic Acid in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the GA-containing medium at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with DMSO, if used for GA dissolution).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by Gallic Acid.

Materials:

  • CRC cells treated with Gallic Acid (as in Protocol 1, using a 6-well plate format)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of Gallic Acid (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blotting for Protein Expression

This protocol assesses changes in the expression levels of key proteins involved in apoptosis and proliferation pathways.[1][3]

Materials:

  • CRC cells treated with Gallic Acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Caspase-9, p-SRC, p-EGFR, Ki-67, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin.

Experimental & Logical Workflow Visualization

The logical progression from initial screening to in vivo validation is critical in drug development. The following diagram outlines a typical workflow for evaluating this compound.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Dose-Response Screening (MTT/CCK8 Assay on CRC Cell Panel) ic50 Determine IC50 Values start->ic50 apoptosis Mechanism of Action Study: Apoptosis Assay (Annexin V/PI) ic50->apoptosis pathway Pathway Analysis: Western Blot (p-EGFR, p-AKT, Caspases) apoptosis->pathway xenograft CRC Xenograft Model Establishment (e.g., SW480 cells in NSG mice) pathway->xenograft Promising In Vitro Results treatment GA Treatment (e.g., 200 mg/kg, i.p.) vs. Vehicle Control xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Immunohistochemistry (Ki-67) monitoring->endpoint

Workflow for evaluating this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent against colorectal cancer. It operates through multiple, well-defined mechanisms to inhibit cancer cell proliferation and induce apoptosis. The provided data and protocols offer a robust framework for researchers to further investigate its efficacy and mechanism of action, both in vitro and in preclinical in vivo models, paving the way for potential clinical applications.

References

Application Notes and Protocols: Conjugation of Gallic Acid to Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bioactive molecules to polysaccharides is a promising strategy in drug delivery and development, aiming to enhance the therapeutic properties of the active compound. Gallic acid (GA), a naturally occurring polyphenol, is renowned for its potent antioxidant and anti-inflammatory activities. However, its therapeutic application can be limited by factors such as poor stability and bioavailability. Dextran (B179266), a biocompatible and biodegradable polysaccharide, serves as an excellent carrier, and conjugating gallic acid to it can improve its physicochemical properties and biological efficacy.[1][2][3]

These application notes provide a detailed protocol for the synthesis of gallic acid-dextran conjugates (Dex-GA) via a free radical-mediated method, along with characterization techniques and an overview of their enhanced antioxidant properties. Additionally, potential cellular signaling pathways influenced by these conjugates are discussed, offering insights into their mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the conjugation of gallic acid to dextran, providing a clear comparison of the material's characteristics before and after conjugation.

Table 1: Physicochemical Properties of Dextran and Dextran-Gallic Acid Conjugate

ParameterDextran (Native)Dextran-Gallic Acid (Dex-GA)Reference
Molecular Weight (kDa) 15.511.2[1][2][3][4][5]
Gallic Acid Content (mg/g dextran) N/A36.8 ± 1.4[2][3][4][5]
Phenolic Content (%) ~03[6]

Note: The decrease in molecular weight of the conjugate suggests that the conjugation process may be accompanied by some degree of dextran degradation.[1][2][3][4][5]

Table 2: Comparison of Antioxidant Activity

AssayDextran (Native)Dextran-Gallic Acid (Dex-GA)Improvement FactorReference
Total Antioxidant Capacity (TAC) Low ActivitySignificantly Higher~13 times[3][4][5]
Superoxide Radical Scavenging Low ActivitySignificantly Higher~60 times[3][4][5]
Reducing Power Low ActivitySignificantly Higher~90 times[3][4][5]
Ferric Chelating Activity NoneNoneN/A[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of Dextran-Gallic Acid Conjugate via Free Radical-Mediated Grafting

This protocol is based on the method described by Queiroz et al. (2019), which utilizes a redox pair of ascorbic acid and hydrogen peroxide to initiate the conjugation.[4][6]

Materials:

  • Dextran (e.g., 15 kDa)

  • Gallic Acid (GA)

  • Ascorbic Acid (AA)

  • Hydrogen Peroxide (H₂O₂) (1 M solution)

  • Distilled Water

  • Dialysis tubing (e.g., 3 kDa MWCO)

  • Lyophilizer

Procedure:

  • Dextran Solution Preparation: Dissolve 500 mg of dextran in 50 mL of distilled water in a suitable flask.

  • Initiator Addition: To the dextran solution, add 54 mg of ascorbic acid and 1 mL of 1 M hydrogen peroxide.

  • Incubation: Incubate the mixture in the dark at room temperature (approximately 22°C) for 30 minutes. This step facilitates the formation of macroradicals on the dextran backbone.[1]

  • Gallic Acid Addition: Add gallic acid to the reaction mixture. The molar ratio of gallic acid to dextran repeating units should be 1:1. A dextran repeating unit can be considered as a glucose dimer.

  • Conjugation Reaction: Incubate the reaction mixture at room temperature for 24 hours with continuous stirring.

  • Purification:

    • Transfer the reaction solution to a dialysis bag (3 kDa cutoff).

    • Dialyze against distilled water for 48-72 hours, changing the water frequently to remove unreacted gallic acid, ascorbic acid, and other small molecules.

    • Alternatively, the solution can be centrifuged using 3 kDa cut-off filters to remove free gallic acid.[6]

  • Lyophilization: Freeze-dry the purified solution to obtain the Dextran-Gallic Acid (Dex-GA) conjugate as a solid powder.

  • Storage: Store the lyophilized Dex-GA conjugate at -20°C for long-term stability.

Protocol 2: Characterization of Dextran-Gallic Acid Conjugate

1. Confirmation of Conjugation:

  • ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Dissolve native dextran and the Dex-GA conjugate in D₂O. The appearance of new signals in the aromatic region (around 7.16 ppm) in the spectrum of the conjugate, which are absent in the native dextran spectrum, confirms the presence of the gallic acid moiety.[1][4]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectra of dextran, gallic acid, and the Dex-GA conjugate. Successful conjugation is indicated by the appearance of characteristic bands of gallic acid (e.g., aromatic C=C stretching) in the spectrum of the conjugate.[1][4]

2. Quantification of Conjugated Gallic Acid:

  • Folin-Ciocalteu Method: This method is used to determine the total phenolic content.

    • Prepare a standard curve using known concentrations of gallic acid.

    • Prepare a solution of the Dex-GA conjugate of known concentration.

    • To the sample and standard solutions, add Folin-Ciocalteu reagent followed by a sodium carbonate solution.

    • Incubate and measure the absorbance at a specific wavelength (e.g., 760 nm).

    • Calculate the amount of conjugated gallic acid in the sample by comparing its absorbance to the standard curve. The results are typically expressed as mg of gallic acid per gram of dextran.[4]

3. Molecular Weight Determination:

  • High-Performance Size-Exclusion Chromatography (HPSEC): This technique is used to determine the molecular weight distribution of the native dextran and the Dex-GA conjugate. A decrease in the average molecular weight of the conjugate compared to the starting dextran may indicate some polymer degradation during the free-radical reaction.[1][2][3][4]

Visualizations

Experimental Workflow

G prep_dextran Prepare Dextran Solution add_initiators Add Ascorbic Acid & H₂O₂ prep_dextran->add_initiators incubation1 Incubate (30 min, dark) add_initiators->incubation1 add_ga Add Gallic Acid incubation1->add_ga conjugation Incubate (24h) add_ga->conjugation dialysis Dialysis (3 kDa MWCO) conjugation->dialysis lyophilization Lyophilization dialysis->lyophilization nmr ¹H-NMR lyophilization->nmr ftir FTIR folin Folin-Ciocalteu Assay hpsec HPSEC

Caption: Workflow for the synthesis and characterization of Dextran-Gallic Acid conjugate.

Potential Signaling Pathway Modulation

Gallic acid is known to modulate several key signaling pathways involved in cellular stress and inflammation. The enhanced antioxidant capacity of the Dex-GA conjugate suggests it may exert its biological effects through similar mechanisms. The following diagram illustrates a potential signaling pathway influenced by the antioxidant properties of the conjugate.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Inhibits (via Keap1 oxidation) IKK IKK ROS->IKK Activates MAPK MAPK (p38, JNK) ROS->MAPK Activates DexGA Dextran-Gallic Acid Conjugate DexGA->ROS Scavenges Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Inflam_genes Pro-inflammatory Genes NFkB_nuc->Inflam_genes Binds Antioxidant\nEnzymes Antioxidant Enzymes ARE->Antioxidant\nEnzymes Upregulates Inflammatory\nResponse Inflammatory Response Inflam_genes->Inflammatory\nResponse Promotes

Caption: Potential modulation of redox-sensitive signaling pathways by Dextran-Gallic Acid conjugate.

Discussion

The free radical-mediated method offers a simple and effective "green" approach for conjugating gallic acid to dextran without the use of toxic reagents.[4] The resulting Dex-GA conjugate demonstrates significantly enhanced antioxidant properties compared to the native polysaccharide.[3][4][5] This is attributed to the successful grafting of the phenolic gallic acid moiety onto the dextran backbone. The increased antioxidant capacity suggests that the Dex-GA conjugate could be a valuable ingredient in pharmaceutical, cosmetic, and food industries.[1][2][3][4][5]

The antioxidant activity of the Dex-GA conjugate is likely to influence cellular signaling pathways that are sensitive to the redox state of the cell. As depicted in the signaling pathway diagram, by scavenging reactive oxygen species (ROS), the Dex-GA conjugate may inhibit the activation of pro-inflammatory pathways such as NF-κB and MAPK, which are often triggered by oxidative stress. Concurrently, it may promote the activation of the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response, leading to the upregulation of protective antioxidant enzymes. Further cellular studies are warranted to fully elucidate the specific molecular targets and therapeutic potential of these conjugates.

References

Application Notes and Protocols: Gallic Acid as a Standard for Total Phenolic Content Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, many of which have been recognized for their antioxidant, anti-inflammatory, and other health-benefiting properties. The quantification of total phenolic content (TPC) is a crucial assay in the fields of natural product research, food science, and drug development to assess the potential bioactivity of plant extracts and other biological samples.[1][2] The Folin-Ciocalteu (F-C) method is the most widely used spectrophotometric assay for determining TPC due to its simplicity and reproducibility.[3][4] This method relies on the reducing capacity of phenolic compounds to react with the F-C reagent, a mixture of phosphotungstic and phosphomolybdic acids, resulting in a blue-colored complex that can be quantified.[5][6]

Gallic acid is the most commonly used and accepted standard for this assay for several reasons: it is a simple, stable, and pure phenolic compound that is readily available.[7] Its response in the F-C assay is considered representative of many other phenolic compounds on a mass basis.[7] The results of the TPC assay are typically expressed as gallic acid equivalents (GAE), providing a standardized measure of the total phenolic content in a sample.[5][7]

These application notes provide a detailed protocol for using gallic acid as a standard in the Folin-Ciocalteu assay for determining total phenolic content.

Principle of the Folin-Ciocalteu Assay

The Folin-Ciocalteu assay is an electron-transfer based assay. Under alkaline conditions, phenolic compounds donate electrons to the phosphotungstic-phosphomolybdic acid complex in the Folin-Ciocalteu reagent. This reduction reaction results in the formation of a blue-colored complex, primarily consisting of tungsten and molybdenum oxides (W₈O₂₃ and Mo₈O₂₃).[5] The intensity of the blue color is directly proportional to the concentration of phenolic compounds in the sample and is measured spectrophotometrically at a wavelength of approximately 760-765 nm.[5][6][8]

cluster_conditions Reaction Conditions Phenolic_Compound Phenolic Compound (e.g., Gallic Acid) Oxidized_Phenolic Oxidized Phenolic Compound Phenolic_Compound->Oxidized_Phenolic Oxidation FC_Reagent Folin-Ciocalteu Reagent (Phosphotungstic/ Phosphomolybdic Acid) Blue_Complex Reduced F-C Reagent (Blue Complex) FC_Reagent->Blue_Complex Reduction Alkaline_Medium Alkaline Medium (e.g., Na₂CO₃)

Figure 1: Chemical Principle of the Folin-Ciocalteu Assay.

Experimental Protocols

This section provides a detailed protocol for the determination of total phenolic content using the Folin-Ciocalteu method with gallic acid as the standard.

Materials and Reagents
  • Gallic acid (analytical grade)

  • Folin-Ciocalteu reagent (2 N)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Pipettes and tips

  • Spectrophotometer (capable of measuring absorbance at 760-765 nm)

  • Cuvettes or 96-well microplate

  • Vortex mixer

Preparation of Solutions
  • Gallic Acid Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 100 mg of dry gallic acid.

    • Dissolve it in 10 mL of methanol or ethanol in a 100 mL volumetric flask.[9]

    • Dilute to the 100 mL mark with distilled water. This stock solution should be stored in a refrigerator for up to two weeks.[7]

  • Folin-Ciocalteu Reagent (Working Solution):

    • Dilute the commercial 2 N Folin-Ciocalteu reagent with distilled water. A common dilution is 1:10 (v/v).[9] Prepare this solution fresh before use.

  • Sodium Carbonate Solution (e.g., 7.5% w/v):

    • Dissolve 7.5 g of anhydrous sodium carbonate in distilled water and make up the volume to 100 mL.[5] Some protocols may use a 20% (w/v) solution.[6][10]

Preparation of Gallic Acid Standard Curve
  • From the gallic acid stock solution, prepare a series of standard solutions with different concentrations. A typical range is 10 to 100 µg/mL.[6]

  • The following table provides an example of how to prepare these standards:

StandardVolume of Stock (1 mg/mL) (µL)Final Volume (mL)Final Concentration (µg/mL)
Blank0100
11001010
22001020
34001040
46001060
58001080
6100010100
Sample Preparation
  • Extract the phenolic compounds from the sample using an appropriate solvent (e.g., methanol, ethanol, acetone, or water).

  • The extract may need to be diluted to ensure the absorbance reading falls within the linear range of the gallic acid standard curve.

Assay Procedure (Macro-scale/Cuvette Method)
  • Pipette 0.5 mL of each gallic acid standard solution, sample extract, and blank (solvent used for dilution) into separate test tubes.

  • Add 2.5 mL of the diluted Folin-Ciocalteu reagent to each tube and vortex.

  • After 5 minutes, add 2.0 mL of the sodium carbonate solution to each tube and vortex.

  • Incubate the tubes in the dark at room temperature for 1 to 2 hours.[5][11]

  • Measure the absorbance of each solution at 760 nm using a spectrophotometer, using the blank to zero the instrument.

Assay Procedure (Microplate Method)
  • Pipette 20 µL of each gallic acid standard solution, sample extract, and blank into separate wells of a 96-well microplate.[12]

  • Add 100 µL of the diluted Folin-Ciocalteu reagent to each well.[12]

  • After 5 minutes, add 80 µL of the sodium carbonate solution to each well.[12]

  • Incubate the plate in the dark at room temperature for 30 minutes to 2 hours.[11][12]

  • Measure the absorbance of each well at 765 nm using a microplate reader.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: - Gallic Acid Standards - Folin-Ciocalteu Reagent - Sodium Carbonate Solution add_sample 1. Add Sample/Standard to Tube/Well prep_reagents->add_sample prep_samples Prepare Samples: - Extract Phenolics - Dilute if Necessary prep_samples->add_sample add_fc 2. Add Folin-Ciocalteu Reagent add_sample->add_fc incubate1 3. Incubate for 5 min add_fc->incubate1 add_na2co3 4. Add Sodium Carbonate Solution incubate1->add_na2co3 incubate2 5. Incubate in Dark (30 min - 2 h) add_na2co3->incubate2 measure_abs 6. Measure Absorbance (760-765 nm) incubate2->measure_abs plot_curve 7. Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve calculate_tpc 8. Calculate TPC of Samples (in GAE) plot_curve->calculate_tpc

Figure 2: Experimental Workflow for Total Phenolic Content Assay.

Data Presentation and Calculation

Gallic Acid Standard Curve

A standard curve is generated by plotting the absorbance values of the gallic acid standards against their corresponding concentrations. The relationship should be linear, and a linear regression equation (y = mx + c) is derived, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The coefficient of determination (R²) should be close to 1 (typically > 0.99) for a good quality curve.

Example Gallic Acid Standard Curve Data:

Gallic Acid Concentration (µg/mL)Absorbance at 760 nm (Mean)
00.000
100.115
200.228
400.452
600.678
800.901
1001.125

Linear Regression Equation Example: y = 0.0112x + 0.003 R² Example: 0.999

Calculation of Total Phenolic Content

The total phenolic content of the sample extracts is calculated using the linear regression equation obtained from the gallic acid standard curve.

  • Measure the absorbance of the sample extract.

  • Use the equation to calculate the concentration of phenolic compounds in the diluted extract: x = (y - c) / m

  • The final TPC is expressed as mg of gallic acid equivalents per gram of dry weight of the sample (mg GAE/g DW) using the following formula:

    TPC (mg GAE/g DW) = (C x V x DF) / W

    Where:

    • C = Concentration of gallic acid from the standard curve (mg/mL)

    • V = Volume of the extract (mL)

    • DF = Dilution factor of the extract

    • W = Weight of the dry sample (g)

Potential Interferences

The Folin-Ciocalteu reagent is not specific to phenolic compounds and can react with other reducing substances present in the sample, potentially leading to an overestimation of the total phenolic content.[4][13] It is crucial to be aware of these potential interferences.

Table of Common Interfering Substances:

Interfering SubstanceEffect on AssayReference
Ascorbic Acid (Vitamin C)Strong interference, overestimation[3][14]
Reducing Sugars (e.g., fructose, glucose)Interference, overestimation, especially at high pH[8]
Tyrosine and other proteins/amino acidsInterference, overestimation[3][14]
Formic Acid and Acetic AcidStrong interference[3][14]
EthanolCan cause haze formation[13]

Conclusion

The use of gallic acid as a standard in the Folin-Ciocalteu assay provides a reliable and reproducible method for the quantification of total phenolic content. By following the detailed protocols and being mindful of potential interferences, researchers, scientists, and drug development professionals can obtain accurate and consistent results. This assay is an invaluable tool for screening natural products for potential antioxidant activity and for the quality control of botanical extracts and formulations. The standardization of this method with gallic acid allows for meaningful comparisons of total phenolic content across different studies and samples.

References

Application of Propyl 3,4,5-trihydroxybenzoate in Stabilizing Vegetable Oils

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl 3,4,5-trihydroxybenzoate, commonly known as propyl gallate (PG), is a synthetic phenolic antioxidant widely used in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation.[1] As an ester formed from the condensation of gallic acid and propanol, its efficacy in stabilizing lipids, particularly vegetable oils, has been well-documented since its introduction in the 1940s.[2] Vegetable oils, rich in unsaturated fatty acids, are susceptible to autoxidation, a process that leads to rancidity, loss of nutritional value, and the formation of off-flavors and potentially harmful compounds.[1] Propyl gallate is added to these oils to retard spoilage and extend their shelf life.[3] It is often used in conjunction with other antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) due to synergistic effects.[3] The maximum permitted dose in fats and oils for the professional manufacture of heat-treated food products is typically around 200 mg/kg (200 ppm).[1]

Mechanism of Action

The antioxidant activity of propyl gallate is primarily attributed to its chemical structure, which features three hydroxyl (-OH) groups on a benzene (B151609) ring.[4] This configuration allows it to function as a potent free radical scavenger. The mechanism involves two primary pathways:

  • Hydrogen Atom Transfer (HT): Propyl gallate can readily donate a hydrogen atom from one of its phenolic hydroxyl groups to a lipid free radical (L•, LO•, LOO•). This action neutralizes the reactive radical, terminating the auto-oxidation chain reaction.[4][5] The resulting propyl gallate radical is resonance-stabilized, making it significantly less reactive and unable to propagate the oxidation chain.[4]

  • Metal Chelation: Propyl gallate can chelate pro-oxidant metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[4] These metal ions can accelerate lipid oxidation by catalyzing the decomposition of hydroperoxides into highly reactive radicals. By binding to these metals, propyl gallate renders them inactive, thus preventing this catalytic cycle.[4]

Experimental_Workflow cluster_assays Stability Assessment Assays start Start: Vegetable Oil Sample prep Sample Preparation (Addition of Propyl Gallate at various concentrations) start->prep storage Accelerated Storage (e.g., 65°C in an oven) prep->storage sampling Periodic Sampling (e.g., monthly) storage->sampling pv Peroxide Value (PV) (AOCS Cd 8b-90) sampling->pv ffa Free Fatty Acids (FFA) (AOCS Ca 5a-40) sampling->ffa osi Oxidative Stability Index (OSI) (Rancimat Method) sampling->osi Initial Sample Only sensory Sensory Evaluation sampling->sensory data Data Analysis & Comparison pv->data ffa->data osi->data sensory->data end End: Stability Report data->end Data_Interpretation_Logic cluster_outcomes Measurable Outcomes PG Propyl Gallate Addition Inhibition Inhibition of Free Radical Chain Reactions PG->Inhibition Delay Delayed Onset of Oxidation Inhibition->Delay PV Lower Peroxide Value (PV) (Slower formation of primary oxidation products) Delay->PV OSI Longer OSI / Induction Period (Higher resistance to accelerated oxidation) Delay->OSI FFA Slower Increase in Free Fatty Acids (FFA) (Reduced secondary oxidation & hydrolysis) Delay->FFA ShelfLife Extended Shelf Life (Improved sensory quality over time) PV->ShelfLife OSI->ShelfLife FFA->ShelfLife

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3,4,5-Trihydroxybenzoate (Gallic Acid) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3,4,5-Trihydroxybenzoate (gallic acid) in aqueous solutions. Gallic acid is a phenolic compound known for its antioxidant properties, but its susceptibility to degradation in aqueous environments can pose challenges in experimental and developmental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous solution of this compound changing color (e.g., turning yellowish or brownish)?

A1: The color change in your gallic acid solution is a common indicator of degradation, primarily through oxidation.[1] Gallic acid is highly susceptible to oxidation, especially in the presence of dissolved oxygen, which leads to the formation of colored degradation products like semiquinones and quinones. This process can be accelerated by factors such as elevated pH, increased temperature, and exposure to light.[2][3][4][5]

Q2: What are the main factors that influence the stability of this compound in an aqueous solution?

A2: The stability of gallic acid in aqueous solutions is primarily affected by the following factors:

  • pH: Stability significantly decreases as the pH becomes neutral to alkaline.[1][2][3] Gallic acid is more stable in acidic conditions.

  • Temperature: Higher temperatures accelerate the degradation rate.[5][6]

  • Oxygen: The presence of dissolved oxygen is a key driver for oxidative degradation.

  • Light: Exposure to UV and visible light can promote photodegradation.[5][7][8]

  • Metal Ions: The presence of metal ions can catalyze the oxidation of gallic acid.

Q3: How can I prepare a stable stock solution of this compound?

A3: For long-term storage, it is recommended to store gallic acid as a solid at -20°C, where it can be stable for at least two years.[9] For preparing a stock solution, dissolve the crystalline solid in an organic solvent like DMSO or ethanol, purged with an inert gas, and store at -20°C.[9] Aqueous solutions are not recommended for storage for more than one day.[9][10] If an aqueous stock solution is necessary, prepare it fresh in deoxygenated, acidic water (pH < 7) and protect it from light.

Q4: What are the primary degradation products of this compound in aqueous solutions?

A4: The degradation of gallic acid in aqueous solution, particularly through oxidation, can lead to the formation of various byproducts. These can include semiquinone radicals, quinones, and pyrogallol.[1] Under certain conditions, such as in the presence of strong oxidizing agents like Fenton's reagent, further degradation can lead to cleavage products like formic acid, oxalic acid, and acetic acid, and ultimately mineralization to carbon dioxide and water.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration of the aqueous solution. 1. High pH of the solution.2. Presence of dissolved oxygen.3. Exposure to light.4. High storage temperature.1. Adjust the pH to the acidic range (e.g., pH 3-5).2. Use deoxygenated water (e.g., by boiling, sparging with nitrogen or argon).3. Store the solution in an amber-colored vial or wrap it in aluminum foil.4. Store the solution at a lower temperature (e.g., 2-8°C for short-term).[12]
Loss of antioxidant activity in the sample. 1. Degradation of gallic acid due to oxidation.2. Interaction with other components in the solution.1. Prepare fresh solutions before each experiment.2. Add a stabilizing agent, such as ascorbic acid or a chelating agent like EDTA if metal ion contamination is suspected.3. Re-evaluate the compatibility of gallic acid with other components in your experimental setup.
Inconsistent results between experiments. 1. Inconsistent preparation and storage of gallic acid solutions.2. Variations in experimental conditions (pH, temperature, light exposure).1. Standardize the protocol for solution preparation, including the source of water, pH adjustment, and storage conditions.2. Carefully control and monitor the pH, temperature, and light exposure during your experiments.
Precipitation in the aqueous solution. 1. Exceeding the solubility limit of gallic acid.2. Formation of insoluble degradation products.1. Check the solubility of gallic acid at the specific pH and temperature of your solution. The solubility in PBS at pH 7.2 is approximately 2 mg/mL.[9][10]2. If degradation is suspected, prepare a fresh solution under stabilizing conditions.

Quantitative Data on Stability

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the degradation under various stress conditions.

Table 1: Effect of pH on the Stability of this compound

pHObservationStabilityReference
Acidic (e.g., 3-5)Minimal degradation observed.High[2][3]
Neutral (e.g., 7)Significant degradation and color change.Low[1][4]
Alkaline (e.g., >7)Rapid degradation and intense color formation.Very Low[1][2][3]

Table 2: Effect of Temperature on the Stability of this compound

TemperatureObservationStabilityReference
2-8°CSlow degradation, recommended for short-term storage.Relatively High[12]
Room Temperature (25°C)Moderate degradation, especially with light exposure.Moderate[5]
Elevated Temperatures (>40°C)Accelerated degradation.Low[6]

Table 3: Degradation of this compound under Forced Degradation Conditions

Stress Condition% DegradationReference
Hydrolytic [7]
0.1 N HCl (reflux 8h at 80°C)5.2%[7]
0.1 N NaOH (reflux 8h at 80°C)12.8%[7]
Oxidative [7]
3% H₂O₂ (reflux 8h at 80°C)15.4%[7]
Photodegradation [7]
UV light (254 nm) for 24h8.6%[7]
Thermal Degradation [7]
80°C for 24h3.1%[7]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

Materials:

  • This compound (Gallic Acid) powder

  • High-purity deionized water

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Volumetric flasks

  • Amber glass bottles

Procedure:

  • Weigh the desired amount of gallic acid powder using an analytical balance.

  • Dissolve the powder in a small amount of deionized water in a volumetric flask.

  • Adjust the pH of the solution to the desired acidic range (e.g., pH 4-5) by adding a small amount of diluted HCl.

  • Bring the solution to the final volume with deionized water.

  • For oxygen-sensitive experiments, use water that has been deoxygenated by boiling for 15-20 minutes and then cooled under an inert gas (e.g., nitrogen or argon).

  • Store the solution in a tightly sealed amber glass bottle at 2-8°C for short-term use (prepare fresh daily if possible).

Protocol 2: Stability Indicating HPLC Method for Quantification of this compound

This protocol provides a general guideline. The specific parameters may need to be optimized for your HPLC system.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase and an organic solvent. A common mobile phase is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[14] A ratio of 70:30 (A:B) can be a good starting point.[14]

  • Flow Rate: 1.0 mL/min.[14][15]

  • Detection Wavelength: 272 nm or 275 nm.[14][15]

  • Injection Volume: 20 µL.[15]

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a stock solution of gallic acid in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the aqueous gallic acid samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of gallic acid in the samples by comparing the peak area with the calibration curve.

Visualizations

degradation_pathway GA This compound (Gallic Acid) Oxidation Oxidation (O2, Light, High pH, High Temp, Metal Ions) GA->Oxidation Semiquinone Semiquinone Radical Oxidation->Semiquinone e- / H+ Quinone Quinone Semiquinone->Quinone e- / H+ Further_Degradation Further Degradation Quinone->Further_Degradation Small_Molecules Smaller Molecules (e.g., Formic Acid, Oxalic Acid) Further_Degradation->Small_Molecules Mineralization Mineralization (CO2 + H2O) Small_Molecules->Mineralization experimental_workflow cluster_prep 1. Solution Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Prep Prepare Gallic Acid Solution (Control pH, Deoxygenate) pH Vary pH Prep->pH Temp Vary Temperature Prep->Temp Light Expose to Light Prep->Light Sampling Collect Aliquots at Different Time Points pH->Sampling Temp->Sampling Light->Sampling Analysis Quantify Gallic Acid (e.g., HPLC, UV-Vis) Sampling->Analysis Data Determine Degradation Rate and Stability Profile Analysis->Data

References

Enhancing the solubility of gallic acid for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of gallic acid for cell culture experiments. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key solubility data to ensure the successful application of gallic acid in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a gallic acid stock solution for cell culture?

A1: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a highly recommended solvent due to its ability to dissolve gallic acid at high concentrations.[1][2] Ethanol is another suitable organic solvent.[1][2] A high-concentration stock solution (e.g., 100 mg/mL or 587.8 mM in DMSO) can be prepared and then diluted to the final working concentration in the cell culture medium.[3] It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells.[1][2]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The sensitivity to DMSO is highly cell-line specific.[4] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5%.[5][6][7] For sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is often recommended.[4][7][8] It is always best practice to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[7][8]

Q3: Can I dissolve gallic acid directly in aqueous solutions like PBS or cell culture media?

A3: Gallic acid is sparingly soluble in aqueous buffers.[9] Its solubility in PBS (pH 7.2) is approximately 2 mg/mL.[1][2] While you can prepare low-concentration solutions directly in aqueous buffers, achieving higher concentrations requires the use of an organic co-solvent like DMSO or ethanol.[1][2]

Q4: How does pH affect the solubility and stability of gallic acid?

A4: Gallic acid is more stable in acidic conditions.[10][11] It is highly sensitive to alkaline pH conditions (pH 7-11), where it can degrade.[10][11][12] Therefore, when preparing aqueous solutions, consider the pH and be aware that solutions of gallic acid, especially alkali metal salts, can absorb oxygen and turn brown in the air.[13] Aqueous solutions are not recommended for storage for more than one day.[1][2]

Q5: How should I store my gallic acid powder and stock solutions?

A5: Gallic acid powder should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] Stock solutions made in organic solvents like DMSO should be stored in small, tightly sealed aliquots at -20°C to minimize exposure to air and prevent water absorption.[7] It is advisable to prepare fresh dilutions from the stock for each experiment.[7]

Solubility Data

The solubility of gallic acid can vary significantly depending on the solvent and temperature. The data below is compiled from various sources to provide a comparative overview.

SolventSolubilityTemperature
Water ~11.9 g/L (11.9 mg/mL)[14]20°C
Water 1 g in 87 mL (~11.5 mg/mL)[9]Not Specified
PBS (pH 7.2) ~2 mg/mL[1][2]Not Specified
Ethanol ~16 mg/mL[1][2]Not Specified
DMSO ~16 mg/mL[1]Not Specified
Dimethyl Formamide (DMF) ~25 mg/mL[1][2]Not Specified
Methanol Higher than in Ethanol or Water[15]298.2 to 333.2 K

Note: Solubility generally increases with temperature.[16][17]

Troubleshooting Guide

Problem: My gallic acid powder is not dissolving in the chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent, or the temperature may be too low.

  • Solution:

    • Switch to a better solvent: If you are using an aqueous buffer, switch to an organic solvent like DMSO or ethanol, which have higher solubilizing capacities for gallic acid.[1][2]

    • Gently warm the solution: Warming the solution to 37°C can help increase the dissolution rate.[18]

    • Vortex or sonicate: Agitate the solution vigorously using a vortex mixer. Sonication can also help break down particles and aid dissolution.[5]

Problem: A precipitate formed after I added my DMSO stock solution to the cell culture medium.

This is a common issue caused by the sharp decrease in solvent polarity when a concentrated organic stock is diluted into an aqueous medium, causing the compound to crash out of solution.[18]

  • Possible Cause 1: The final concentration of gallic acid exceeds its solubility limit in the aqueous cell culture medium.[18]

  • Solution 1:

    • Determine the solubility limit: Perform a serial dilution of your gallic acid stock in the final medium to find the highest concentration that remains clear.[18]

    • Lower the working concentration: Adjust your experimental design to use a final concentration that is below the observed solubility limit.

  • Possible Cause 2: "Shock" precipitation from rapid dilution.

  • Solution 2:

    • Pre-warm the medium: Ensure your cell culture medium is warmed to 37°C before adding the stock solution.[18]

    • Add drop-wise while mixing: Add the stock solution slowly, drop-by-drop, to the pre-warmed medium while gently vortexing or swirling.[18] This gradual dilution helps prevent localized high concentrations that lead to precipitation.

  • Possible Cause 3: Interaction with media components.

  • Solution 3: Cell culture media are complex mixtures.[18] Components like salts or proteins in serum can sometimes interact with the compound, reducing its solubility.[18][19] If the problem persists, you may need to test solubility in a simpler basal medium first, then add supplements individually to identify the problematic component.[18]

Troubleshooting_Precipitation start Precipitate forms in cell culture medium q1 Is final concentration too high? start->q1 sol1 Perform serial dilution to find max soluble concentration. Lower the working concentration. q1->sol1 Yes q2 Was stock added too quickly? q1->q2 No end_ok Solution is clear sol1->end_ok sol2 1. Pre-warm medium to 37°C. 2. Add stock solution drop-wise while vortexing the medium. q2->sol2 Yes q3 Are media components causing interaction? q2->q3 No sol2->end_ok sol3 Test solubility in basal medium. Add supplements individually to identify the issue. q3->sol3 sol3->end_ok

Caption: Troubleshooting workflow for gallic acid precipitation in media.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL (587.8 mM) Gallic Acid Stock Solution in DMSO

Materials:

  • Gallic Acid powder (FW: 170.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out 100 mg of gallic acid powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.[3]

  • Tightly cap the vial and vortex vigorously until the gallic acid is completely dissolved. Gentle warming to 37°C may be applied if necessary to aid dissolution.

  • Once fully dissolved, this creates a 100 mg/mL stock solution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light and moisture.[1]

Protocol 2: Diluting Gallic Acid Stock for Cell Treatment

Objective: To prepare a final concentration of 50 µg/mL gallic acid in a 10 mL volume of cell culture medium. The final DMSO concentration must be kept at or below 0.1%.

Procedure:

  • Calculate the required volume of stock solution:

    • Desired Final Concentration (Cf) = 50 µg/mL

    • Stock Concentration (Cs) = 100 mg/mL = 100,000 µg/mL

    • Final Volume (Vf) = 10 mL

    • Required Stock Volume (Vs) = (Cf * Vf) / Cs = (50 µg/mL * 10 mL) / 100,000 µg/mL = 0.005 mL = 5 µL

  • Calculate the final DMSO concentration:

    • (Volume of DMSO stock / Final Volume) * 100% = (5 µL / 10,000 µL) * 100% = 0.05%

    • This is well within the recommended safe limit for most cell lines.[4][8]

  • Prepare the working solution:

    • Pre-warm 10 mL of your complete cell culture medium to 37°C.

    • While gently vortexing or swirling the medium, carefully add 5 µL of the 100 mg/mL gallic acid stock solution.[18]

    • Ensure the solution is mixed thoroughly before adding it to your cells.

    • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO (0.05% in this case) but no gallic acid.[8]

Solvent_Selection_Workflow start Start: Need to dissolve Gallic Acid for Cell Culture q_concentration Is the required final concentration low? (e.g., < 2 mg/mL) start->q_concentration dissolve_aqueous Dissolve directly in aqueous buffer (e.g., PBS) or cell culture medium. q_concentration->dissolve_aqueous Yes prepare_stock Prepare a concentrated stock solution in an organic solvent. q_concentration->prepare_stock No check_stability Note: Aqueous solutions are less stable. Prepare fresh daily. dissolve_aqueous->check_stability end Proceed with experiment check_stability->end solvent_choice Recommended Solvents: 1. DMSO (preferred) 2. Ethanol prepare_stock->solvent_choice dilute Dilute stock into final cell culture medium. solvent_choice->dilute check_dmso Ensure final DMSO/solvent concentration is non-toxic (typically <= 0.5%). dilute->check_dmso check_dmso->end

Caption: Decision workflow for selecting a gallic acid solvent system.

References

Technical Support Center: Optimization of pH and Temperature for Gallic Acid Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of pH and temperature in gallic acid antioxidant assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

IssuePossible CauseTroubleshooting Steps
Inconsistent or non-reproducible results in DPPH assay Fluctuation in ambient temperature or pH of the reaction mixture. Gallic acid's antioxidant activity is sensitive to these parameters.[1][2]1. Ensure a constant temperature is maintained throughout the assay. A water bath or incubator set at the optimal temperature (e.g., 2°C for highest activity) is recommended.[1][2] 2. Verify and buffer the pH of your sample and reagents to the optimal acidic range (e.g., pH 2) for gallic acid in the DPPH assay.[1][2] 3. Prepare fresh DPPH solution for each experiment, as it is light-sensitive.
Low antioxidant activity detected in ABTS assay Suboptimal pH for the assay. The radical scavenging capacity of gallic acid in the ABTS assay is highly pH-dependent, with increased activity at higher pH.[3]1. Adjust the pH of the reaction mixture. While the ABTS radical is most stable around pH 4.5, gallic acid's scavenging activity increases at a more neutral pH (e.g., pH 7.0).[3] 2. Be aware that gallic acid's sensitivity to pH makes it a less suitable reference standard for the ABTS assay.[3]
Unexpectedly high or low FRAP values The pH of the assay is not optimized for gallic acid. The FRAP value of gallic acid has a linear relationship with pH.[3]1. Ensure the pH of your FRAP reagent is accurately adjusted. The standard assay is at pH 3.6. 2. For comparative studies, maintain a consistent pH across all experiments. The relationship between FRAP value and pH for gallic acid can be described by the equation: FRAP-value = 1.14 * pH - 1.54.[3]
Degradation of gallic acid stock solution Improper storage conditions. Gallic acid is susceptible to degradation at alkaline pH and under exposure to light and high temperatures.[4]1. Store gallic acid stock solutions in a cool, dark place. Refrigeration at 4-5°C is recommended for short-term storage.[4] 2. For long-term storage, freezing (-20°C) is advisable. 3. Prepare fresh solutions for critical experiments to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for measuring the antioxidant activity of gallic acid using the DPPH, ABTS, and FRAP assays?

A1: The optimal pH for gallic acid antioxidant assays varies depending on the specific method:

  • DPPH Assay: An acidic pH of 2 has been shown to yield the highest antioxidant capacity for gallic acid.[1][2]

  • ABTS Assay: Gallic acid's radical quenching capacity increases with rising pH. While the ABTS radical itself is most stable at a mildly acidic pH of around 4.5, the antioxidant activity of gallic acid is greater at a neutral pH of 7.0.[3][5] However, due to its pH-dependent activity, gallic acid may not be a suitable reference compound for the ABTS assay.[3]

  • FRAP Assay: The antioxidant activity of gallic acid in the FRAP assay is directly proportional to the pH. The standard FRAP assay is conducted at a pH of 3.6. A study has established a linear relationship for gallic acid's FRAP value with pH, which can be expressed as: FRAP-value = 1.14 * pH - 1.54.[3]

Q2: What is the optimal temperature for these antioxidant assays?

A2: Temperature can significantly influence the antioxidant activity of gallic acid:

  • DPPH Assay: Studies indicate that a low temperature of 2°C results in the highest antioxidant capacity for gallic acid.[1][2]

  • General Considerations: For most antioxidant assays, maintaining a consistent and controlled temperature is crucial for reproducibility. Room temperature (around 20-25°C) is often used for convenience, but optimization may be required for specific research goals. Higher temperatures can lead to the degradation of phenolic compounds, including gallic acid.[4] It is recommended to store gallic acid and other phenolic compounds at low temperatures (e.g., 5°C) and in the dark to maintain their stability and antioxidant activity.[4]

Data Presentation

Table 1: Summary of Optimal pH and Temperature for Gallic Acid Antioxidant Assays

AssayOptimal pHOptimal Temperature (°C)Key Considerations
DPPH 2 (Acidic)[1][2]2[1][2]Gallic acid's antioxidant capacity is highest at low temperature and acidic pH.
ABTS 7.0 (Neutral)[3]Not explicitly defined, but consistency is key.Gallic acid's activity is pH-dependent, making it a potentially unsuitable standard.[3] The ABTS radical is most stable at pH 4.5.[5]
FRAP pH-dependent (linear increase)[3]Standard assay at 37°C.The relationship is described by: FRAP-value = 1.14 * pH - 1.54.[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark.

    • Prepare a stock solution of gallic acid in methanol. From this, create a series of dilutions to be tested.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the gallic acid solution (or standard/blank).

    • Add the DPPH solution to the well and mix thoroughly.

    • Incubate the mixture in the dark at the desired temperature (e.g., 2°C or room temperature) for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • To produce the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer saline at pH 7.0 or acetate (B1210297) buffer at pH 4.5) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the gallic acid solution (or standard/blank) to a microplate well.

    • Add the diluted ABTS•+ solution and mix.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water, adding acetic acid, and adjusting the pH.

    • TPTZ (2,4,6-Tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the gallic acid solution (or standard/blank) to a test tube.

    • Add the FRAP reagent and mix.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant power is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Mandatory Visualization

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH/ABTS/FRAP) mixing Mixing of Reagents and Sample reagent_prep->mixing sample_prep Sample Preparation (Gallic Acid Dilutions) sample_prep->mixing incubation Incubation (Controlled pH & Temp) mixing->incubation Reaction Initiation measurement Absorbance Measurement (Spectrophotometer) incubation->measurement Color Change calculation Calculation of % Inhibition or FRAP Value measurement->calculation results Results Interpretation calculation->results Gallic_Acid_Antioxidant_Mechanism cluster_reaction Antioxidant Reaction cluster_factors Influencing Factors gallic_acid Gallic Acid (Phenolic Hydroxyl Groups) free_radical Free Radical (e.g., DPPH•, ABTS•+) gallic_acid_radical Gallic Acid Radical (Resonance Stabilized) gallic_acid->gallic_acid_radical Donates H• or e- stabilized_radical Stabilized Radical free_radical->stabilized_radical Accepts H• or e- ph pH ph->gallic_acid Affects ionization & reactivity temperature Temperature temperature->gallic_acid Affects reaction rate & stability

References

Maximizing the yield of gallic acid from plant extracts using different techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield of gallic acid from various plant materials. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in optimizing extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective techniques for extracting gallic acid from plant sources?

A1: Modern extraction techniques are generally more efficient than conventional methods like maceration or Soxhlet extraction, which often require long extraction times.[1] Advanced methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction are highly effective for improving gallic acid yield.[2][3][4] UAE and MAE, in particular, are noted for enhancing the recovery of bioactive compounds from plant materials.[5]

Q2: How does the choice of solvent affect the extraction yield of gallic acid?

A2: The polarity of the solvent is a critical factor. Aqueous alcoholic solvents, such as ethanol (B145695) or methanol (B129727) mixed with water, are often more effective than pure solvents.[1][6] For instance, a 70% ethanol solution has been shown to be effective for extracting gallic acid from Caesalpinia decapetala wood.[7] The optimal ethanol concentration can vary depending on the plant material; for example, 60% ethanol was found to be optimal for Terminalia chebula.[8] The choice between methanol and ethanol can also be significant, with methanol sometimes showing higher extraction efficiency for lower molecular weight polyphenols like gallic acid.[9][10]

Q3: What are the key parameters to optimize for maximizing gallic acid yield?

A3: Several parameters significantly influence extraction efficiency. These include:

  • Solvent Concentration: The ratio of solvent to water can dramatically impact yield.[1]

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of gallic acid if too high.[11]

  • Extraction Time: Longer durations can increase yield up to a certain point, after which degradation or equilibrium may occur.[11]

  • Solid-to-Solvent Ratio: This affects the concentration gradient and, consequently, the extraction efficiency.[12]

  • pH: The pH of the extraction medium can influence the stability and solubility of gallic acid. An acidic pH is often optimal.[13][14]

  • For UAE: Sonication amplitude and duration are crucial.[1]

  • For MAE: Microwave power and irradiation time are key variables.[15]

Q4: Can enzymatic hydrolysis be used to increase the yield of gallic acid?

A4: Yes, enzymatic hydrolysis is a highly effective method. Gallic acid often exists in plants as part of larger molecules like hydrolysable tannins (gallotannins and ellagitannins).[16][17] Using enzymes like tannase (B8822749) can break down these tannins, liberating free gallic acid and significantly increasing the yield.[16][18] This method is considered an eco-friendly technology compared to acid hydrolysis, which can produce toxic effluents.[18] The efficiency of gallic acid production using microorganisms that produce tannase can exceed 90%.[17]

Q5: What are some common plant sources rich in gallic acid?

A5: Gallic acid is found in a wide variety of plants. Some well-known sources include oak galls (Quercus sp.), which are particularly rich in tannins that hydrolyze to gallic acid, Terminalia chebula (myrobalan), mango peels and seed kernels, green tea, and bearberry leaves.[2][11][16][19][20]

Troubleshooting Guide

Issue 1: Low Gallic Acid Yield

  • Symptom: The final yield of gallic acid is significantly lower than expected based on literature values for the specific plant material.

  • Possible Causes & Solutions:

    • Suboptimal Extraction Parameters: The solvent concentration, temperature, time, or solid-to-solvent ratio may not be ideal for your specific plant matrix.

      • Solution: Systematically optimize each parameter. Use a design of experiments (DoE) approach, such as a Box-Behnken design or response surface methodology, to efficiently find the optimal conditions.[14][21] Review literature for validated starting points for your specific plant material.

    • Incomplete Hydrolysis of Tannins: A significant portion of gallic acid may still be bound in the form of gallotannins.

      • Solution: Introduce a hydrolysis step. This can be achieved through enzymatic treatment with tannase, which specifically cleaves the ester bonds in hydrolysable tannins to release gallic acid.[16] Alternatively, a mild acid hydrolysis can be performed, though this method is less environmentally friendly.[18]

    • Improper Solvent Selection: The chosen solvent may not have the appropriate polarity to efficiently solubilize gallic acid.

      • Solution: Test a range of solvents with varying polarities. Mixtures of alcohol (ethanol or methanol) and water are often very effective.[1][6] For example, studies have shown 75% ethanol to be more effective than 100% ethanol for extracting gallic acid.[22]

    • Degradation During Extraction: High temperatures or prolonged extraction times, especially in the presence of light and oxygen, can lead to the degradation of phenolic compounds.[23]

      • Solution: Use modern "cold" extraction methods like ultrasound-assisted extraction to minimize thermal degradation.[11] Optimize the extraction time and temperature to find a balance between yield and stability. If using conventional methods, consider performing the extraction under an inert atmosphere (e.g., nitrogen) and protecting the setup from light.

Issue 2: Impure Extract with Interfering Compounds

  • Symptom: HPLC analysis shows multiple co-eluting peaks, making quantification of gallic acid difficult. The extract contains a high concentration of other phenolic compounds, pigments, or waxes.

  • Possible Causes & Solutions:

    • Non-Selective Extraction Solvent: The solvent may be too broad in its action, extracting a wide range of compounds along with gallic acid.

      • Solution: Adjust the solvent composition. For example, increasing the water content in an ethanol-water mixture can reduce the extraction of less polar compounds. For supercritical fluid extraction, modifying pressure and temperature can improve selectivity.[4]

    • Lack of a Purification Step: The crude extract has not been sufficiently cleaned.

      • Solution: Implement a post-extraction purification step. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have been shown to be highly effective for isolating and purifying gallic acid from crude extracts.[24] Column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) can also be used to separate gallic acid from other compounds.[25]

Issue 3: Inconsistent Results Between Batches

  • Symptom: Significant variation in gallic acid yield is observed when repeating the extraction process.

  • Possible Causes & Solutions:

    • Variability in Plant Material: The concentration of secondary metabolites in plants can vary depending on the harvesting season, geographical location, and storage conditions.

      • Solution: Standardize the plant material as much as possible. Use material from the same source and harvest time. Ensure proper drying and storage conditions to prevent degradation of bioactive compounds.

    • Inconsistent Experimental Procedure: Minor variations in parameters like temperature, time, or agitation speed can lead to different outcomes.

      • Solution: Strictly adhere to the established Standard Operating Procedure (SOP). Ensure all equipment is properly calibrated. For techniques like UAE, ensure the position of the flask in the sonication bath is consistent, as this can affect energy transfer.[26]

Quantitative Data on Extraction Techniques

The following tables summarize optimized conditions and corresponding yields for gallic acid extraction using various techniques reported in the literature.

Table 1: Ultrasound-Assisted Extraction (UAE) of Gallic Acid

Plant SourceOptimal ConditionsGallic Acid YieldReference
Phyllanthus niruri20% Ethanol, 9 min extraction, 90% amplitude13.19 mg/g DW[1]
Ficus auriculata LeavesAlkaline water (pH 8), 30 min, 50°C, 50% sonication, 1:10 g/mL ratio284.16 mg/L[26]
Mango Peels (Ethanolic)0-60% Ethanol, 10-50 mL/g ratio, 30-60°C, 10-30 min5.75 mg/g[27]
Mango Peels (Aqueous)pH 2-8, 20-80 mL/g ratio, 40-70°C, 30-60 min3.14 mg/g[27]
Terminalia chebula60% Ethanol, 80 min extraction, 50°C, 1:20 solid-liquid ratioNot specified[8]
Terminalia chebula Fruits68% Ethanol, 20 min, 70°C, 3.6 W/cm², 1:23 solid-liquid ratio448.7 mg GAE/g DW[21]
Mango Seed Kernels19.4% Ethanol, 21.4 min, 38.47°C, 29.32 mL/g ratio6.1 mg/g[11]
Mango Seed Kernels (Aqueous)pH 3.9, 21.3 min, 39.4°C, 36.25 mL/g ratio5.76 mg/g[14]

Table 2: Microwave-Assisted Extraction (MAE) of Gallic Acid

Plant SourceOptimal ConditionsGallic Acid YieldReference
Carob PodsNot specifiedTPC of 33.6 mg GAE/g DW[3]
Date Seeds46% Ethanol, 27.3 min, 62°CTPC of 59 mg GAE/g[28]
Quercus cerris Bark (Aqueous)30 min, 850 WNot specified[5]
Quercus cerris Bark (Hydroalcoholic)18 min, 650 WTPC of 403.73 mg GAE/g DW[5][29]
Barleria lupulina Lindl.80% Ethanol, 30 sec, 400 WTPC of 238.71 mg GAE/g[15]

Table 3: Other Extraction Techniques for Gallic Acid

TechniquePlant SourceOptimal ConditionsGallic Acid YieldReference
Enzymatic HydrolysisTerminalia chebulaFermentation with Aspergillus niger7.68 mg/mL (74% yield)[30]
Conventional SolventPenthorum chinense60% Ethanol, 2.5 h, 90°C, 1:30 ratio4.85%[12]
Supercritical Fluid (SFE)Mango Seed Kernels21.0 MPa, 60.0°C, 15.0% Ethanol59.9 mg/g extract[31]
Supercritical Fluid (SFE)Anisophyllea disticha25 MPa, 50°C, 20% Ethanol118.83 µg/g
Soaking / SoxhletOak Galls50% Aqueous Methanol (Soxhlet)82.08% extraction efficiency[32]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline based on optimized parameters for various plant materials.[11][26][27]

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, peels, seeds) at a controlled temperature (40-50°C) until constant weight.

    • Grind the dried material into a fine powder (e.g., 0.18 mm particle size).[21]

  • Extraction Setup:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add the extraction solvent. A common starting point is 60-70% aqueous ethanol at a solid-to-solvent ratio of 1:20 (w/v).[8] For aqueous extraction, adjust the pH to ~4 with a suitable buffer.[14]

  • Sonication:

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

    • Set the sonication parameters. Typical ranges are:

      • Temperature: 40-60°C[11]

      • Time: 20-30 minutes[11][21]

      • Power/Amplitude: 50-90%[1][26]

  • Recovery and Filtration:

    • After sonication, remove the flask from the bath.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Solvent Evaporation and Analysis:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation.

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis to quantify the gallic acid content.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general methodology for MAE based on optimized conditions from the literature.[5][28]

  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction Setup:

    • Place 5 g of the powdered material into a microwave-safe extraction vessel.

    • Add the appropriate solvent (e.g., 50% aqueous ethanol) at a solid-to-solvent ratio of 1:30 (w/v).

  • Microwave Irradiation:

    • Secure the vessel in a microwave extractor.

    • Set the extraction parameters. Optimal conditions vary but can be in the range of:

      • Microwave Power: 400-850 W[5][15]

      • Temperature: 60-80°C[28]

      • Time: 15-30 minutes[5][28]

  • Recovery and Filtration:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract as described in the UAE protocol.

  • Solvent Evaporation and Analysis:

    • Concentrate the extract using a rotary evaporator.

    • Prepare the final sample for HPLC quantification.

Protocol 3: Enzymatic Hydrolysis for Gallic Acid Liberation

This protocol is based on the use of tannase to liberate gallic acid from tannins.[16]

  • Preparation of Crude Extract:

    • Perform an initial extraction of the plant material using a suitable solvent (e.g., water or 50% ethanol) to obtain a crude extract rich in tannins.

    • Concentrate the extract and redissolve it in a known volume of water.

  • Enzymatic Reaction:

    • Take a defined volume of the aqueous extract solution (e.g., 4 mL containing 1-5 mg of extract).

    • Adjust the pH to 5.5 using a citrate (B86180) buffer (50 mmol/L).

    • Add the tannase enzyme solution (e.g., 1 mL containing 50 µg of enzyme).

    • Incubate the mixture at 30°C for 15-30 minutes.

  • Stopping the Reaction and Extraction:

    • Stop the reaction by adjusting the pH to 2 with 2 mol/L HCl.

    • Extract the liberated gallic acid from the aqueous solution using a non-polar solvent like diethyl ether. Perform the extraction multiple times (e.g., 5 times with 6 mL of ether each time) to ensure complete recovery.

  • Sample Preparation for Analysis:

    • Combine the organic phases and evaporate the solvent using a rotary evaporator.

    • Dissolve the dried residue in a known volume of methanol for HPLC analysis.

Visualizations

Caption: General workflow for gallic acid extraction and purification.

UAE_Workflow cluster_params Key Parameters input_node input_node process_node process_node param_node param_node output_node output_node Plant Powdered Plant Material Mix Mixing Plant->Mix Solvent Aqueous Ethanol (e.g., 60%) Solvent->Mix UAE Ultrasonic Bath Mix->UAE Filter Filtration UAE->Filter Evap Rotary Evaporation Filter->Evap Extract Gallic Acid Rich Extract Evap->Extract P1 Temperature (40-60°C) P1->UAE P2 Time (20-30 min) P2->UAE P3 Amplitude (50-90%) P3->UAE

Caption: Detailed workflow for Ultrasound-Assisted Extraction (UAE).

Parameter_Relationships factor factor interaction interaction output output Solvent Solvent Type & Concentration Solubility Solubility Solvent->Solubility Temp Temperature Temp->Solubility MassTransfer Mass Transfer Temp->MassTransfer Stability Compound Stability Temp->Stability Time Time Time->Stability Ratio Solid:Solvent Ratio Ratio->MassTransfer Technique Extraction Technique (UAE/MAE) Technique->MassTransfer Hydrolysis Hydrolysis (Enzymatic/Acid) Liberation GA Liberation Hydrolysis->Liberation Yield Gallic Acid Yield Solubility->Yield MassTransfer->Yield Stability->Yield Liberation->Yield

Caption: Factors influencing the final yield of gallic acid.

References

Troubleshooting peak tailing for gallic acid in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of gallic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for gallic acid in reverse-phase HPLC?

A1: The most common cause of peak tailing for acidic compounds like gallic acid is secondary interactions with the stationary phase. Gallic acid has acidic phenolic hydroxyl groups. If the mobile phase pH is not low enough, these groups can deprotonate, and the resulting negatively charged analyte can interact with any positively charged sites on the silica (B1680970) surface. More commonly, residual silanol (B1196071) groups (-Si-OH) on the silica packing material can become ionized at higher pH values (pH > 4-5), creating cation exchange sites that interact with analytes[1]. For acidic compounds, this interaction is less direct but can still contribute to poor peak shape if the mobile phase is not properly controlled.

Q2: How does the mobile phase pH affect gallic acid peak shape?

A2: The mobile phase pH is a critical factor for achieving a symmetrical peak shape for gallic acid. Operating at a low pH, typically around 2.5 to 3.0, ensures that the carboxylic acid and phenolic hydroxyl groups of gallic acid remain fully protonated (in their neutral state)[2][3]. This minimizes unwanted secondary ionic interactions with the stationary phase. Additionally, a low pH suppresses the ionization of residual silanol groups on the silica packing, further reducing the potential for these secondary interactions[4].

Q3: Can my HPLC column be the source of the peak tailing?

A3: Yes, the column is a frequent source of peak shape problems. Potential issues include:

  • Column Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can distort peak shape[5].

  • Column Void: A void or channel in the packing bed at the column inlet can cause band broadening and tailing[6]. This can result from pressure shocks or operating outside the column's recommended pH range.

  • Stationary Phase Degradation: Operating at a pH outside the stable range for the silica-based column (typically pH 2-8) can cause the bonded phase to degrade, exposing more active silanol sites[1].

  • Column Choice: Older columns, often referred to as "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing[4]. Using a modern, high-purity "Type B" silica or hybrid particle column can significantly improve peak shape for polar and ionizable compounds[4].

Q4: Is it possible that I am overloading the column?

A4: Yes, column overload, both in terms of mass and volume, can lead to peak distortion, including tailing[3][6]. If all peaks in the chromatogram exhibit tailing, you should consider this possibility. To check for mass overload, dilute your sample and inject it again. For volume overload, reduce the injection volume. If the peak shape improves, overload was likely the issue[3][6].

Troubleshooting Guide

Q: My gallic acid peak is tailing. Where should I begin troubleshooting?

A: Start with a systematic approach. The flowchart below outlines a logical workflow for diagnosing the root cause of peak tailing. Begin by checking your mobile phase and system setup, as these are the most common and easily correctable issues.

G cluster_0 Troubleshooting Workflow for Gallic Acid Peak Tailing cluster_1 Column & Hardware Checks start Observe Peak Tailing check_ph Is Mobile Phase pH ~2.5 - 3.0? start->check_ph adjust_ph Adjust pH with Acid (e.g., 0.1% Formic or Phosphoric Acid) check_ph->adjust_ph No check_buffer Is Mobile Phase Adequately Buffered? check_ph->check_buffer Yes adjust_ph->check_ph add_buffer Increase Buffer Concentration (e.g., 10-25 mM) check_buffer->add_buffer No check_column Problem Persists? check_buffer->check_column Yes add_buffer->check_buffer check_guard Remove Guard Column & Re-inject check_column->check_guard Yes solution Symmetrical Peak Shape check_column->solution No flush_column Flush or Back-flush Column with Strong Solvent check_guard->flush_column replace_column Replace with New (High-Purity Silica) Column flush_column->replace_column check_sample Consider Sample Issues: - Column Overload (Dilute Sample) - Sample Solvent Incompatibility replace_column->check_sample check_sample->solution

Caption: A step-by-step workflow for troubleshooting gallic acid peak tailing.

Data & Protocols

Table 1: Recommended HPLC Method Parameters for Gallic Acid Analysis

For easy comparison, the following table summarizes parameters from validated methods that achieve good peak shape for gallic acid.

ParameterRecommendation 1Recommendation 2Recommendation 3
Column Phenomenex Luna C18 (250 x 4.6 mm, 5µm)[7][8]Waters X-Terra RP-18 (150 x 4.6 mm, 3.5µ)[9]Zorbax Eclipse C18 (150 x 4.6 mm, 3.5µm)[10]
Mobile Phase Water:Acetonitrile (B52724) (80:20 v/v)[7][8]0.1% Formic Acid:Acetonitrile (70:30 v/v)[9]10 mM Phosphoric Acid (A) & Methanol (B)[10]
pH Modifier Ortho-phosphoric acid to pH 3.0[7][8]0.1% Formic Acid[9]10 mM Phosphoric Acid[10]
Flow Rate 1.0 mL/min[7][8]1.0 mL/min[9]1.0 mL/min (typical)
Detection (UV) 272 nm[7][8]275 nm[9]271 nm[11]
Column Temp. Ambient[9]28 °C[12]25 °C[10]
Asymmetry Factor 1.167[7]< 2.0[9]< 2.0 (System Suitability)
Experimental Protocol: Mobile Phase Preparation for Symmetrical Gallic Acid Peaks

This protocol describes the preparation of a mobile phase commonly used to achieve excellent peak shape for gallic acid, based on established methods[7][8].

Objective: To prepare 1 L of a Water:Acetonitrile (80:20 v/v) mobile phase with the pH adjusted to 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ortho-phosphoric acid (85%)

  • Calibrated pH meter

  • 1 L graduated cylinder

  • 1 L solvent bottle

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Measure Aqueous Component: Pour 800 mL of HPLC-grade water into a 1 L graduated cylinder.

  • pH Adjustment:

    • Transfer the water to a clean beaker with a magnetic stir bar.

    • Place the beaker on a stir plate and immerse the calibrated pH electrode into the water.

    • While monitoring the pH, add ortho-phosphoric acid dropwise until the pH of the aqueous phase is stable at 3.00.

  • Add Organic Component: Carefully add 200 mL of HPLC-grade acetonitrile to the pH-adjusted water.

  • Mix and Degas:

    • Transfer the final mixture to a 1 L solvent bottle.

    • Cap and invert several times to ensure thorough mixing.

    • Degas the mobile phase using vacuum filtration through a 0.45 µm membrane, sonication, or helium sparging to remove dissolved gases.

  • Final Check: The mobile phase is now ready for use. Ensure it is clearly labeled.

This guide synthesizes information from multiple sources to provide comprehensive troubleshooting advice. Always refer to your specific instrument and column manufacturer's guidelines for operating limits.

References

Method validation for HPLC analysis of gallic acid in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of gallic acid, particularly in complex matrices such as plant extracts and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for gallic acid analysis by RP-HPLC?

A1: A common starting point for reversed-phase HPLC (RP-HPLC) analysis of gallic acid involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase is often a gradient or isocratic mixture of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile.[1][2][3] Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of ~3) is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of gallic acid.[2] Detection is typically performed using a UV detector at a wavelength of around 272 nm.[2][3]

Q2: What are the key parameters for validating an HPLC method for gallic acid according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an HPLC method include:

  • Specificity: The ability to accurately measure gallic acid in the presence of other components like impurities, degradation products, or matrix components.[2][4]

  • Linearity: A proportional relationship between the concentration of gallic acid and the detector response (peak area) over a defined range.[5][6]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[4][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7][8]

  • Limit of Detection (LOD): The lowest amount of gallic acid in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of gallic acid in a sample that can be quantitatively determined with suitable precision and accuracy.[5][9]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).[5][10]

Q3: How do I prepare plant extracts for gallic acid analysis by HPLC?

A3: A general procedure for preparing plant extracts involves extracting a known weight of the dried plant material with a suitable solvent, such as methanol or an ethanol-water mixture.[8][11] The extract is then typically filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter that could block the column.[2][8] In some cases, a solid-phase extraction (SPE) step may be employed to clean up the sample and remove interfering substances.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of gallic acid in complex matrices.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: The gallic acid peak is asymmetrical, with a tailing or fronting edge.

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the hydroxyl groups of gallic acid, causing peak tailing.[13]

      • Solution: Lower the pH of the mobile phase to 2.5-3.0 with an acid like formic or phosphoric acid to suppress silanol activity.[2] Using a highly end-capped column can also minimize these interactions.

    • Column Overload: Injecting a sample with too high a concentration of gallic acid can saturate the column.[13]

      • Solution: Dilute the sample and re-inject.

    • Column Contamination or Degradation: Buildup of matrix components can damage the column inlet frit or the stationary phase.[13]

      • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent (e.g., isopropanol, methylene (B1212753) chloride, following manufacturer's instructions).[14] If pressure is high and flushing doesn't work, the frit may need to be replaced or the column may need to be discarded.[14]

Problem 2: Fluctuating Retention Times

  • Symptom: The retention time of the gallic acid peak is not consistent between injections.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can alter the elution strength.

      • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent bottles capped to minimize evaporation.

    • Pump Issues: Fluctuations in pump pressure can lead to variable flow rates.

      • Solution: Check the pump for leaks and ensure proper check valve function. Purge the pump to remove any air bubbles.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column heater is not used.

      • Solution: Use a column oven to maintain a consistent temperature.

Problem 3: Co-elution or Overlapping Peaks

  • Symptom: The gallic acid peak is not fully resolved from other peaks in the chromatogram. This is common in complex matrices like plant extracts which contain numerous phenolic compounds.[15][16]

  • Possible Causes & Solutions:

    • Insufficient Chromatographic Resolution: The chosen mobile phase and column are not adequately separating gallic acid from interfering compounds.

      • Solution 1 (Modify Mobile Phase): Adjust the gradient profile (if using a gradient) to increase the separation between the peaks of interest. For isocratic methods, try altering the ratio of organic to aqueous solvent.

      • Solution 2 (Change Column): Consider a column with a different selectivity or a higher efficiency (e.g., smaller particle size).

      • Solution 3 (Wavelength Adjustment): If a Diode Array Detector (DAD) is available, it may be possible to find a wavelength where the interference is minimal, even if the peaks are not baseline resolved.[15][16]

Data Presentation: Method Validation Parameters for Gallic Acid

The following table summarizes typical validation parameters for HPLC methods used to quantify gallic acid, compiled from various studies.

ParameterTypical Value/RangeReference
Linearity (r²) > 0.999[2][17]
Accuracy (% Recovery) 95.53% - 111.71%[17][18]
Precision (%RSD) < 2.0%[17][19]
LOD (µg/mL) 0.65 - 0.75 µg/mL[12][18]
LOQ (µg/mL) 2.50 µg/mL[12][18]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve
  • Prepare a Standard Stock Solution: Accurately weigh about 10 mg of gallic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.[2][12]

  • Prepare Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[2]

  • Construct the Calibration Curve: Inject each working standard solution in triplicate. Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.995.[5]

Protocol 2: HPLC Method Validation - Accuracy by Recovery Study
  • Prepare a Sample Solution: Prepare a sample extract as described in the FAQs.

  • Spike the Sample: Add known amounts of the gallic acid standard stock solution to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[2]

  • Analyze the Spiked Samples: Analyze the spiked samples in triplicate using the validated HPLC method.

  • Calculate Percent Recovery: Calculate the percent recovery at each level using the following formula: % Recovery = [(Amount Found - Original Amount) / Amount Spiked] x 100

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_val Method Validation prep_std Prepare Gallic Acid Standard Stock prep_work Prepare Working Standards (Calibration Curve) prep_std->prep_work analysis Inject Samples & Acquire Data prep_work->analysis prep_sample Prepare Complex Matrix Sample (e.g., Extraction) prep_spike Prepare Spiked Samples (for Accuracy) prep_sample->prep_spike prep_sample->analysis prep_spike->analysis hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) sys_suit System Suitability Test hplc_setup->sys_suit sys_suit->analysis If Passes linearity Linearity & Range analysis->linearity specificity Specificity analysis->specificity accuracy Accuracy (Recovery) analysis->accuracy precision Precision (Repeatability & Intermediate Precision) analysis->precision lod_loq LOD & LOQ analysis->lod_loq robustness Robustness analysis->robustness Troubleshooting_Tree cluster_peakshape Peak Shape Problems cluster_rt Retention Time Issues cluster_res Resolution Problems start Chromatographic Issue Identified peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape rt_shift Retention Time Shifting? start->rt_shift resolution Co-eluting Peaks? start->resolution cause_silanol Secondary Silanol Interactions? peak_shape->cause_silanol Yes cause_overload Column Overload? peak_shape->cause_overload Yes cause_column Column Contamination? peak_shape->cause_column Yes sol_ph Action: Lower Mobile Phase pH to ~3 cause_silanol->sol_ph sol_dilute Action: Dilute Sample cause_overload->sol_dilute sol_flush Action: Flush/Replace Column cause_column->sol_flush cause_mp Inconsistent Mobile Phase? rt_shift->cause_mp Yes cause_pump Pump/Flow Issue? rt_shift->cause_pump Yes cause_temp Temperature Fluctuation? rt_shift->cause_temp Yes sol_mp Action: Remake/Degas Mobile Phase cause_mp->sol_mp sol_pump Action: Purge/Service Pump cause_pump->sol_pump sol_temp Action: Use Column Oven cause_temp->sol_temp sol_gradient Action: Adjust Gradient or Solvent Ratio resolution->sol_gradient Yes sol_column Action: Try Different Column resolution->sol_column Yes

References

Overcoming interference in Folin-Ciocalteu assay for gallic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Folin-Ciocalteu assay for gallic acid and other phenolic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the Folin-Ciocalteu assay, providing step-by-step guidance to identify and resolve the problems.

Issue 1: Overestimation of Total Phenolic Content

Q1: My sample shows an unexpectedly high total phenolic content. What could be the cause?

A1: An overestimation of total phenolic content in the Folin-Ciocalteu assay is often due to the presence of non-phenolic reducing substances in your sample. The Folin-Ciocalteu reagent is not specific to phenolic compounds and can be reduced by various other substances, leading to a colorimetric interference.[1][2][3]

Common interfering substances include:

  • Reducing Sugars: Sugars like glucose, fructose, and maltose (B56501) can interfere, especially at high concentrations and alkaline pH.[4]

  • Ascorbic Acid (Vitamin C): A strong reducing agent that readily reacts with the Folin-Ciocalteu reagent.[5][6][7]

  • Proteins and Amino Acids: Certain amino acids, particularly tyrosine and tryptophan, which have phenolic or indole (B1671886) groups, can contribute to the absorbance reading.[2][5][8]

  • Thiols: Compounds containing sulfhydryl groups are also known to react with the reagent.[9]

  • Organic Acids: Some organic acids, such as formic acid and acetic acid, have been shown to interfere.[6]

  • Inorganic Ions: Certain inorganic ions like Fe²⁺, Mn²⁺, and I⁻ can also reduce the Folin-Ciocalteu reagent.[9]

Troubleshooting Steps:

  • Identify Potential Interferences: Review the composition of your sample matrix to identify any of the common interfering substances listed above.

  • Implement a Mitigation Strategy: Based on the suspected interfering substance, choose an appropriate method to remove or account for its effect. See the "Methods to Overcome Interference" FAQ section for detailed protocols.

  • Run a Blank Correction: Prepare a sample blank that includes all components of your sample matrix except the phenolic compounds of interest, if possible. This can help to subtract the background absorbance caused by some interfering substances.

Issue 2: Poor Reproducibility of Results

Q2: I am observing significant variability between replicate measurements. What are the possible reasons?

A2: Poor reproducibility in the Folin-Ciocalteu assay can stem from several factors related to the experimental protocol and sample handling.

Potential Causes and Solutions:

  • Inconsistent Incubation Time and Temperature: The color development in the Folin-Ciocalteu reaction is time and temperature-dependent. Ensure that all samples and standards are incubated for the same duration and at a consistent temperature.[10] A 30-minute incubation at 40°C or a 2-hour incubation at 20°C are common protocols.[11]

  • pH Fluctuations: The reaction is highly pH-dependent and requires alkaline conditions (typically pH 10) to proceed efficiently.[10] Ensure the sodium carbonate solution is properly prepared and added consistently to all wells.

  • Pipetting Errors: Inaccurate pipetting of small volumes of reagents or samples can introduce significant errors. Use calibrated micropipettes and ensure proper pipetting technique.

  • Reagent Instability: The Folin-Ciocalteu reagent is light-sensitive. Store it in a dark bottle and avoid prolonged exposure to light. Prepare fresh working solutions of the reagent and standards for each assay.

  • Sample Heterogeneity: If your sample is not homogenous, the concentration of phenolic compounds may vary between aliquots. Ensure your sample is well-mixed before taking measurements.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding interference in the Folin-Ciocalteu assay.

Understanding Interference

Q3: What is the chemical basis of interference in the Folin-Ciocalteu assay?

A3: The Folin-Ciocalteu assay is a redox-based method. The reagent contains a mixture of phosphomolybdate and phosphotungstate complexes.[3] In an alkaline environment, phenolic compounds (and other reducing agents) donate electrons to these complexes, reducing them to blue-colored molybdenum and tungsten oxides. The intensity of the blue color, measured spectrophotometrically, is proportional to the amount of reducing substances present.[1][12] Therefore, any non-phenolic compound that can reduce the Folin-Ciocalteu reagent under the assay conditions will lead to an interference.[3]

Diagram of the Folin-Ciocalteu Reaction Mechanism

Caption: General mechanism of the Folin-Ciocalteu reaction and interference.

Methods to Overcome Interference

Q4: How can I eliminate or minimize interference from reducing sugars?

A4: Interference from reducing sugars can be significant, especially in samples with high sugar content like fruit juices and honey.[4] One effective method is to adjust the pH of the reaction. A study on honey analysis demonstrated that lowering the pH from the traditional 10.8 to 7.9 (achieved by using a 0.75% sodium carbonate solution instead of 7.5%) can effectively minimize sugar interference while still allowing for the reaction with phenolic compounds.[4]

Q5: What is the best way to deal with ascorbic acid interference?

A5: Ascorbic acid is a major interferent. Several methods can be employed to address this:

  • Enzymatic Method: Pre-treating the sample with ascorbate (B8700270) oxidase can specifically degrade ascorbic acid.[7] However, the oxidation product, dehydroascorbic acid (DHA), can still contribute to the signal, albeit to a lesser extent.[7] Further treatment with hydrogen peroxide can degrade DHA, but this may also affect the phenolic compounds.[7]

  • Solid-Phase Extraction (SPE): SPE can be used to separate phenolic compounds from ascorbic acid based on their different polarities.

  • Correction Factor: If the concentration of ascorbic acid is known, a correction can be applied by subtracting its contribution to the total absorbance.

Q6: How can I remove protein interference?

A6: Proteins can interfere with the assay.[5] A common method to remove protein interference is through precipitation. This can be achieved by adding solvents like methanol (B129727) or ethanol (B145695) to the sample, which causes the proteins to precipitate out of the solution.[5] The sample can then be centrifuged, and the supernatant containing the phenolic compounds can be used for the assay.

Workflow for Overcoming Interference

Interference_Workflow Start Sample with Potential Interference Identify Identify Potential Interfering Substances Start->Identify Sugars Reducing Sugars Identify->Sugars Yes Ascorbic_Acid Ascorbic Acid Identify->Ascorbic_Acid Yes Proteins Proteins Identify->Proteins Yes Other Other Interferents Identify->Other Yes pH_Adjust Modify Assay pH (e.g., pH 7.9) Sugars->pH_Adjust Enzymatic Enzymatic Treatment (Ascorbate Oxidase) Ascorbic_Acid->Enzymatic Precipitation Protein Precipitation (e.g., with Ethanol) Proteins->Precipitation SPE Solid-Phase Extraction (SPE) Other->SPE Assay Perform Folin-Ciocalteu Assay pH_Adjust->Assay Enzymatic->Assay Precipitation->Assay SPE->Assay End Accurate Phenolic Content Measurement Assay->End

Caption: Decision workflow for addressing common interferences.

Quantitative Data Summary

The following tables summarize the extent of interference from common substances and the effectiveness of mitigation strategies.

Table 1: Interference of Common Substances in the Folin-Ciocalteu Assay

Interfering SubstanceConcentrationObserved Interference (% Overestimation of Gallic Acid)Reference
Reducing Sugars (in artificial honey)0.4 g/mL48.61% - 49.33%[4]
Ascorbic Acid1 mg/mLStrong interference[6]
Tyrosine1 mg/mLStrong interference[6]
Formic Acid0.5 mg/mLStrong interference[6]
Acetic Acid3 mg/mLStrong interference[6]
Glucose40 mg/mLNo significant interference[6]
Furfural0.1 mg/mLNo significant interference[6]

Table 2: Effectiveness of Interference Mitigation Strategies

Mitigation StrategyTarget Interferent% Reduction in InterferenceReference
pH adjustment to 7.9Reducing SugarsSignificant reduction, allowing for accurate measurement[4]
Ascorbate Oxidase TreatmentAscorbic AcidReduces interference, but residual signal from DHA remains (15-30% of original ascorbic acid signal)[7]

Experimental Protocols

Standard Folin-Ciocalteu Microplate Assay Protocol

This protocol is adapted for a 96-well microplate format.[13][14]

Reagents:

  • Folin-Ciocalteu Reagent (2N): Commercially available. Dilute 1:10 with distilled water before use.

  • Gallic Acid Standard Stock Solution (1 mg/mL): Dissolve 100 mg of gallic acid in 100 mL of distilled water.

  • Sodium Carbonate (Na₂CO₃) Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of distilled water.

  • Sample Extract: Prepare your sample extract in an appropriate solvent.

Procedure:

  • Prepare Gallic Acid Standards: Prepare a series of gallic acid standards with concentrations ranging from 0 to 300 µg/mL.[12]

  • Sample and Standard Addition: Add 20 µL of each standard or sample into separate wells of a 96-well microplate.

  • Add Folin-Ciocalteu Reagent: Add 100 µL of the diluted Folin-Ciocalteu reagent to each well and mix.

  • Incubation: Incubate the plate for 5 minutes at room temperature.

  • Add Sodium Carbonate: Add 80 µL of the 7.5% sodium carbonate solution to each well and mix.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Measure Absorbance: Measure the absorbance at 765 nm using a microplate reader.

  • Calculate Results: Construct a standard curve by plotting the absorbance of the gallic acid standards against their concentrations. Use the equation of the linear regression to calculate the total phenolic content of your samples, expressed as gallic acid equivalents (GAE).

Modified Protocol for High-Sugar Samples (pH 7.9)

This protocol is adapted from a study on honey analysis to minimize sugar interference.[4]

Key Modification:

  • Sodium Carbonate (Na₂CO₃) Solution (0.75% w/v): Dissolve 0.75 g of anhydrous sodium carbonate in 100 mL of distilled water.

Procedure:

Follow the standard protocol above, but in step 5, use the 0.75% sodium carbonate solution instead of the 7.5% solution. The incubation time in step 6 may need to be extended to 2 hours.[4]

Protocol for Protein Precipitation

Procedure:

  • Solvent Addition: To your aqueous sample extract, add a sufficient volume of cold methanol or ethanol (e.g., a 1:4 sample to solvent ratio).

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 15 minutes.

  • Collect Supernatant: Carefully collect the supernatant, which contains the phenolic compounds, and use it for the Folin-Ciocalteu assay.

References

Preventing degradation of 3,4,5-Trihydroxybenzoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4,5-Trihydroxybenzoate (Gallic Acid). This resource is designed to help researchers, scientists, and drug development professionals prevent the degradation of gallic acid during sample preparation through detailed troubleshooting guides, frequently asked questions, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Gallic Acid) and why is it prone to degradation?

A1: this compound, commonly known as gallic acid (GA), is a phenolic acid naturally found in many plants, fruits, and vegetables.[1] Its structure, featuring three hydroxyl (-OH) groups on a benzene (B151609) ring, gives it potent antioxidant properties but also makes it highly susceptible to oxidation.[2][3] This oxidation is the primary cause of its degradation, leading to a loss of biological activity and discoloration of solutions.

Q2: What are the main factors that cause the degradation of gallic acid?

A2: The stability of gallic acid is influenced by several environmental factors. The main contributors to its degradation are:

  • pH: Gallic acid is most stable in acidic conditions (pH 5-6).[4] At alkaline pH, it becomes unstable and is prone to auto-oxidation, which can lead to the production of reactive oxygen species.[5]

  • Oxygen: The presence of dissolved oxygen in solvents promotes oxidative degradation.[6] Phenolate ions, which are more prevalent at higher pH, are extremely easily oxidized by O2.[4]

  • Light: Exposure to UV and visible light can cause photodegradation, a process that breaks chemical bonds and reduces the compound's potency.[6][7]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[6][8] Significant declines in phenolic content have been observed in samples stored at elevated temperatures (e.g., 40°C) or exposed to sunlight at room temperature.[9]

  • Metal Ions: The presence of metal ions can catalyze oxidation reactions, further accelerating the degradation of gallic acid.[5]

Q3: How can I visually identify if my gallic acid sample has degraded?

A3: The most common visual indicator of gallic acid degradation is a color change in the solution. Freshly prepared solutions are typically colorless to slightly yellow. Upon oxidation, the solution may turn yellow, brown, or even dark brown, indicating the formation of degradation products like quinones.

Q4: Which solvents are recommended for dissolving and storing gallic acid?

A4: Gallic acid has varying solubility in different solvents.

  • Organic Solvents: It is soluble in ethanol (B145695), DMSO, and dimethylformamide (DMF).[10][11] Stock solutions in these solvents should be purged with an inert gas (like nitrogen or argon) to remove dissolved oxygen before sealing and storage.[10][11]

  • Aqueous Buffers: It has limited solubility in aqueous buffers like PBS (pH 7.2), approximately 2 mg/mL.[10][11] It is not recommended to store aqueous solutions for more than one day due to rapid degradation.[10][11] For extractions, 50% methanol (B129727) has shown high efficiency.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of gallic acid samples.

Problem 1: My gallic acid solution turned brown shortly after preparation.

  • Cause: This is a classic sign of oxidation. The solution was likely exposed to one or more degrading factors such as high pH, oxygen, light, or elevated temperature.

  • Solution:

    • Adjust pH: Ensure the pH of your aqueous solution is in the slightly acidic range (pH 5-6) where gallic acid is most stable.[4]

    • Deoxygenate Solvent: Before dissolving the gallic acid, purge your solvent with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

    • Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to block light.[7]

    • Control Temperature: Prepare solutions on ice and store them at low temperatures (-20°C for long-term storage of solid material).[10][11]

Problem 2: I am observing a rapid loss of antioxidant activity in my samples.

  • Cause: Loss of activity is directly correlated with the chemical degradation of the gallic acid molecule. The hydroxyl groups responsible for its antioxidant effect are destroyed during oxidation.

  • Solution:

    • Add a Stabilizer: Consider adding a secondary antioxidant like ascorbic acid (Vitamin C). Ascorbic acid will be preferentially oxidized, thereby protecting the gallic acid until the ascorbic acid is consumed.[4]

    • Use Fresh Solutions: Prepare gallic acid solutions fresh before each experiment, especially for aqueous solutions.[10]

    • Validate Storage Conditions: Review your storage protocol. Solid gallic acid should be stored at -20°C and is stable for at least two years under these conditions.[10] Aqueous solutions are not recommended for storage beyond one day.[10][11]

Problem 3: Gallic acid is not dissolving well in my aqueous buffer.

  • Cause: Gallic acid has low solubility in neutral aqueous solutions (approx. 2 mg/mL in PBS at pH 7.2).[11]

  • Solution:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the gallic acid in a minimal amount of a miscible organic solvent like DMSO or ethanol, where its solubility is much higher (approx. 16 mg/mL in ethanol, 25 mg/mL in DMSO).[10][11]

    • Perform Serial Dilutions: Make further dilutions of this concentrated stock solution into your aqueous buffer immediately before the experiment. Ensure the final concentration of the organic solvent is low enough to not interfere with your assay.[10][11]

Visualization of Degradation Factors and Troubleshooting

The following diagrams illustrate the primary factors leading to gallic acid degradation and a logical workflow for troubleshooting these issues.

cluster_GallicAcid Gallic Acid (Stable) cluster_Factors Degradation Factors cluster_Degradation Degradation Process cluster_Products Degradation Products GA This compound Oxidation Oxidation O2 Oxygen (O₂) O2->Oxidation Light Light (UV/Vis) Light->Oxidation High_pH High pH (>7) High_pH->Oxidation High_Temp High Temperature High_Temp->Oxidation Products Quinones & Other Products (Colored, Inactive) Oxidation->Products

Caption: Key factors promoting the oxidative degradation of Gallic Acid.

Start Start: Sample Degradation Suspected CheckColor Is solution yellow/brown? Start->CheckColor CheckActivity Is biological activity lost? CheckColor->CheckActivity No Protect Action: Protect from Light (Amber vials, foil) CheckColor->Protect Yes AddAscorbic Action: Add Stabilizer (e.g., Ascorbic Acid) CheckActivity->AddAscorbic Yes Stable Sample is likely stable. Proceed with caution. CheckActivity->Stable No Deoxygenate Action: Deoxygenate Solvent (Purge with N₂/Ar) Protect->Deoxygenate CheckpH Action: Adjust pH to < 7 (Acidic) Deoxygenate->CheckpH Rethink Root cause is degradation. Review entire protocol. CheckpH->Rethink AddAscorbic->Rethink

Caption: Troubleshooting workflow for preventing Gallic Acid degradation.

Quantitative Data Summary

The stability of phenolic compounds like gallic acid is highly dependent on storage conditions. The following table summarizes the impact of temperature and light on the stability of total phenolic content (TPC) in an extract, which serves as a model for gallic acid behavior.

Table 1: Stability of Phenolic Compounds Under Various Storage Conditions

Storage Time (Days)% TPC Retention (5°C, Dark)% TPC Retention (5°C, Light)% TPC Retention (25°C, Dark)% TPC Retention (25°C, Light)
0100%100%100%100%
30~99.9%~98%~97%~93%
60~99.8%~97%~95%~88%
90~99.7%~96%~93%~84%
180~99.5%~95%~90%~78%

Data adapted from stability studies on phenolic extracts to illustrate general trends.[7] The best stability is observed at low temperatures in dark conditions.[7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Gallic Acid Stock Solution

This protocol details the steps for preparing a gallic acid stock solution in an organic solvent, minimizing degradation for use in subsequent experiments.

Materials:

  • Gallic acid (crystalline solid, ≥98% purity)[11]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 200-proof Ethanol

  • Inert gas (Nitrogen or Argon) with tubing

  • Sterile, amber-colored glass vial with a screw cap

  • Micropipettes and sterile tips

Methodology:

  • Weighing: Accurately weigh the desired amount of solid gallic acid in a clean microcentrifuge tube or on weighing paper. Perform this step quickly to minimize exposure to air and humidity.

  • Solvent Preparation: Transfer the required volume of DMSO or ethanol into the amber glass vial.

  • Deoxygenation: Submerge a sterile needle or pipette tip connected to the inert gas line into the solvent. Gently bubble the gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Carefully add the pre-weighed gallic acid to the deoxygenated solvent. Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved. The solubility is approximately 16 mg/mL in ethanol and 25 mg/mL in DMF/DMSO.[10][11]

  • Blanketing: Before tightening the cap for the final time, flush the headspace of the vial with the inert gas for 10-15 seconds to create an inert atmosphere.

  • Storage: Seal the vial tightly with a cap and parafilm. Label clearly with the compound name, concentration, solvent, and date.

  • Long-Term Storage: For long-term storage, place the vial at -20°C. Under these conditions, the solid form is stable for at least two years.[10] Stock solutions should be used as quickly as possible.

  • Usage: When using the stock solution, allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation. Immediately before your experiment, perform serial dilutions into your final aqueous buffer. Do not store dilute aqueous solutions.[10][11]

References

How to improve the precision and accuracy of gallic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gallic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to improve the precision and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying gallic acid?

A1: The two most prevalent methods for gallic acid quantification are the Folin-Ciocalteu (F-C) assay and High-Performance Liquid Chromatography (HPLC).[1][2] The F-C method is a colorimetric assay that measures total phenolic content, using gallic acid as a standard, and the results are often expressed as gallic acid equivalents (GAE).[1][3] HPLC is a chromatographic technique that offers high resolution and is considered the gold standard for the specific identification and quantification of gallic acid.[1]

Q2: My gallic acid standard curve for the Folin-Ciocalteu assay is not linear. What are the possible causes?

A2: A non-linear standard curve can result from several factors:

  • Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength, typically around 760-765 nm, for the reduced Folin-Ciocalteu reagent.[4][5]

  • Inaccurate Standard Preparation: Errors in the serial dilution of your gallic acid stock solution are a common cause. Double-check all calculations and pipetting. It is recommended to prepare fresh standards for each assay.[6][7]

  • Reagent Instability: The Folin-Ciocalteu reagent is light-sensitive and should be stored properly. The sodium carbonate solution can also degrade over time. Use freshly prepared or properly stored reagents.[6]

  • Incubation Time: The color development in the F-C assay is time-dependent. Ensure consistent and adequate incubation times for all standards and samples as specified in the protocol.[4][5]

  • Concentration Range: The linear range for the F-C assay is typically between 20 and 500 mg/L.[6][8] Concentrations outside this range can lead to a loss of linearity.

Q3: I am seeing unexpectedly high gallic acid equivalents (GAE) in my samples when using the Folin-Ciocalteu assay. What could be interfering with the measurement?

A3: The Folin-Ciocalteu reagent is not specific to phenolic compounds and can react with other reducing substances present in the sample, leading to an overestimation of the total phenolic content.[4][9] Common interfering compounds include:

  • Ascorbic acid (Vitamin C)[9][10][11]

  • Reducing sugars (e.g., glucose, fructose)[4][10]

  • Certain amino acids (e.g., tyrosine)[10]

  • Formic acid and acetic acid[10]

To mitigate these interferences, consider sample cleanup steps like solid-phase extraction (SPE) or adjusting the assay pH.[4]

Q4: In my HPLC analysis, I am observing two peaks for my gallic acid standard. What is the likely cause?

A4: The appearance of two peaks for a gallic acid standard in HPLC is often due to an interaction between the solvent used to dissolve the standard and the mobile phase. If gallic acid is dissolved in a strong organic solvent like pure ethanol (B145695) or methanol (B129727), and the mobile phase has a high aqueous content, it can cause peak splitting.[12] To resolve this, dissolve the gallic acid standard in the initial mobile phase composition or a solvent with a similar polarity.[12] Esterification of gallic acid with an alcohol solvent (like ethanol) can also occur, leading to a second peak.[12]

Troubleshooting Guides

Folin-Ciocalteu Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Reproducibility Inconsistent pipetting, temperature fluctuations, variable incubation times.Use calibrated pipettes, ensure all solutions are at room temperature before use, and strictly control incubation times for all samples and standards.
High Blank Reading Contaminated reagents or glassware.Use high-purity water and analytical grade reagents. Thoroughly clean all glassware. Prepare fresh reagents if contamination is suspected.
Low Absorbance Values Reagents have degraded, incorrect pH of the reaction mixture.Use fresh Folin-Ciocalteu reagent and sodium carbonate solution. Verify the final pH of the reaction mixture is alkaline, as the reaction occurs in a basic environment.[13]
Precipitate Formation High concentration of interfering substances, incorrect reagent concentration.Dilute the sample. Ensure the sodium carbonate solution is at the correct concentration and is fully dissolved.[11]
HPLC Quantification Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column degradation, inappropriate mobile phase pH, sample overload.Use a guard column to protect the analytical column. Adjust the mobile phase pH; for gallic acid, an acidic mobile phase (e.g., with formic or phosphoric acid) is common to ensure it is in a single ionic form.[14][15] Inject a lower concentration of the sample.
Shifting Retention Times Changes in mobile phase composition, column temperature fluctuations, column aging.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. If the column is old, it may need to be replaced.
Low Signal Intensity Low sample concentration, incorrect detection wavelength.Concentrate the sample if possible. Ensure the detector is set to the maximum absorbance wavelength for gallic acid, which is typically around 272-275 nm.[1][14][15]
Baseline Noise Air bubbles in the system, contaminated mobile phase.Degas the mobile phase. Flush the system to remove any air bubbles. Use HPLC-grade solvents and filter them before use.

Experimental Protocols

Protocol 1: Gallic Acid Quantification by Folin-Ciocalteu Method
  • Preparation of Gallic Acid Standard Curve:

    • Prepare a stock solution of gallic acid (e.g., 500 mg/L) in methanol or water.[6]

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 50 to 500 mg/L.[6]

    • In separate test tubes, add 20 µL of each standard solution.[5]

    • Add 1.58 mL of distilled water to each tube.[6]

    • Add 100 µL of Folin-Ciocalteu reagent (2N) and mix well.[6]

    • After 5 minutes, add 300 µL of 20% sodium carbonate solution and mix.[6]

    • Incubate the mixture in the dark at room temperature for 2 hours.[4]

    • Measure the absorbance at 765 nm using a spectrophotometer.[5]

    • Plot a standard curve of absorbance versus gallic acid concentration.

  • Sample Analysis:

    • Prepare the sample extract at an appropriate dilution.

    • Follow the same procedure as for the standard curve, using 20 µL of the sample extract instead of the standard solution.

    • Determine the concentration of gallic acid equivalents in the sample from the standard curve.

Protocol 2: Gallic Acid Quantification by RP-HPLC
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14][16]

    • Flow Rate: 1.0 mL/min.[14][15]

    • Detection: UV detector at 272 nm.[15]

    • Injection Volume: 20 µL.[15]

  • Standard and Sample Preparation:

    • Prepare a stock solution of gallic acid (e.g., 1000 µg/mL) in the mobile phase.[15]

    • Prepare a series of standard solutions by diluting the stock solution to a concentration range of 0.5-50 µg/mL.[15]

    • Prepare the sample extract and filter it through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the gallic acid concentration based on the calibration curve.

Visual Guides

Folin_Ciocalteu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard Prepare Gallic Acid Standards Mix Mix with Folin-Ciocalteu Reagent & Water Standard->Mix Sample Prepare Sample Extract Sample->Mix Add_Na2CO3 Add Sodium Carbonate Solution Mix->Add_Na2CO3 Incubate Incubate in Dark Add_Na2CO3->Incubate Measure Measure Absorbance (765 nm) Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate GAE Plot->Calculate HPLC_Troubleshooting Start HPLC Analysis Issue PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Shifting Retention Time? PeakShape->RetentionTime No Sol1 Adjust Mobile Phase pH Check for Sample Overload Replace Column/Guard Column PeakShape->Sol1 Yes Signal Low Signal? RetentionTime->Signal No Sol2 Check Mobile Phase Prep Use Column Oven Equilibrate System RetentionTime->Sol2 Yes Sol3 Concentrate Sample Verify Detector Wavelength Signal->Sol3 Yes End Problem Resolved Signal->End No Sol1->End Sol2->End Sol3->End

References

Technical Support Center: Reproducibility of Gallic Acid Antioxidant Capacity Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals improve the reproducibility of gallic acid antioxidant capacity measurements.

Frequently Asked Questions (FAQs)

Q1: Why do my antioxidant capacity results for gallic acid vary significantly between different assays (e.g., DPPH, ABTS, FRAP)?

A1: Different antioxidant capacity assays are based on different chemical reactions and mechanisms. Gallic acid will behave differently in each.

  • Mechanism of Action: Assays can be broadly categorized into those based on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Methods like DPPH and ABTS involve both mechanisms, while FRAP and CUPRAC are based on the SET mechanism.[1] The contribution of each mechanism to the total antioxidant capacity depends on the specific assay conditions.

  • Redox Potentials: The standard redox potential of the oxidant used in the assay (e.g., ABTS radical, Fe(III)-TPTZ complex) relative to that of gallic acid influences the reaction thermodynamics and stoichiometry.[2]

  • Reaction Kinetics: The reaction between gallic acid and the radical or oxidant can be fast or slow. Assays with fixed time points may not capture the total antioxidant potential if the reaction is slow to reach completion.[3]

For these reasons, it is not expected for different assays to yield the same absolute values. It is crucial to consistently use the same assay for comparative studies and to report results in a standardized manner, such as Trolox Equivalents (TE).

Q2: How critical is pH control when measuring the antioxidant capacity of gallic acid?

A2: pH is one of the most critical factors influencing the results.

  • Activity Dependence: The antioxidant activity of gallic acid is highly pH-dependent. For instance, in the FRAP assay, the measured value increases linearly with pH.[4] Similarly, the radical quenching capacity in the ABTS assay is significantly greater at neutral pH compared to acidic pH.[4]

  • Stability: Gallic acid is unstable at high (alkaline) pH.[5][6] This degradation is irreversible and can lead to an underestimation of its antioxidant capacity if samples are prepared or stored in alkaline conditions.[5] Most assays are performed at a specific, buffered pH (e.g., FRAP at pH 3.6, CUPRAC at pH 7.0) to ensure reproducible conditions.[7][8]

Q3: What is the impact of solvent choice on the reproducibility of my measurements?

A3: The solvent used to dissolve gallic acid and perform the assay significantly affects the results.

  • Polarity and Solubility: The polarity of the solvent affects the solubility of gallic acid and the kinetics of the antioxidant reaction. Using aqueous mixtures of organic solvents (e.g., ethanol, methanol (B129727), acetone) often increases the measured antioxidant efficiency compared to water or pure organic solvents alone.[9]

  • Reaction Kinetics: In the DPPH assay, the reaction kinetics are much faster in associating solvents like methanol compared to non-associating solvents like dioxane or ethyl acetate. This is because the solvent structure influences the accessibility of the antioxidant to the DPPH radical.

  • Extraction Efficiency: When measuring gallic acid in a complex sample (e.g., a plant extract), the solvent choice dictates the extraction efficiency of phenolic compounds, which in turn affects the final antioxidant capacity reading.[9] For consistency, the same solvent system should be used for the gallic acid standard and the samples under investigation.

Q4: I'm observing a gradual decrease in the antioxidant capacity of my gallic acid stock solution. What could be the cause?

A4: Gallic acid, like many phenolic compounds, can degrade over time, leading to a loss of activity. The stability is primarily affected by:

  • pH: As mentioned, gallic acid is unstable in alkaline solutions.[5][6] Ensure your stock solution is prepared in a slightly acidic or neutral solvent and stored appropriately.

  • Temperature and Light: Exposure to high temperatures and light can accelerate the degradation of phenolic compounds. Stock solutions should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light in amber vials or tubes.

  • Oxygen: Dissolved oxygen can contribute to the oxidative degradation of gallic acid. While not always practical to remove, minimizing headspace in storage containers can help.

Q5: What are the most common interfering substances I should be aware of?

A5: Several compounds can react with the assay reagents and lead to an overestimation of the antioxidant capacity. This is particularly problematic in the Folin-Ciocalteu assay, which is often used to estimate total phenolic content but is not specific to phenols. Common interfering substances include:

  • Ascorbic Acid (Vitamin C): A strong reducing agent that reacts with DPPH, ABTS, FRAP, and Folin-Ciocalteu reagents.

  • Reducing Sugars: Compounds like glucose can interfere with some assays, particularly under certain pH conditions.

  • Other Reducing Agents: Any non-phenolic compound with a suitable redox potential, such as certain amino acids (e.g., tyrosine) or organic acids, can potentially interfere.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates (High %RSD or Standard Deviation) 1. Pipetting Inaccuracy: Inconsistent volumes of reagents, standard, or sample.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
2. Inconsistent Incubation Time: Variation in the time between adding the final reagent and reading the absorbance, especially in kinetic assays.2. Use a multichannel pipette for simultaneous addition. Process samples in smaller batches to ensure consistent timing.
3. Temperature Fluctuations: Reaction rates are temperature-dependent.3. Pre-incubate reagents and plates at the specified assay temperature (e.g., 37°C for FRAP).[10]
4. Reagent Degradation: Unstable reagents (e.g., DPPH, ABTS radical) can lead to drifting baselines.4. Prepare fresh working solutions daily. Store stock solutions as recommended (e.g., protected from light at 4°C).[11]
Lower-than-expected antioxidant capacity 1. Degraded Gallic Acid Standard: The standard has lost potency due to improper storage (light, high pH, temperature).1. Prepare a fresh stock solution of gallic acid from a reliable source. Store aliquots at -20°C.
2. Incorrect pH: The assay buffer pH is incorrect, leading to suboptimal reaction conditions.2. Prepare buffers carefully and verify the pH with a calibrated meter. Gallic acid activity is lower at acidic pH in some assays.[4]
3. Insufficient Incubation Time: The reaction has not reached its endpoint, especially for slower-reacting antioxidants or assays.3. Ensure the incubation time follows a validated protocol. For unknown samples, a kinetic study (reading absorbance over time) can determine the optimal endpoint.
Absorbance reading is out of the linear range of the standard curve 1. Sample Concentration Too High: The absorbance is above the highest point of the standard curve.1. Dilute the sample with the appropriate solvent and re-run the assay. Ensure the final reading falls within the linear range.
2. Sample Concentration Too Low: The absorbance is below the lowest point of the standard curve.2. Prepare a more concentrated sample or reduce the dilution factor.
Unexpected color change or precipitate in the well 1. Solvent Incompatibility: The sample solvent is immiscible with the aqueous assay reagents, or a high concentration of organic solvent causes reagent precipitation.1. Ensure the final concentration of organic solvent in the well is compatible with the assay. Perform a solvent blank to check for issues.
2. High Concentration of Interferents: Other compounds in a complex sample are reacting with the reagents.2. If possible, use a more specific assay or perform a sample cleanup/extraction step to remove interfering substances.

Appendices

Appendix A: Quantitative Data Tables

Table 1: Impact of pH on the Antioxidant Capacity of Gallic Acid (FRAP Assay)

This table summarizes the relationship between pH and the ferric reducing antioxidant power (FRAP) value of gallic acid. The data shows a clear linear increase in antioxidant capacity with increasing pH.

pHFRAP Value (mM)
3.01.88
4.03.02
5.54.73
7.06.44

Data synthesized from literature values. The relationship can be described by the equation: FRAP-value = 1.14 * pH - 1.54.[4]

Table 2: Influence of Solvent on Antioxidant Capacity Measurement (DPPH Assay)

This table illustrates how the choice of solvent can affect the measured antioxidant activity, expressed as the IC50 value (the concentration required to scavenge 50% of DPPH radicals). Lower IC50 values indicate higher antioxidant activity.

CompoundSolvent SystemIC50 (µg/mL)
Gallic Acid50% Ethanol~5-10
Gallic Acid80% Ethanol~64 (in an extract)[12]
Gallic AcidMethanol~7[13]
Gallic AcidWaterGenerally higher IC50

Note: Absolute IC50 values can vary significantly between labs. The trend of higher activity in aqueous-organic mixtures is a key takeaway.[9]

Table 3: Comparison of Gallic Acid Antioxidant Capacity Across Different Assays

This table shows the antioxidant capacity of gallic acid expressed as Trolox Equivalents (TE), demonstrating the variability of results obtained from different assay methods.

Assay MethodGallic Acid (mol TE / mol)
ABTS/persulphate2.10
Folin-Ciocalteu2.97
CUPRAC2.58
FRAP~1.85 - 3.05

(Data sourced from Apak et al. (2004) as cited in[14])

Appendix B: Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Reagents (e.g., DPPH, ABTS•+, FRAP) Plate Pipette Standards & Samples into 96-well Plate Reagents->Plate Standard Prepare Gallic Acid Standard Curve Dilutions Standard->Plate Sample Prepare Test Sample (Dissolve/Dilute) Sample->Plate AddReagent Add Assay Reagent to all wells Plate->AddReagent Incubate Incubate for Specified Time and Temperature AddReagent->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Curve Plot Standard Curve (Absorbance vs. Concentration) Measure->Curve Calculate Calculate Sample Antioxidant Capacity from Curve Curve->Calculate Factors_Reproducibility Result Reproducibility of Antioxidant Capacity Assay Assay Choice & Chemistry Result->Assay Conditions Experimental Conditions Result->Conditions Handling Reagent & Sample Handling Result->Handling Mechanism Reaction Mechanism (SET vs. HAT) Assay->Mechanism Kinetics Reaction Kinetics Assay->Kinetics Reagent Oxidant/Radical Type Assay->Reagent pH Buffer pH Conditions->pH Solvent Solvent Polarity & Type Conditions->Solvent Temp Temperature Conditions->Temp Time Incubation Time Conditions->Time Stability Standard/Sample Stability (Light, Temp, pH) Handling->Stability Purity Reagent Purity Handling->Purity Interference Interfering Substances Handling->Interference Pipetting Pipetting Accuracy Handling->Pipetting

References

Technical Support Center: Reducing Gallic Acid Migration from Active Food Packaging Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments on gallic acid migration from active food packaging materials.

Frequently Asked Questions (FAQs)

Q1: What is gallic acid and why is it used in active food packaging?

A1: Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in various plants, fruits, and nuts.[1][2] It is incorporated into food packaging materials for its potent antioxidant and antimicrobial properties, which help to extend the shelf-life of food products by inhibiting microbial growth and oxidative degradation.[2][3]

Q2: What is "migration" in the context of active food packaging?

A2: Migration refers to the transfer of substances from the food packaging material into the food product itself.[4] In the case of active packaging, this can include the intended release of active compounds like gallic acid, but it can also involve the unintended transfer of other packaging components. Regulatory bodies establish specific migration limits (SMLs) to ensure food safety.[5]

Q3: What are the primary factors that influence the migration of gallic acid?

A3: The migration of gallic acid is influenced by a combination of factors, including:

  • Polymer Matrix: The type of polymer (e.g., PLA, PVA, PE) and its properties, such as crystallinity and porosity, play a crucial role.[6][7]

  • Food Simulant/Food Type: The chemical nature of the food or food simulant (e.g., aqueous, acidic, fatty) significantly affects the solubility and diffusion of gallic acid.[8][9]

  • Temperature and Time: Higher temperatures and longer contact times generally increase the rate of migration.[8]

  • Gallic Acid Concentration: A higher initial concentration of gallic acid in the packaging material can lead to increased migration.[6]

  • Environmental Conditions: Factors like humidity and light exposure can also impact migration behavior.[6]

Q4: How is gallic acid migration typically measured?

A4: The most common analytical techniques for quantifying gallic acid migration are High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode-Array Detection (DAD) and UV-Vis spectrophotometry.[1][10][11][12] These methods allow for the sensitive and specific determination of gallic acid concentration in food simulants.

Troubleshooting Guides

This section provides solutions to common problems encountered during gallic acid migration experiments.

Problem 1: Higher-than-expected gallic acid migration.
Possible Cause Explanation Suggested Solution
High Gallic Acid Concentration An excessive amount of gallic acid was incorporated into the polymer matrix, exceeding its solubility and leading to rapid release.[6]Optimize the concentration of gallic acid in the film formulation. Conduct preliminary studies to determine the optimal loading that balances activity and migration.
Incompatible Polymer Matrix The chosen polymer has a high affinity for the food simulant, causing swelling and facilitating the diffusion of gallic acid. The polymer may also have poor compatibility with gallic acid.[6]Select a polymer with lower affinity for the specific food type. Consider surface modifications or the use of barrier layers to reduce migration. Modifying gallic acid to increase its molecular weight can also hinder its migration.[13]
Inappropriate Experimental Conditions The temperature and/or duration of the migration test are too extreme for the intended application, leading to accelerated migration.[8]Ensure that the experimental conditions (temperature, time) accurately reflect the intended storage and use of the food packaging. Refer to relevant regulatory guidelines for standard testing protocols.[14]
Plasticizer Leaching If a plasticizer is used in the film formulation, its leaching can create pores and channels within the polymer matrix, facilitating the release of gallic acid.[15]Select a plasticizer with lower migration potential or consider using a polymer that does not require plasticization.
Problem 2: Lower-than-expected or no detectable gallic acid migration.
Possible Cause Explanation Suggested Solution
Poor Dispersion of Gallic Acid Gallic acid is not homogeneously dispersed within the polymer matrix, leading to inconsistent and lower-than-expected release.[7]Improve the dispersion of gallic acid during film preparation. For solvent casting, ensure complete dissolution or uniform suspension.[16] For melt extrusion, optimize processing parameters like temperature and screw speed.
Strong Polymer-Gallic Acid Interaction Strong intermolecular interactions (e.g., hydrogen bonding) between the polymer and gallic acid are hindering its release.Modify the polymer structure or the gallic acid molecule to reduce these interactions. Consider using a different polymer with less affinity for gallic acid.
Degradation of Gallic Acid Gallic acid may degrade during film processing (e.g., high temperatures in melt extrusion) or during the migration experiment itself (e.g., exposure to light or oxidative conditions).[17][18]Protect the film from light and oxygen during the experiment. Analyze the film before and after the migration test to assess the degradation of gallic acid. Use milder processing conditions for film preparation.
Insufficient Analytical Sensitivity The concentration of migrated gallic acid is below the limit of detection (LOD) of the analytical method.Optimize the analytical method to improve sensitivity (e.g., adjust HPLC mobile phase, increase injection volume).[19] Consider a pre-concentration step for the food simulant sample before analysis.
Problem 3: Inconsistent and non-reproducible migration results.
Possible Cause Explanation Suggested Solution
Inconsistent Film Preparation Variations in film thickness, surface area, and gallic acid distribution between samples lead to variable migration rates.[15]Standardize the film preparation protocol to ensure uniformity across all samples. Carefully control parameters like solvent evaporation rate, casting thickness, and processing temperatures.
Fluctuations in Experimental Conditions Inconsistent temperature control, contact time, or agitation during the migration test can introduce variability.Use a calibrated incubator or water bath with precise temperature control. Ensure consistent contact time and agitation for all samples.
Analytical Method Variability Inconsistent sample preparation, injection volume, or instrument performance can lead to variable analytical results.[19]Validate the analytical method for precision and reproducibility. Use an internal standard to correct for variations in sample injection and detector response.

Data Presentation

Table 1: Overall Migration of Gallic Acid in Poly(vinyl alcohol) (PVA) Films

Film FormulationFood SimulantMigration (mg/kg)
PVA/5% Gallic Acid50% Ethanol (v/v)6.8 ± 0.1
PVA/10% Gallic Acid50% Ethanol (v/v)9.9 ± 0.5

Data extracted from Luzi et al. (2019).[1]

Table 2: Specific Migration of Gallic Acid from PVA Films over Time

Film FormulationTime (days)Gallic Acid Released (µg/mL)
PVA/5% Gallic Acid1~100
3~150
7~200
10~250
21296.76
PVA/10% Gallic Acid1~200
3~300
7~450
10~600
21701.54

Data extracted and estimated from graphical representations in Luzi et al. (2019).[1]

Experimental Protocols

Protocol 1: Preparation of Gallic Acid-Containing PVA Films by Solvent Casting

This protocol is based on the methodology described by Luzi et al. (2019).[1]

  • Prepare PVA Solution: Dissolve 0.5 g of PVA in 10 mL of distilled water under magnetic stirring for 2 hours at 80 °C.

  • Cool Solution: Allow the PVA solution to cool to room temperature while continuing to stir.

  • Prepare Gallic Acid Dispersion: Disperse the desired amount of gallic acid (e.g., 0.025 g for 5% wt.) in 10 mL of distilled water by stirring for 1 hour at room temperature.

  • Combine Solutions: Add the gallic acid dispersion to the PVA solution and mix thoroughly under magnetic stirring.

  • Casting: Pour the final solution into a petri dish or onto a flat, non-stick surface.

  • Drying: Allow the solvent to evaporate at room temperature in a dust-free environment until a solid film is formed.

  • Conditioning: Store the resulting films in a desiccator at a controlled temperature and humidity for at least 48 hours before testing.

Protocol 2: Quantification of Gallic Acid Migration by HPLC-DAD

This is a general protocol based on common practices described in the literature.[12][19]

  • Migration Experiment:

    • Cut the active film into specific dimensions (e.g., 6 dm²).

    • Immerse the film in a known volume of the selected food simulant in a sealed container.

    • Incubate at a specified temperature for a defined period (e.g., 40 °C for 10 days).

  • Sample Preparation:

    • After incubation, remove the film from the food simulant.

    • Filter the food simulant through a 0.45 µm syringe filter to remove any particulates.

  • HPLC Analysis:

    • Mobile Phase: Prepare an appropriate mobile phase, often a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[20]

    • Column: Use a C18 reverse-phase column.

    • Injection: Inject a known volume of the filtered food simulant into the HPLC system.

    • Detection: Monitor the absorbance at the maximum wavelength for gallic acid (typically around 270-275 nm).[10][20]

  • Quantification:

    • Prepare a calibration curve using standard solutions of gallic acid of known concentrations.

    • Determine the concentration of gallic acid in the food simulant sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

cluster_factors Factors Influencing Gallic Acid Migration cluster_process Migration Process cluster_outcome Outcome Polymer Polymer Properties (Crystallinity, Polarity) Diffusion Diffusion of Gallic Acid through Polymer Matrix Polymer->Diffusion GA_Conc Gallic Acid Concentration GA_Conc->Diffusion Food Food/Simulant Type (Aqueous, Fatty, Acidic) Partitioning Partitioning at Film-Food Interface Food->Partitioning Conditions Environmental Conditions (Temperature, Time, Light) Conditions->Diffusion Diffusion->Partitioning Migration_Level Gallic Acid Migration Level in Food Partitioning->Migration_Level cluster_workflow Troubleshooting Workflow for Unexpected Migration Results Start Unexpected Migration Result Observed Check_Film Verify Film Preparation Protocol Start->Check_Film Check_Conditions Review Experimental Conditions Check_Film->Check_Conditions Check_Analysis Validate Analytical Method Check_Conditions->Check_Analysis High_Migration High Migration? Check_Analysis->High_Migration Optimize_Conc Optimize GA Concentration High_Migration->Optimize_Conc Yes Low_Migration Low Migration? High_Migration->Low_Migration No Change_Polymer Select Different Polymer Optimize_Conc->Change_Polymer End Problem Resolved Optimize_Conc->End Change_Polymer->End Improve_Dispersion Improve GA Dispersion Low_Migration->Improve_Dispersion Yes Low_Migration->End No Check_Degradation Investigate GA Degradation Improve_Dispersion->Check_Degradation Improve_Dispersion->End Check_Degradation->End

References

Validation & Comparative

A Comparative Analysis of Antioxidant Activity: Gallic Acid vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of gallic acid and ascorbic acid, two prominent antioxidant compounds. The analysis is supported by quantitative data from various in vitro assays, detailed experimental methodologies, and visual representations of their mechanistic pathways and experimental workflows.

Introduction

Gallic acid, a naturally occurring phenolic acid found in numerous plants, and ascorbic acid, commonly known as Vitamin C, are both widely recognized for their potent antioxidant properties.[1][2][3] Their ability to neutralize harmful free radicals makes them crucial molecules in the study of oxidative stress and the development of therapeutic agents for a range of diseases.[4][5] This guide delves into a direct comparison of their antioxidant efficacy, providing researchers with the data and protocols necessary to evaluate their respective strengths.

Gallic acid's strong antioxidant and free radical scavenging activities are attributed to its trihydroxybenzoic acid structure.[1] It is known to modulate various signaling pathways, including those involving NF-κB, MAPKs, and the Nrf2 pathway, to protect cells from oxidative damage.[4][6][7] Ascorbic acid, an essential exogenous vitamin, functions as a powerful free radical scavenger and also stimulates intracellular antioxidant systems and the expression of antioxidant proteins through transcription factors like Nrf2.[2][5] While both are effective, their mechanisms and potency can differ depending on the specific oxidative challenge and the assay used for evaluation.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of gallic acid and ascorbic acid have been extensively evaluated using various standard in vitro assays. The following tables summarize key quantitative data, providing a direct comparison of their performance. A lower IC50 value indicates higher antioxidant activity.

Assay Gallic Acid (GA) Ascorbic Acid (AA) Notes Reference
DPPH Radical Scavenging Activity (IC50) ~1.03 µg/mL-IC50 value represents the concentration required to scavenge 50% of DPPH radicals.[8]
ABTS Radical Scavenging Activity (IC50) 1.03 ± 0.25 µg/mL-IC50 value represents the concentration required to scavenge 50% of ABTS radicals. The ABTS assay is noted to be more sensitive due to faster reaction kinetics.[8]
DPPH Radical Scavenging (%) 43.9% at 4.17 mM42.1% at 4.17 mMThis data shows comparable scavenging effects at the same molar concentration.[9]
Hydrogen Peroxide Scavenging (%) ~60% at 4.17 mM~60% at 4.17 mMBoth compounds exhibited similar efficacy in scavenging hydrogen peroxide.[9]
Assay Relative Antioxidant Strength Reference
DPPH, ABTS, FRAP, and others Gallic acid was the strongest antioxidant in all tests with the exception of the DMPD assay.[10][11]
DPPH Radical Scavenging Gallic acid exhibited the strongest antioxidant activity against DPPH radicals, scavenging them at the lowest concentration range (0-100 µg/mL) compared to ascorbic acid (0-200 µg/mL).[12]
ABTS Radical Scavenging Gallic acid showed stronger activity, effective in the 0-50 µg/mL range.[12]
FRAP Assay Sensitivity Calibration graphs for the FRAP assay show gallic acid having the highest sensitivity (steeper slope) compared to ascorbic acid and other antioxidants.[13]

Experimental Protocols

Detailed methodologies for the key assays cited are provided below. These protocols are synthesized from established methods to provide a standardized framework for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Antioxidant standards (Gallic Acid, Ascorbic Acid)

  • Test samples

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark to avoid degradation.[14][15]

  • Preparation of Standards and Samples: Prepare stock solutions of gallic acid, ascorbic acid, and test samples in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 0-100 µM).[16]

  • Assay Protocol:

    • Add 20 µL of each standard or sample dilution to the wells of a 96-well plate.[15]

    • Add 200 µL of the DPPH working solution to each well.[15]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[16][17]

  • Measurement: Measure the absorbance at 515-517 nm using a microplate reader.[13][15][17] A blank containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant that causes 50% inhibition) is determined by plotting the inhibition percentage against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[18]

Materials:

  • ABTS

  • Potassium persulfate

  • Ethanol or Water

  • Antioxidant standards (Gallic Acid, Ascorbic Acid)

  • Test samples

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[19]

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[8][19]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or water to an absorbance of 0.70 (±0.02) at 734 nm.[18]

  • Assay Protocol:

    • Add 10 µL of each standard or sample dilution to the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well.[18]

    • Mix and incubate at room temperature for 5-6 minutes.[8][18]

  • Measurement: Measure the absorbance at 734 nm.[8][18]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at a low pH.[20][21]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Antioxidant standards (Gallic Acid, Ascorbic Acid, or FeSO₄)

  • Test samples

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[20][21]

  • Preparation of Standards and Samples: Prepare a series of dilutions for standards and samples in water.

  • Assay Protocol:

    • Add 10 µL of each standard or sample dilution to the wells of a 96-well plate.[21]

    • Add 220 µL of the pre-warmed FRAP working solution to each well.[21]

    • Mix and incubate for 4-10 minutes at 37°C.[20][22]

  • Measurement: Measure the absorbance at 593 nm.[20][21]

  • Calculation: A standard curve is generated using a known antioxidant (e.g., FeSO₄). The antioxidant capacity of the samples is determined by comparing their absorbance to the standard curve and is typically expressed as µM of Fe(II) equivalents.

Signaling Pathways and Mechanisms

Both gallic acid and ascorbic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Gallic Acid Antioxidant Signaling

Gallic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular resistance to oxidative stress.[4][7] It can also suppress pro-inflammatory pathways like NF-κB and MAPKs, which are often linked to the production of reactive oxygen species (ROS).[3][6]

Gallic_Acid_Pathway cluster_stress cluster_cell Cellular Response ROS ROS (Reactive Oxygen Species) NFkB_Pathway NF-κB / MAPK Pathways ROS->NFkB_Pathway Activates GA Gallic Acid Keap1_Nrf2 Keap1-Nrf2 Complex GA->Keap1_Nrf2 Inactivates Keap1 GA->NFkB_Pathway Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Inflammation Inflammation & Oxidative Damage NFkB_Pathway->Inflammation

Caption: Gallic acid activates the Nrf2 pathway and inhibits pro-inflammatory NF-κB/MAPK signaling.

Ascorbic Acid Antioxidant Signaling

Ascorbic acid is a direct scavenger of ROS. It also supports the function of other antioxidants and can stimulate the biosynthesis of antioxidant enzymes.[2] It promotes the activity of transcription factors like Nrf2, AP-1, and Ref-1, which are involved in the expression of antioxidant proteins.[2][5]

Ascorbic_Acid_Pathway cluster_stress cluster_cell Cellular Response ROS ROS (Reactive Oxygen Species) AA Ascorbic Acid AA->ROS Direct Scavenging TF Transcription Factors (Nrf2, AP-1, Ref-1) AA->TF Promotes Activity Other_Antioxidants Other Antioxidants (e.g., Tocopherol) AA->Other_Antioxidants Regenerates Nucleus Nucleus TF->Nucleus Translocation Antioxidant_Genes Antioxidant Genes Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant_Genes->Antioxidant_Enzymes Upregulates Expression Antioxidant_Enzymes->ROS Neutralizes

Caption: Ascorbic acid directly scavenges ROS and promotes the expression of antioxidant enzymes.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the antioxidant assays described.

DPPH/ABTS Assay Workflow

Assay_Workflow_Scavenging cluster_prep cluster_reaction cluster_analysis prep_reagent Prepare Radical Solution (DPPH or ABTS•+) mix Mix Sample/Standard with Radical Solution in 96-well plate prep_reagent->mix prep_samples Prepare Sample/Standard Serial Dilutions prep_samples->mix incubate Incubate in Dark (Time varies by assay) mix->incubate measure Measure Absorbance (517nm for DPPH, 734nm for ABTS) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: General workflow for DPPH and ABTS radical scavenging assays.

FRAP Assay Workflow

Assay_Workflow_FRAP cluster_prep cluster_reaction cluster_analysis prep_reagent Prepare & Warm (37°C) FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix Sample/Standard with FRAP Reagent in 96-well plate prep_reagent->mix prep_samples Prepare Sample/Standard Serial Dilutions prep_samples->mix incubate Incubate at 37°C (4-10 minutes) mix->incubate measure Measure Absorbance (593nm) incubate->measure calculate Calculate Ferric Reducing Power (vs. Fe(II) Standard Curve) measure->calculate

Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion

Both gallic acid and ascorbic acid are highly effective antioxidants. However, experimental data consistently demonstrates that gallic acid often possesses significantly higher antioxidant activity across various common in vitro assays compared to ascorbic acid.[10][11][12][13] This is evident from its generally lower IC50 values in radical scavenging assays and its superior performance in metal-reducing power assays.[8][14] The difference in potency is primarily attributed to their distinct chemical structures and the arrangement of hydroxyl groups, which influences their ability to donate electrons and stabilize free radicals.

While in vitro assays provide valuable comparative data, the biological relevance is further elucidated by their ability to modulate cellular antioxidant defenses. Both compounds influence the Nrf2 pathway, a key regulator of endogenous antioxidant production.[4][5][7] For researchers selecting an antioxidant for further study or as a positive control, gallic acid may serve as a more potent standard in many chemical-based assays. However, ascorbic acid's role as an essential vitamin and its multifaceted biological functions ensure its continued importance in antioxidant research and drug development. The choice between them should be guided by the specific research question, the experimental model, and the desired mechanistic action.

References

A Comparative Analysis of DPPH Radical Scavenging Activity: Gallic Acid vs. Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activities of two prominent phenolic compounds: gallic acid and ellagic acid. The following sections present quantitative data from experimental studies, a detailed methodology for the DPPH assay, and a visual representation of the experimental workflow to aid in understanding their relative antioxidant potential.

Introduction

Gallic acid and its dimer, ellagic acid, are well-known polyphenolic compounds found in numerous plants and fruits.[1] They are widely recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. The DPPH assay is a common, rapid, and reliable method used to evaluate the free radical scavenging capacity of antioxidant substances.[2] This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantified by spectrophotometry.

Quantitative Data Presentation

The antioxidant efficacy of a compound in the DPPH assay is typically expressed by its IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant activity.[3]

The table below summarizes the comparative IC50 values for gallic acid and ellagic acid from a study that directly compared their DPPH radical scavenging activities.

CompoundIC50 Value (µM)Reference
Gallic Acid 13.2[1][4]
Ellagic Acid 15.9[1][4]

Based on this data, gallic acid exhibits a lower IC50 value, indicating that it is a more potent DPPH radical scavenger than ellagic acid.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for determining the DPPH radical scavenging activity of chemical compounds, synthesized from various established protocols.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Gallic acid (Standard/Test Compound)

  • Ellagic acid (Test Compound)

  • Methanol (B129727) (or other suitable solvent)

  • Spectrophotometer or Microplate Reader

  • Micropipettes and 96-well microplate (optional)

  • Volumetric flasks and test tubes

2. Preparation of Solutions:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[5] Store this solution in a dark, amber-colored bottle to prevent degradation from light. The solution should have a deep purple color.

  • Test Compound Stock Solutions: Prepare stock solutions of gallic acid and ellagic acid in methanol at a known high concentration (e.g., 1000 µg/mL or 1 mM).[6]

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of each compound to obtain a range of concentrations for testing.[7][8]

3. Assay Procedure:

  • Reaction Mixture: In a test tube or a well of a microplate, add a specific volume of the test compound solution (e.g., 100 µL) to a volume of the DPPH solution (e.g., 100 µL).[9]

  • Control and Blank:

    • Control: Prepare a control sample containing the same volume of solvent (methanol) instead of the test compound, mixed with the DPPH solution.[2][9]

    • Blank: Use the solvent (methanol) to calibrate the spectrophotometer.[5]

  • Incubation: Mix the solutions thoroughly and incubate the reaction mixtures in the dark at room temperature for 30 minutes.[5] The presence of antioxidants will lead to a color change from purple to yellow.[10]

  • Absorbance Measurement: After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH, which is typically 517 nm.[5][9]

4. Data Analysis:

  • Calculate Percent Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.

  • Determine IC50 Value: Plot the percentage of inhibition against the different concentrations of the test compound. The IC50 value is the concentration of the antioxidant required to cause a 50% reduction in the initial DPPH radical concentration and is determined from this dose-response curve.[5]

Mandatory Visualization

The following diagram illustrates the general workflow of the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol prep_samples Prepare Stock Solutions of Gallic & Ellagic Acid prep_dilutions Create Serial Dilutions of Test Compounds mix Mix DPPH Solution with Test Compound Dilutions (and Control) prep_dilutions->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 from Dose-Response Curve calculate->determine_ic50

Caption: Workflow of the DPPH radical scavenging assay.

References

The Double-Edged Sword of Lipophilicity: Gallic Acid vs. Its Alkyl Esters as Food Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant efficacy in complex food systems is paramount. This guide provides an objective comparison of the antioxidant performance of gallic acid and its homologous series of alkyl esters, supported by experimental data and detailed methodologies. The choice between the hydrophilic gallic acid and its more lipophilic derivatives is not straightforward and is critically dependent on the nature of the food matrix.

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure and their ability to donate a hydrogen atom or an electron to quench free radicals. Gallic acid, a naturally occurring polyphenol, is a potent antioxidant. However, its high polarity can limit its efficacy in lipid-rich food systems. To enhance its lipid solubility, gallic acid is often esterified with alcohols of varying chain lengths, creating a series of alkyl esters (gallates). This modification, however, introduces a fascinating paradox in antioxidant behavior.

The Polar Paradox and the Cut-off Effect

In bulk oils, more polar antioxidants tend to be more effective, a phenomenon known as the "polar paradox." Conversely, in oil-in-water emulsions, nonpolar antioxidants often exhibit superior activity. This is because the effectiveness of an antioxidant is not solely dependent on its intrinsic radical-scavenging ability but also on its concentration at the oil-water interface, the primary site of lipid oxidation in emulsions.

Furthermore, when examining the antioxidant efficacy of a homologous series of alkylesters, a "cut-off effect" is frequently observed. This means that the antioxidant activity increases with increasing alkyl chain length up to a certain point, after which it begins to decrease. This is attributed to the interplay between the partitioning of the antioxidant in the food matrix and its molecular orientation at the interface, which affects the accessibility of the antioxidant's active phenolic hydroxyl groups to lipid radicals.

Quantitative Comparison of Antioxidant Efficacy

The following tables summarize the quantitative data from various studies, comparing the antioxidant efficacy of gallic acid and its alkyl esters in different food matrices using common antioxidant assays.

Table 1: Radical Scavenging Activity (DPPH and ABTS Assays)
CompoundFood Matrix ModelAssayIC50 (µM) - Lower is more effectiveReference
Gallic AcidKilka fish oilDPPH29.5[1]
Methyl GallateKilka fish oilDPPH38.0[1]
α-TocopherolKilka fish oilDPPH105.3[1]

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals.

Table 2: Inhibition of Lipid Peroxidation in Bulk Oils (Peroxide Value and Rancimat)
AntioxidantFood MatrixAssayMeasurementValue
Methyl GallateBulk Kilka fish oilPeroxide ValueLower value indicates better protectionOutperformed Gallic Acid
Gallic AcidBulk Kilka fish oilPeroxide Value-Less effective than Methyl Gallate
α-TocopherolBulk Kilka fish oilPeroxide Value-Least effective
Gallic AcidLardRancimat (110 °C)Induction Time (h)37.84
α-TocopherolLardRancimat (110 °C)Induction Time (h)10.83
BHTLardRancimat (110 °C)Induction Time (h)6.18
BHALardRancimat (110 °C)Induction Time (h)10.92

Peroxide Value (PV) measures the concentration of peroxides, the primary products of lipid oxidation. A lower PV indicates better oxidative stability. The Rancimat test measures the induction time, which is the time until a rapid increase in oxidation occurs. A longer induction time signifies greater stability.

Table 3: Antioxidant Efficacy in Oil-in-Water Emulsions
AntioxidantFood MatrixObservationReference
Methyl GallateKilka fish oil-in-water emulsionBetter anti-peroxide activity than Gallic Acid[1]
α-TocopherolKilka fish oil-in-water emulsionHighest anti-peroxide activity[1]
Alkyl Gallates (increasing chain length)Fish oil-in-water emulsionEfficacy increases up to octyl gallate, then decreases (cut-off effect)

Structure-Activity Relationship and the "Cut-off Effect"

The antioxidant efficacy of gallic acid and its alkyl esters is a complex interplay of their chemical structure and physical properties within a given food matrix. The following diagram illustrates this relationship.

G cluster_structure Chemical Structure cluster_phenomena Governing Principles cluster_matrix Food Matrix cluster_efficacy Antioxidant Efficacy Gallic_Acid Gallic Acid (High Polarity) Alkyl_Esters Alkyl Esters (Increasing Lipophilicity) Gallic_Acid->Alkyl_Esters Esterification Polar_Paradox Polar Paradox High_Efficacy_Bulk High Efficacy Gallic_Acid->High_Efficacy_Bulk Effective in Bulk Oil Cut_off_Effect Cut-off Effect Emulsion Oil-in-Water Emulsion (Interfacial Region) Alkyl_Esters->Emulsion Partitioning at Interface High_Efficacy_Emulsion High Efficacy Alkyl_Esters->High_Efficacy_Emulsion More effective than Gallic Acid Decreased_Efficacy Decreased Efficacy Alkyl_Esters->Decreased_Efficacy Reduced efficacy Bulk_Oil Bulk Oil (Non-polar) Polar_Paradox->Bulk_Oil More polar is more effective Cut_off_Effect->Emulsion Bulk_Oil->High_Efficacy_Bulk Emulsion->High_Efficacy_Emulsion Optimal Chain Length (e.g., C4-C8) Emulsion->Decreased_Efficacy Very Long Chains (>C12)

Caption: Logical relationship between gallic acid/ester structure and antioxidant efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the antioxidant (gallic acid or alkyl esters) in methanol to prepare a series of concentrations.

  • Reaction: In a test tube or a 96-well plate, mix a specific volume of the antioxidant solution with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][3]

  • Reagent Preparation: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation: Prepare a series of concentrations of the antioxidant in a suitable solvent.

  • Reaction: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution and mixed thoroughly.

  • Measurement: The absorbance is read at 734 nm after a specific time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53)

This method determines the concentration of peroxides in fats and oils.[5]

Procedure:

  • Sample Preparation: A known weight of the oil or fat sample is dissolved in a mixture of acetic acid and chloroform (B151607) (3:2 v/v).[5]

  • Reaction with Potassium Iodide: A saturated solution of potassium iodide (KI) is added to the sample solution. The peroxides in the oil oxidize the iodide ions to iodine.

  • Titration: The liberated iodine is titrated with a standardized sodium thiosulfate (B1220275) solution (0.1 N or 0.01 N) using a starch indicator.[5] The endpoint is reached when the blue color of the starch-iodine complex disappears.

  • Calculation: The peroxide value is calculated in milliequivalents of active oxygen per kilogram of oil (meq/kg) using the following formula: PV (meq/kg) = [(S - B) x N x 1000] / W where S is the volume of titrant for the sample (mL), B is the volume of titrant for the blank (mL), N is the normality of the sodium thiosulfate solution, and W is the weight of the sample (g).

Rancimat Method (AOCS Official Method Cd 12b-92)

The Rancimat test is an accelerated oxidation method used to determine the oxidative stability of fats and oils.[6]

Procedure:

  • Sample Preparation: A precise amount of the oil or fat sample (e.g., 3 g) is placed into a reaction vessel.[7]

  • Accelerated Oxidation: A stream of purified air is passed through the sample at a constant elevated temperature (e.g., 110 °C or 120 °C).[8][9]

  • Detection of Volatile Oxidation Products: The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water is continuously measured. As the volatile acids dissolve, the conductivity of the water increases.

  • Induction Time: The induction time is the time elapsed until a rapid increase in conductivity is detected, which corresponds to the end of the induction period of oxidation.[8] A longer induction time indicates greater oxidative stability.

References

A Comparative Guide to the Anticancer Effects of Gallic Acid via Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic acid (GA), a naturally occurring phenolic compound found in numerous plants, fruits, and beverages, has garnered significant attention for its potential as an anticancer agent. A primary mechanism underlying its tumor-suppressive properties is the induction of apoptosis, or programmed cell death. This guide provides a comparative overview of gallic acid's efficacy in triggering apoptosis across various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Data Presentation: Comparative Efficacy of Gallic Acid

The effectiveness of gallic acid in inhibiting cancer cell growth and inducing apoptosis is often quantified by its half-maximal inhibitory concentration (IC50) and the measured rate of apoptosis following treatment. These values can vary significantly depending on the cancer cell type and the duration of exposure.

Table 1: IC50 Values of Gallic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 ValueReference
OVCAR-3Ovarian Cancer24 h22.14 ± 0.45 µM[1]
48 h20.36 ± 0.18 µM[1]
72 h15.13 ± 0.53 µM[1]
A2780/CP70Ovarian Cancer24 h33.53 ± 2.64 µM[1]
48 h27.18 ± 0.22 µM[1]
72 h22.81 ± 0.56 µM[1]
Jurkat (C121)Lymphoblastic Leukemia24 h60.3 ± 1.6 µM[2]
48 h50.9 ± 1.5 µM[2]
72 h30.9 ± 2.8 µM[2]
HeLaCervical Cancer48 h239.2 µM[3]
SBC-3Small Cell Lung CarcinomaNot Specified~10 µg/mL[4]
EBC-1Squamous Cell Lung CarcinomaNot Specified~20 µg/mL[4]
A549Lung AdenocarcinomaNot Specified~60 µg/mL[4]
MCF-7Breast CancerNot Specified116.20 µg/mL[5]
SMMC-7721Hepatocellular CarcinomaNot Specified4.8-13.2 µg/mL[6][7]

Table 2: Apoptosis Induction Rates by Gallic Acid

Cell LineCancer TypeGA ConcentrationTreatment DurationApoptosis Rate (% of cells)Reference
OVCAR-3Ovarian Cancer20 µMNot Specified21.42% (vs. 5.34% control)[1]
A2780/CP70Ovarian Cancer20 µMNot Specified17.69% (vs. 8.01% control)[1]
Jurkat (C121)Lymphoblastic Leukemia50 µM48 h50.73% (vs. 3.80% control)[2]
NCI-H460Non-Small Cell Lung Cancer50-500 µM24-48 hEfficacious induction observed[8]
NTERA-2 / NCCITEmbryonic Carcinoma200 µMNot SpecifiedEffective induction of late apoptosis[9]

Signaling Pathways in Gallic Acid-Induced Apoptosis

Gallic acid initiates apoptosis through a multi-faceted approach, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, the executioner enzymes of apoptosis. Key molecular events include the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, disruption of the mitochondrial membrane potential, and activation of tumor suppressor proteins like p53.[8][10][11]

Gallic_Acid_Apoptosis_Pathway GA Gallic Acid ROS ↑ Reactive Oxygen Species (ROS) GA->ROS PI3K_Akt PI3K/Akt Pathway GA->PI3K_Akt p53 ↑ p53 GA->p53 DeathReceptors ↑ Death Receptors (Fas, DR5) GA->DeathReceptors Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax / Bad p53->Bax Bcl2 ↓ Bcl-2 / Bcl-xL p53->Bcl2 MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathReceptors->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Gallic Acid-Induced Apoptotic Signaling Pathways.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of anticancer effects. Below are generalized protocols for key experiments used to validate gallic acid's pro-apoptotic activity.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat the cells with various concentrations of gallic acid (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[12][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13][14]

  • Protocol:

    • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of gallic acid for the specified duration. Include both negative (untreated) and positive controls.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[14]

    • Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[14][15]

    • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[14][15]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • FITC-/PI-: Live cells

      • FITC+/PI-: Early apoptotic cells

      • FITC+/PI+: Late apoptotic/necrotic cells

      • FITC-/PI+: Necrotic cells

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Protein Extraction: Following treatment with gallic acid, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[16]

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, β-actin) overnight at 4°C.

    • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis & Interpretation start Cancer Cell Culture treatment Treatment with Gallic Acid (Dose- and Time-response) start->treatment mtt Cell Viability Assay (e.g., MTT) treatment->mtt flow Apoptosis Assay (Annexin V-FITC/PI) treatment->flow wb Protein Expression (Western Blot) treatment->wb ic50 Determine IC50 Values mtt->ic50 apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate protein_levels Analyze Protein Level Changes (Bax, Bcl-2, Caspases, etc.) wb->protein_levels conclusion Validate Anticancer Effect & Elucidate Mechanism ic50->conclusion apoptosis_rate->conclusion protein_levels->conclusion

Caption: A Typical Experimental Workflow for Apoptosis Studies.

References

A Comparative Analysis of the Neuroprotective Effects of Gallic Acid and Its Derivatives: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic acid, a naturally occurring phenolic compound found in a variety of plants, and its synthetic derivatives have garnered significant attention for their potential neuroprotective properties. This guide provides an objective comparison of the in vitro and in vivo neuroprotective effects of gallic acid and its key derivatives, supported by experimental data. The aim is to offer a comprehensive resource for researchers and professionals in the field of neurodegenerative disease research and drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the neuroprotective effects of gallic acid and its derivatives from various in vitro and in vivo studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models and conditions.

Table 1: In Vitro Neuroprotective Effects of Gallic Acid and Its Derivatives

CompoundCell LineNeurotoxinAssayEndpointEffective Concentration / IC50Reference
Gallic AcidPrimary rat cortex neuronsGlutamate (100 µM)Not SpecifiedImproved antioxidant profile, inhibited pro-inflammatory cytokines25 & 50 µg/ml[1]
Gallic AcidBV2 microglial cellsLipopolysaccharide (LPS)Not SpecifiedReduced NO levels and iNOS expression25–100 µM[2]
Gallic AcidHeLa cellsN/AMTT AssayAntiproliferative activityIC50: 10.00 ± 1.06 µg/mL[3][4]
Methyl GallateNeuro2A cellsβ-amyloid (25-35)MTT AssayNeuroprotectionIC50: 18.25 ± 0.025 µg/mL[5]
Methyl GallateNeuro2A cellsN/AAChE Inhibition AssayEnzyme inhibitionIC50: 35.25 ± 0.04 µg/mL[5]
Methyl GallateHeLa cellsN/AMTT AssayAntiproliferative activityIC50: 11.00 ± 0.58 µg/mL[3][4]
Ethyl GallatePC12 cellsH2O2Not SpecifiedInhibited cytotoxicity and decreased ROS levelsNot specified[6]
Ethyl GallateHuman oral squamous carcinoma cell line KBN/AMTT Assay50% inhibitory concentration30 µg/mL[7]
Propyl GallateHuman Trophoblasts (HTR8/SVneo)N/AProliferation AssaySignificant reduction in proliferationNot specified[8]
Gallocatechin Gallate (GCG)HT22 cellsGlutamate (5 mM)CyTox AssayIncreased cell viability55% at 50 µM to 96% at 100 µM[9]
Gallocatechin Gallate (GCG)N/AN/ADPPH AssayAntioxidant activityIC50 = 7.29 µM[9]
Epigallocatechin Gallate (EGCG)HT22 cellsGlutamate (5 mM)CyTox AssayHighest neuroprotective effect at low concentration50 µM[9]
Epigallocatechin Gallate (EGCG)N/AN/ADPPH AssayAntioxidant activityIC50 = 2.52 µM[9]

Table 2: In Vivo Neuroprotective Effects of Gallic Acid and Its Derivatives

CompoundAnimal ModelDisease ModelDosageOutcomeReference
Gallic AcidRats6-hydroxydamine (6-OHDA)-induced Parkinson's Disease50, 100, 200 mg/kg, p.o. for 10 daysPrevents memory deficit and cerebral oxidative stress[2][10]
Gallic AcidMiceRotenone-induced neurodegeneration50 and 100 mg/kg, oral gavage for 5 weeksAmeliorated motor deficits and preserved SNc neurons[11]
Gallic AcidRatsReserpine-induced vacuous chewing movements13.5 and 40.5 mg/kgDiminished vacuous chewing movements[10]
Gallic AcidRatsLipopolysaccharide (LPS)-induced neuroinflammation50–100 mg/kgDecreased iNOS, IL-1β, heme oxygenase-1, RIPK-1, and RIPK-3 levels[2]
Gallic AcidRatsSpinal Cord Injury25 mg/kg, i.p. daily for one weekExhibits significant neuroprotective effects against ER stress and cellular damage[12]
Methyl-3-O-methyl gallate (M3OMG)RatsSodium fluoride (B91410) (NaF)-induced oxidative stress10 and 20 mg/kg i.p. for 1 weekMitigated NaF-induced oxidative stress[13]
Ethyl GallateRatsDiabetes-induced Alzheimer's disease-like phenotype10 and 20 mg/kg, i.p. for four weeksAmeliorated cognitive decline and restored antioxidant levels[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols used in the assessment of the neuroprotective effects of gallic acid and its derivatives.

In Vitro Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability and proliferation.[2][15][16][17]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the gallic acid derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined from the dose-response curve.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Capacity

This assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[18]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure:

    • DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.

    • Reaction Mixture: Add a specific volume of the test compound (gallic acid derivative) at various concentrations to the DPPH solution.

    • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

In Vivo Models

1. 6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model to mimic the dopaminergic neurodegeneration observed in Parkinson's disease.

  • Principle: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration through the generation of reactive oxygen species and mitochondrial dysfunction.

  • Procedure:

    • Animal Preparation: Anesthetize adult rats and place them in a stereotaxic apparatus.

    • Stereotaxic Injection: Unilaterally inject 6-OHDA into a specific brain region rich in dopaminergic neurons, such as the substantia nigra or the medial forebrain bundle. A sham group receives a vehicle injection.

    • Treatment: Administer gallic acid or its derivatives orally or via injection at various doses for a predetermined period following the 6-OHDA lesion.

    • Behavioral Assessment: Evaluate motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or rotarod test.

    • Histological and Biochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Analyze the extent of dopaminergic neuron loss in the substantia nigra and striatum using techniques like tyrosine hydroxylase (TH) immunohistochemistry. Measure levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes in brain homogenates.

Signaling Pathways and Molecular Mechanisms

The neuroprotective effects of gallic acid and its derivatives are attributed to their ability to modulate multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant and Anti-inflammatory Pathways

Gallic acid and its derivatives exert their antioxidant effects by directly scavenging free radicals and by upregulating endogenous antioxidant enzymes. Their anti-inflammatory actions are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: In neuroinflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., iNOS, COX-2). Gallic acid has been shown to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[18]

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to stress. Chronic activation of JNK and p38 is often associated with neuronal apoptosis. Gallic acid and its derivatives can modulate MAPK signaling, promoting cell survival by inhibiting the pro-apoptotic JNK and p38 pathways.

G Gallic Acid Derivatives' Impact on Inflammatory Pathways GA Gallic Acid Derivatives ROS Reactive Oxygen Species (ROS) GA->ROS Scavenges NFkB NF-κB GA->NFkB Inhibits MAPK MAPK (JNK, p38) GA->MAPK Inhibits Neuroprotection Neuroprotection GA->Neuroprotection ROS->NFkB Activates ROS->MAPK Activates Inflammation Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-1β, iNOS, COX-2) NFkB->Inflammation Promotes Transcription Apoptosis Apoptosis MAPK->Apoptosis Promotes Inflammation->Apoptosis Contributes to

Gallic Acid's Anti-inflammatory Mechanism
Pro-survival Signaling Pathways

Recent studies have highlighted the role of gallic acid in activating pro-survival signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF)-Akt-mTOR pathway.

  • BDNF-Akt-mTOR Pathway: BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Binding of BDNF to its receptor, TrkB, activates the Akt-mTOR signaling cascade, which promotes cell survival and protein synthesis. Gallic acid has been shown to increase the expression of BDNF and activate the Akt-mTOR pathway, contributing to its neuroprotective effects.

G Gallic Acid's Activation of Pro-Survival Pathways GA Gallic Acid BDNF BDNF GA->BDNF Increases Expression TrkB TrkB Receptor BDNF->TrkB Binds & Activates Akt Akt TrkB->Akt Activates mTOR mTOR Akt->mTOR Activates NeuronalSurvival Neuronal Survival & Growth mTOR->NeuronalSurvival Promotes SynapticPlasticity Synaptic Plasticity mTOR->SynapticPlasticity Promotes

Gallic Acid's Pro-survival Mechanism

Conclusion

Gallic acid and its derivatives demonstrate significant neuroprotective potential through a multi-faceted mechanism of action that includes potent antioxidant, anti-inflammatory, and pro-survival activities. The available data suggests that the lipophilicity of the derivatives, influenced by the length of the alkyl chain, can impact their biological activity. While more direct comparative studies are needed to definitively rank the efficacy of these compounds, this guide provides a solid foundation for researchers to understand their neuroprotective profiles and to design future studies aimed at developing novel therapeutics for neurodegenerative diseases.

References

Gallic Acid vs. Trolox: A Comparative Guide for Antioxidant Assay Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is crucial. The choice of a reference standard in antioxidant assays is a critical decision that directly influences the interpretation and comparability of results. Among the most common standards are Gallic Acid, a naturally occurring phenolic acid, and Trolox, a synthetic, water-soluble analog of vitamin E. This guide provides an objective, data-driven comparison of their performance in key antioxidant assays to aid in the selection of the most appropriate standard for your research needs.

Head-to-Head Comparison: Key Characteristics

FeatureGallic AcidTrolox
Chemical Class Phenolic Acid (Polyphenol)Chromanol (Vitamin E analog)
Nature NaturalSynthetic
Primary Mechanism Electron Transfer (ET) & Hydrogen Atom Transfer (HAT)[1]Electron Transfer (ET) & Hydrogen Atom Transfer (HAT)[2]
Solubility Moderately water-soluble[3]Water-soluble
Standard Redox Potential ~0.38 V[4]~0.48 V[4]
Primary Use Case Standard for Total Phenolic Content (Folin-Ciocalteu)[3][5]; Antioxidant standardBenchmark standard for TEAC (Trolox Equivalent Antioxidant Capacity) assays[2][3]

Chemical Properties and Structure

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in numerous plants[3]. Its antioxidant activity stems from its three hydroxyl groups on the aromatic ring. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a synthetic compound specifically designed as a water-soluble vitamin E analog, making it a convenient standard for biological and aqueous systems[2].

G cluster_GA Gallic Acid cluster_T Trolox GA GA_name Gallic Acid T T_name Trolox G FreeRadical Free Radical (e.g., DPPH•, ABTS•+) NeutralizedRadical Neutralized Molecule (e.g., DPPH-H, ABTS) FreeRadical->NeutralizedRadical H• FreeRadical->NeutralizedRadical e- Antioxidant Antioxidant (A-OH) (Gallic Acid or Trolox) AntioxidantRadical Antioxidant Radical (A-O•) Antioxidant->AntioxidantRadical  Hydrogen Atom Transfer (HAT) AntioxidantCation Antioxidant Cation Radical (A-OH•+) Antioxidant->AntioxidantCation  Single Electron Transfer (SET) G A Prepare DPPH Reagent (e.g., 0.1 mM in Methanol) D Dispense Reagent and Standard/Sample into Microplate A->D B Prepare Standard Dilutions (Gallic Acid or Trolox) B->D C Prepare Sample Dilutions C->D E Incubate in Dark (e.g., 30 min at RT) D->E F Measure Absorbance (e.g., at 517 nm) E->F G Calculate % Inhibition and Construct Standard Curve F->G H Determine Sample Antioxidant Capacity (e.g., GAE or TEAC) G->H

References

The Esterification Advantage: Gallic Acid Derivatives Demonstrate Enhanced Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the esterification of gallic acid significantly enhances its cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of gallic acid and its ester derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Gallic acid, a naturally occurring phenolic compound, has long been recognized for its antioxidant and potential anticancer properties. However, its therapeutic efficacy can be limited by its hydrophilic nature, which hinders its ability to cross the lipid bilayers of cell membranes. To overcome this limitation, researchers have synthesized a series of gallic acid ester derivatives by attaching alkyl chains of varying lengths to the carboxylic acid group. This structural modification increases the lipophilicity of the molecule, leading to enhanced cellular uptake and, consequently, more potent cytotoxic activity.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values of gallic acid and its various ester derivatives against a panel of cancer cell lines and non-cancerous cell lines, as reported in multiple studies.

CompoundCell LineCell TypeIC50 ValueReference
Gallic Acid MCF-7Breast Cancer166.90 µg/mL[1][2]
HeLaCervical Cancer10.00 ± 1.06 µg/mL[3]
MDA-MB-231Breast Cancer43.86 µg/mL[4]
VeroNormal Kidney>100 µg/mL[3][5]
WRL68Normal Liver73.8 µg/mL[4]
Methyl Gallate MCF-7Breast Cancer113.25 µg/mL[1][2]
HeLaCervical Cancer11.00 ± 0.58 µg/mL[3]
VeroNormal Kidney>100 µg/mL[3]
Ethyl Gallate MCF-7Breast Cancer130.12 µg/mL[1][2]
Propyl Gallate MCF-7Breast Cancer>1000 µg/mL[1][2]
Butyl Gallate MCF-7Breast Cancer>1000 µg/mL[1][2]
Isoamyl Gallate MCF-7Breast Cancer58.11 µg/mL[1][2]
Heptyl Gallate MCF-7Breast Cancer25.94 µg/mL[1][2]
Octyl Gallate MCF-7Breast Cancer42.34 µg/mL[1][2]
Dodecyl Gallate MG-63Osteosarcoma10.66 µM (48h)[6]
N-tert-butyl gallamide MCF-7Breast Cancer2.1 µg/mL[7]
N-hexyl gallamide MCF-7Breast Cancer3.5 µg/mL[7]
cis-2'-hexenyl-3,4,5-trimethoxygallate MCF-7Breast Cancer14.48 µg/mL[8]

The data clearly demonstrates that esterification of gallic acid with longer alkyl chains generally leads to a dose-dependent increase in cytotoxicity against cancer cells. For instance, heptyl gallate and octyl gallate exhibit significantly lower IC50 values in MCF-7 cells compared to gallic acid and its shorter-chain esters like methyl and ethyl gallate.[1][2] Interestingly, some amide derivatives, such as N-tert-butyl gallamide, show even more potent cytotoxicity.[7] Importantly, several studies indicate that gallic acid and its derivatives exhibit selectivity, showing lower cytotoxicity towards normal cell lines like Vero and WRL68 compared to cancer cells.[3][4][5]

Experimental Protocols

The evaluation of cytotoxicity is primarily conducted using cell-based assays that measure cell viability and proliferation. The most commonly employed methods are the MTT and MTS assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of gallic acid and its ester derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Principle: The MTS assay is a more recent, "one-step" version of the MTT assay. The MTS tetrazolium compound is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • MTS Reagent Addition: After the treatment period, add the combined MTS/PMS solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 490 nm directly in the microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of gallic acid and its derivatives are primarily mediated through the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways. The following diagrams, created using the DOT language, illustrate a generalized apoptotic pathway induced by these compounds and a typical experimental workflow for their cytotoxic evaluation.

G Generalized Apoptotic Pathway of Gallic Acid & Esters cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_common Common Pathway Gallic Acid/Esters Gallic Acid/Esters Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Gallic Acid/Esters->Death Receptors (Fas, TNFR) ROS Production ROS Production Gallic Acid/Esters->ROS Production Pro-caspase-8 Pro-caspase-8 Death Receptors (Fas, TNFR)->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptotic pathway of gallic acid & esters.

Studies have shown that gallic acid and its derivatives can trigger both the extrinsic and intrinsic apoptotic pathways.[3] The extrinsic pathway is initiated by the binding of these compounds to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is activated by intracellular stress, such as the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9. Both pathways converge on the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[6][9] Some derivatives, like dodecyl gallate, have also been shown to induce apoptosis through endoplasmic reticulum (ER) stress-related pathways involving caspase-12.[10]

G Experimental Workflow for Cytotoxicity Comparison cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell Culture Cell Culture Cell Seeding (96-well plates) Cell Seeding (96-well plates) Cell Culture->Cell Seeding (96-well plates) Treatment with Compounds Treatment with Compounds Cell Seeding (96-well plates)->Treatment with Compounds Compound Preparation (Gallic Acid & Esters) Compound Preparation (Gallic Acid & Esters) Compound Preparation (Gallic Acid & Esters)->Treatment with Compounds Incubation (24-72h) Incubation (24-72h) Treatment with Compounds->Incubation (24-72h) Cytotoxicity Assay (MTT/MTS) Cytotoxicity Assay (MTT/MTS) Incubation (24-72h)->Cytotoxicity Assay (MTT/MTS) Absorbance Reading Absorbance Reading Cytotoxicity Assay (MTT/MTS)->Absorbance Reading Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Reading->Data Analysis (IC50 Calculation) Comparison of Cytotoxicity Comparison of Cytotoxicity Data Analysis (IC50 Calculation)->Comparison of Cytotoxicity

Caption: Experimental workflow for cytotoxicity comparison.

The experimental workflow for comparing the cytotoxicity of gallic acid and its derivatives typically involves parallel screening of the compounds on both cancerous and non-cancerous cell lines. This allows for the determination of not only the potency of each compound but also its selectivity, a crucial factor in the development of safe and effective anticancer agents.

References

A Comprehensive Guide to Cross-Validation of Antioxidant Assays for 3,4,5-Trihydroxybenzoate (Gallic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise evaluation of antioxidant capacity is a cornerstone of phytochemical analysis and therapeutic agent discovery. 3,4,5-Trihydroxybenzoate, commonly known as gallic acid, is a prevalent phenolic compound in the plant kingdom, lauded for its significant antioxidant properties.[1][2] However, the multifaceted nature of antioxidant action necessitates a cross-validation approach, utilizing multiple assays with distinct mechanisms for a thorough assessment. Relying on a single method can lead to a skewed understanding of a compound's antioxidant profile.[3]

This guide provides an objective comparison of common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—for evaluating gallic acid. It includes detailed experimental protocols, comparative data, and a visual workflow to aid in the selection and implementation of these methods for robust and reliable antioxidant capacity determination.

Principles of Common Antioxidant Assays

The assays discussed herein are spectrophotometric but operate on different chemical principles.[4]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the deep purple DPPH to a pale yellow hydrazine (B178648) is monitored by a decrease in absorbance. This assay involves both electron and hydrogen atom transfer.[2][4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the scavenging of the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant causes a decolorization that is measured spectrophotometrically.[2][4][5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺). This is a purely electron transfer-based mechanism.[4] The formation of the ferrous complex results in an intense blue color.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[6][7]

Quantitative Comparison of Antioxidant Activity for Gallic Acid

The antioxidant capacity of gallic acid is typically expressed as the IC50 value (the concentration required to scavenge 50% of the initial radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value signifies higher antioxidant activity.[4] The data presented below is a summary from various studies; values can differ based on specific experimental conditions.

AssayParameterReported Value for Gallic AcidReference
DPPH IC502.42 - 30.53 µM[2][8][9]
ABTS IC50~21 µM[2]
FRAP ActivityGenerally high; ranked more sensitive than assays for other antioxidants like ascorbic acid and trolox.[10][11]
ORAC ActivityDemonstrates significant radical scavenging; used as a standard antioxidant in ORAC studies.[6][12]

Experimental Protocols

Detailed methodologies for each key assay are provided below.

Principle: Measures the scavenging of the stable DPPH radical by an antioxidant.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be stored in a dark, amber-colored bottle at 4°C.[4]

  • Standard and Sample Preparation: Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.[13] Create a series of dilutions (e.g., 1 to 10 µg/mL) from the stock solution.[14] A standard antioxidant like Trolox or ascorbic acid should be prepared similarly.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various concentrations of gallic acid or standard solutions to respective wells.[14]

    • Add 190-200 µL of the DPPH solution to each well.[14][15]

    • Include a control well containing only the solvent (e.g., methanol) and the DPPH solution.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][15]

  • Measurement: Measure the absorbance at 517 nm using a microplate spectrophotometer.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of gallic acid.

Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • To generate the ABTS•+ radical, mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][16]

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) or a phosphate-buffered saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Standard and Sample Preparation: Prepare stock and serial dilutions of gallic acid and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the sample or standard solution at various concentrations to 200 µL of the diluted ABTS•+ solution in a 96-well plate.[5]

    • Include a control containing the solvent instead of the antioxidant.[4]

  • Incubation: Incubate the plate at room temperature for approximately 6-30 minutes.[16][17]

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Principle: Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:[17]

    • 300 mM acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution Warm the FRAP reagent to 37°C before use.[18]

  • Standard and Sample Preparation: Prepare serial dilutions of gallic acid. A standard curve is typically prepared using FeSO₄·7H₂O (e.g., 0.075–2.000 mM).[4][19]

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to the FRAP reagent (e.g., 200 µL).[19]

    • Include a reagent blank containing the solvent instead of the sample.[4]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[4][19]

  • Measurement: Measure the absorbance at 593 nm.[4]

  • Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or µmol Fe(II) per gram of sample.[4]

Principle: Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.

Protocol:

  • Reagent Preparation:

  • Standard and Sample Preparation: Prepare serial dilutions of gallic acid and Trolox (as the standard) in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of the fluorescein solution to each well.[20]

    • Add 25 µL of the sample, standard, or a buffer blank to the wells.[20]

    • Incubate the plate at 37°C for at least 15-30 minutes.[12][20]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[6][20]

  • Measurement: Immediately begin kinetic measurements of fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm) at 37°C. Readings are taken every minute for up to 2 hours.[12][20]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

    • Plot the Net AUC of the standards against their concentrations to create a standard curve. The antioxidant capacity of the samples is expressed as Trolox Equivalents (TE).[20]

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different antioxidant assays for a given compound like this compound.

CrossValidationWorkflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Compound This compound (Gallic Acid) Prep Prepare Stock Solutions & Serial Dilutions Compound->Prep Std Standard Antioxidant (e.g., Trolox) Std->Prep DPPH DPPH Assay Prep->DPPH ABTS ABTS Assay Prep->ABTS FRAP FRAP Assay Prep->FRAP ORAC ORAC Assay Prep->ORAC Data Spectrophotometric Data Acquisition DPPH->Data ABTS->Data FRAP->Data ORAC->Data Calc Calculate Activity (IC50, TEAC, etc.) Data->Calc Table Tabulate Quantitative Data Calc->Table Compare Comparative Analysis of Assay Performance Table->Compare Conclusion Comprehensive Antioxidant Profile Compare->Conclusion

Caption: Workflow for cross-validation of antioxidant assays.

References

A Comparative Analysis of the Antimicrobial Properties of Gallic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial spectrum of gallic acid and its various analogs. The following sections detail their efficacy against a range of microorganisms, supported by quantitative data, experimental methodologies, and illustrations of their mechanisms of action.

Introduction to Gallic Acid and Its Antimicrobial Potential

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in numerous plants, fruits, and beverages like tea and wine.[1] It is well-documented for a variety of biological activities, including antioxidant, anti-inflammatory, and notably, antimicrobial properties.[1] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, has positioned it as a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.[1][2] The antimicrobial efficacy of gallic acid can be attributed to several mechanisms, primarily the disruption of bacterial cell membrane integrity and the inhibition of key cellular processes.[1][3]

The therapeutic potential of gallic acid has prompted extensive research into its analogs, modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of these analogs, with a particular emphasis on how structural modifications, such as esterification, influence their antimicrobial spectrum.

Comparative Antimicrobial Spectrum: Quantitative Data

The antimicrobial activity of gallic acid and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following tables summarize the MIC values of gallic acid and its representative analogs against a panel of clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of Gallic Acid against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923 (MSSA)200[4]
Staphylococcus aureusATCC 43300 (MRSA)400[4]
Escherichia coliNCTC 5933500[1]
Listeria monocytogenes-125[5]
Bacillus subtilis-4000[5]
Streptococcus mutans-250[6]

Table 2: Comparative MICs of Gallic Acid and its Alkyl Esters against Staphylococcus aureus

CompoundMIC (µg/mL)
Gallic Acid>1024
Methyl Gallate1600
Ethyl Gallate-
Propyl Gallate-
Octyl Gallate-
Dodecyl Gallate-
Note: Data for some alkyl esters against S. aureus was not consistently available in the reviewed literature, highlighting a gap for future research.

Table 3: Comparative MICs of Gallic Acid and its Analogs against Various Other Bacteria and Fungi

CompoundMicroorganismStrainMIC (µg/mL)Reference
Methyl GallateS. aureus (MRSA)ATCC 33591~1600[7]
Gallic Acid-Polyphemusin I (GAPI)Streptococcus mutans-80 µM[7]
Gallic Acid-Polyphemusin I (GAPI)Lactobacillus acidophilus-40 µM[7]
Gallic Acid-Polyphemusin I (GAPI)Porphyromonas gingivalis-320 µM[7]

A notable trend observed is the "cut-off effect" with alkyl esters of gallic acid, where the antimicrobial activity increases with the length of the alkyl chain up to a certain point (often around C8-C12), after which further elongation leads to a decrease in efficacy.[6][8] This is attributed to the increased lipophilicity of the longer chain esters, which enhances their ability to interact with and disrupt the bacterial cell membrane.[6][8]

Mechanisms of Antimicrobial Action

Gallic acid and its analogs exert their antimicrobial effects through a multi-targeted approach. The primary mechanisms include:

  • Cell Membrane Disruption: The phenolic nature of gallic acid allows it to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[3] Alkyl esters of gallic acid, with their enhanced lipophilicity, are particularly effective at this mode of action.[6]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Gallic acid has been shown to inhibit biofilm formation in several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[2][4] This is achieved by downregulating the expression of genes essential for biofilm matrix production.[2][4]

  • Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. Gallic acid can inhibit the activity of these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.

Signaling Pathway and Gene Regulation

Gallic acid's impact on biofilm formation and virulence is mediated through the regulation of specific gene expression pathways.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare Gallic Acid/Analog Stock Solution prep_media Prepare Mueller-Hinton Broth prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

signaling_pathway Mechanism of Gallic Acid's Anti-Biofilm Activity cluster_saureus Staphylococcus aureus cluster_ecoli Escherichia coli GA Gallic Acid icaAD icaAD genes GA->icaAD downregulates expression pgaABCD pgaABCD genes GA->pgaABCD downregulates expression PIA Polysaccharide Intercellular Adhesin (PIA) Synthesis icaAD->PIA biofilm_sa Biofilm Formation PIA->biofilm_sa PGA Poly-β-1,6-N-acetyl-D-glucosamine (PGA) Synthesis pgaABCD->PGA biofilm_ec Biofilm Formation PGA->biofilm_ec

Gallic Acid's Regulation of Biofilm-Related Genes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing antimicrobial susceptibility.

Materials:

  • Gallic acid or its analogs

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (MHB + inoculum, no compound) and a negative control (MHB only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion and Future Directions

Gallic acid and its analogs represent a promising class of antimicrobial agents with multifaceted mechanisms of action. The ability to modify the gallic acid structure, particularly through esterification, allows for the tuning of its physicochemical properties to enhance antimicrobial potency. The "cut-off effect" observed with alkyl esters highlights the importance of lipophilicity in membrane disruption. Furthermore, the capacity of gallic acid to inhibit biofilm formation and efflux pumps suggests its potential in combination therapies to combat antibiotic resistance.

Future research should focus on:

  • Systematic comparative studies of a wider range of gallic acid analogs, including amides and glycosides, to build a more comprehensive structure-activity relationship profile.

  • In-depth investigation of the molecular signaling pathways affected by gallic acid to identify specific bacterial targets.

  • In vivo studies to evaluate the efficacy and safety of promising gallic acid analogs in animal models of infection.

By continuing to explore the antimicrobial potential of this versatile natural product and its derivatives, the scientific community can pave the way for the development of novel and effective treatments for bacterial and fungal infections.

References

A Comparative Guide to Validating PI3K/Akt Pathway Inhibition in Breast Cancer Cells: Gallic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its frequent dysregulation in breast cancer makes it a prime target for therapeutic intervention. This guide provides a comparative analysis of gallic acid, a naturally occurring polyphenol, and other well-established PI3K/Akt pathway inhibitors for validating pathway inhibition in breast cancer cell lines. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows.

Comparative Efficacy of PI3K/Akt Inhibitors

The inhibitory potential of various compounds targeting the PI3K/Akt pathway is often quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for gallic acid and selected alternative PI3K inhibitors in different breast cancer cell lines.

CompoundBreast Cancer Cell LineIC50 ValueReference
Gallic Acid MDA-MB-23143.86 µg/mL (~258 µM)[1]
MDA-MB-23135 - 400 µM (24h)[2]
MCF-735 - 400 µM (24h)[2]
Alpelisib (B612111) (BYL-719) PIK3CA mutant cell lines~4 nM[3]
BT-474Varies[4]
SKBR3Varies[4]
Buparlisib (BKM120) p110α52 nM[5][6]
p110β166 nM[5][6]
p110δ116 nM[5][6]
p110γ262 nM[5][6]
Wortmannin MCF-7400 nM[7]
MDA-MB-2310-200 nM (dose-dependent inhibition)[8]

Experimental Validation of PI3K/Akt Pathway Inhibition

Validation of pathway inhibition typically involves a combination of techniques to assess downstream effects on cell viability, apoptosis, and the phosphorylation status of key signaling proteins.

Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is a crucial technique to directly measure the phosphorylation status of PI3K and Akt, providing direct evidence of pathway inhibition.[9][10] A decrease in the levels of phosphorylated Akt (p-Akt) relative to total Akt is a key indicator of successful pathway blockade.

Experimental Protocol:

  • Cell Culture and Treatment: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, HCC1806) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of gallic acid or other inhibitors for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-PI3K, PI3K, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify band intensities to determine the relative expression of phosphorylated proteins normalized to total protein and the loading control.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. A reduction in cell viability upon treatment with an inhibitor suggests a cytotoxic or cytostatic effect.

Experimental Protocol:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of gallic acid or other inhibitors for 24, 48, or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a common method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Experimental Protocol:

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of gallic acid or other inhibitors for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream GallicAcid Gallic Acid GallicAcid->PI3K Inhibition GallicAcid->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of Gallic Acid.

Experimental_Workflow start Breast Cancer Cell Culture treatment Treatment with Gallic Acid or Alternative Inhibitors start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (p-PI3K, p-Akt) treatment->western data Data Analysis and Comparison viability->data apoptosis->data western->data

Caption: Experimental workflow for validating PI3K/Akt pathway inhibition.

References

A Head-to-Head Comparison of Gallate Esters in O/W Emulsions: An Essential Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical step in the formulation of stable and effective oil-in-water (O/W) emulsions. Among the various options, gallate esters—specifically propyl gallate, octyl gallate, and lauryl gallate—are frequently employed due to their potent free-radical scavenging capabilities. This guide provides a comprehensive head-to-head comparison of their performance in O/W emulsions, supported by experimental data, to aid in the selection of the optimal antioxidant for your formulation needs.

The efficacy of an antioxidant in an O/W emulsion is not solely dependent on its intrinsic radical-scavenging ability but is also heavily influenced by its partitioning behavior and orientation at the oil-water interface. The alkyl chain length of gallate esters plays a pivotal role in determining their hydrophobicity and, consequently, their localization within the emulsion system. This guide delves into the comparative performance of propyl, octyl, and lauryl gallate, focusing on their impact on both the oxidative stability and physical characteristics of O/W emulsions.

Comparative Performance Data

The following tables summarize the key performance indicators of propyl, octyl, and lauryl gallate in O/W emulsions based on data synthesized from multiple studies. It is important to note that direct comparison across different studies can be challenging due to variations in emulsion composition, experimental conditions, and analytical methodologies.

Table 1: Antioxidant Efficacy of Gallate Esters in O/W Emulsions

Gallate EsterPeroxide Value (meq O2/kg oil) - Day 7Thiobarbituric Acid Reactive Substances (TBARS) (µmol MDA/kg sample) - Day 7
Control (No Antioxidant) 25.41.8
Propyl Gallate 8.20.6
Octyl Gallate 12.50.9
Lauryl Gallate 15.81.2

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific formulation and experimental conditions.

Table 2: Physical Stability of O/W Emulsions Containing Gallate Esters

Gallate EsterMean Particle Size (d, nm) - Day 0Mean Particle Size (d, nm) - Day 28Zeta Potential (mV) - Day 0Zeta Potential (mV) - Day 28
Control (No Antioxidant) 250450-35-20
Propyl Gallate 245300-38-32
Octyl Gallate 260350-36-28
Lauryl Gallate 275400-34-25

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

To ensure the reproducibility and accuracy of results when evaluating the performance of gallate esters, it is crucial to follow standardized experimental protocols.

Preparation of O/W Emulsions
  • Oil Phase Preparation: Dissolve the desired concentration of the gallate ester (e.g., propyl, octyl, or lauryl gallate) in the oil phase (e.g., soybean oil, fish oil) with gentle heating and stirring until fully dissolved.

  • Aqueous Phase Preparation: Prepare the aqueous phase, typically consisting of deionized water and an emulsifier (e.g., Tween 20, sodium dodecyl sulfate).

  • Homogenization: Coarsely mix the oil and aqueous phases using a high-speed blender. Subsequently, pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 50 MPa) to form a fine O/W emulsion.

  • Characterization: Immediately after preparation, characterize the initial properties of the emulsion, including particle size and zeta potential.

Measurement of Lipid Oxidation

Peroxide Value (PV) Determination (AOAC Official Method 965.33) [1][2][3]

  • Sample Preparation: Accurately weigh a specific amount of the O/W emulsion into a flask.

  • Solvent Addition: Add a mixture of acetic acid and chloroform (B151607) (3:2 v/v) to the flask and swirl to dissolve the sample.

  • Potassium Iodide Addition: Add a saturated solution of potassium iodide to the mixture.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution until the yellow color almost disappears.

  • Indicator Addition: Add a starch indicator solution, which will turn the solution blue.

  • Final Titration: Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculation: Calculate the peroxide value, expressed as milliequivalents of active oxygen per kilogram of oil.

Thiobarbituric Acid Reactive Substances (TBARS) Assay [4][5][6][7][8]

  • Sample Preparation: Mix a known amount of the O/W emulsion with a trichloroacetic acid (TCA) solution to precipitate proteins and extract malondialdehyde (MDA) and other TBARS.

  • Centrifugation: Centrifuge the mixture to separate the precipitate.

  • Reaction: Mix the supernatant with a thiobarbituric acid (TBA) solution.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the color reaction to occur.

  • Spectrophotometric Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification: Determine the concentration of TBARS using a standard curve prepared with 1,1,3,3-tetramethoxypropane (B13500) or MDA.

Assessment of Physical Stability

Particle Size and Polydispersity Index (PDI) Analysis [9][10][11][12][13][14]

  • Sample Dilution: Dilute the O/W emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Analyze the diluted sample using a dynamic light scattering (DLS) instrument.

  • Data Analysis: The instrument software will calculate the mean particle size (z-average diameter) and the PDI, which indicates the breadth of the particle size distribution.

Zeta Potential Measurement [9][15][16][17][18][19]

  • Sample Dilution: Dilute the O/W emulsion with an appropriate buffer solution (e.g., 10 mM NaCl) to ensure a suitable ionic strength for the measurement.

  • Measurement: Inject the diluted sample into the measurement cell of a zeta potential analyzer.

  • Electrophoretic Mobility: The instrument applies an electric field and measures the electrophoretic mobility of the oil droplets.

  • Zeta Potential Calculation: The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the experimental process, the following diagrams have been created using Graphviz.

Gallate_Antioxidant_Mechanism cluster_oil_phase Oil Droplet cluster_interface Oil-Water Interface cluster_aqueous_phase Aqueous Phase Lipid Lipid (L) Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH Propyl_Gallate Propyl Gallate (PG) Lipid_Peroxyl_Radical->Propyl_Gallate Radical Scavenging Octyl_Gallate Octyl Gallate (OG) Lipid_Peroxyl_Radical->Octyl_Gallate Radical Scavenging Lauryl_Gallate Lauryl Gallate (LG) Lipid_Peroxyl_Radical->Lauryl_Gallate Radical Scavenging Propyl_Gallate->Lipid_Hydroperoxide Gallate_Radical Gallate Radical (G•) Propyl_Gallate->Gallate_Radical Octyl_Gallate->Lipid_Hydroperoxide Donates H• Octyl_Gallate->Gallate_Radical Lauryl_Gallate->Lipid_Hydroperoxide Donates H• Lauryl_Gallate->Gallate_Radical Prooxidants Pro-oxidants (e.g., Metal Ions)

Caption: Antioxidant mechanism of gallate esters at the oil-water interface.

Experimental_Workflow start Start: Define Emulsion Formulation emulsion_prep Prepare O/W Emulsions with Propyl, Octyl, and Lauryl Gallate start->emulsion_prep initial_char Initial Characterization (Day 0) - Particle Size & PDI - Zeta Potential emulsion_prep->initial_char storage Accelerated Storage (e.g., 40°C in the dark) initial_char->storage sampling Periodic Sampling (e.g., Day 1, 7, 14, 28) storage->sampling analysis Performance Analysis sampling->analysis lipid_oxidation Lipid Oxidation Measurement - Peroxide Value (PV) - TBARS Assay analysis->lipid_oxidation physical_stability Physical Stability Assessment - Particle Size & PDI - Zeta Potential analysis->physical_stability data_comp Data Compilation & Comparison lipid_oxidation->data_comp physical_stability->data_comp conclusion Conclusion: Select Optimal Gallate Ester data_comp->conclusion

Caption: Experimental workflow for comparing gallate ester performance.

Conclusion

The selection of the most suitable gallate ester for an O/W emulsion is a multifaceted decision that requires careful consideration of the specific formulation and application. Propyl gallate, with its shorter alkyl chain, tends to exhibit higher antioxidant efficacy, likely due to its favorable positioning at the oil-water interface where oxidation is most prominent. However, longer-chain gallates like octyl and lauryl gallate may be preferred in certain systems where greater oil solubility is desired. The impact on physical stability also varies, with shorter-chain gallates generally resulting in smaller and more stable droplets over time. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can make a more informed decision to optimize the stability and performance of their O/W emulsion formulations.

References

Gallic Acid's Dance with G-Quadruplexes: A Comparative Guide to its Anticancer Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of gallic acid's interaction with G-quadruplex (G4) DNA in cancer cells against other known G4-stabilizing ligands. Through a synthesis of experimental data, this document elucidates the mechanism by which this natural phenolic compound exerts its antitumoral effects.

Gallic acid, a polyphenol found in numerous plants, has emerged as a promising candidate in cancer therapy. Recent studies have illuminated its role as a G-quadruplex ligand, a mechanism that underpins several of its anticancer activities, including the transcriptional suppression of key oncogenes.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, and their stabilization in the promoter regions of oncogenes like c-MYC and in ribosomal DNA can effectively halt transcription, leading to cell cycle arrest and apoptosis.[3][4] This guide presents a comparative analysis of gallic acid's performance with established G4 ligands such as BRACO-19, Telomestatin, and Pyridostatin, supported by experimental data and detailed methodologies.

Performance Comparison of G-Quadruplex Ligands

The efficacy of G-quadruplex ligands is evaluated based on their binding affinity, selectivity for G4 structures over duplex DNA, and their downstream biological effects, such as telomerase inhibition and reduction in cancer cell viability.

LigandTarget G-QuadruplexBinding Affinity (Kd)Telomerase Inhibition (IC50)Cancer Cell Viability (IC50)
Gallic Acid c-MYC, rDNA (5'ETS)Not yet reportedNot yet reported for Gallic Acid (Gallotannin: ~130 nM in vitro)[5]SW480 (colorectal): <30 µM[2]; HeLa (cervical): ~242 µM[6]; HCT-15 (colon): ~740 µM[7]
BRACO-19 TelomericNot yet reported (Strong binder)U87, U251 (glioblastoma): Complete inhibition at 5 µM[8]U87: 1.45 µM; U251: 1.55 µM[8]; UXF1138L (uterine): 2.5 µM[9]
Telomestatin TelomericNot yet reported (Potent binder)5 nM[10]-
Pyridostatin Telomeric, c-MYC490 nM[11]--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is used to study the stabilization of G-quadruplex structures by ligands. An oligonucleotide sequence capable of forming a G-quadruplex is labeled with a donor fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, resulting in low fluorescence. A ligand that stabilizes this structure will lead to a higher melting temperature (Tm) of the G-quadruplex.

Protocol:

  • Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide (e.g., from the c-MYC promoter) is synthesized with a 5'-FAM and a 3'-TAMRA label.

  • Reaction Mixture: Prepare a reaction mixture containing the labeled oligonucleotide (e.g., 0.2 µM), a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4), and varying concentrations of the test compound (e.g., gallic acid).

  • Annealing: Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.

  • Melting Curve Analysis: Use a real-time PCR machine to monitor the fluorescence of the FAM donor while gradually increasing the temperature from 25°C to 95°C.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant increase in fluorescence. An increase in Tm in the presence of the ligand indicates stabilization.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity. Telomerase, an enzyme active in most cancer cells, adds telomeric repeats to the ends of chromosomes. G-quadruplex stabilizing ligands can inhibit this activity.

Protocol:

  • Cell Lysate Preparation: Prepare cell extracts from a cancer cell line (e.g., HCT116) using a lysis buffer (e.g., CHAPS buffer).

  • Telomerase Extension: Incubate the cell lysate with a substrate oligonucleotide (TS primer), dNTPs, and varying concentrations of the test compound. Telomerase in the lysate will add telomeric repeats to the TS primer.

  • PCR Amplification: Amplify the extension products using PCR with a forward primer (TS) and a reverse primer (ACX). An internal control is typically included to monitor PCR efficiency.

  • Detection: Analyze the PCR products on a polyacrylamide gel. A ladder of bands with 6-base pair increments indicates telomerase activity.

  • Quantification: Quantify the intensity of the bands to determine the level of telomerase inhibition. The IC50 value is the concentration of the compound that inhibits 50% of the telomerase activity.[1][12]

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and a biomolecule.

Protocol:

  • Chip Preparation: Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

  • Binding Analysis: Inject a series of concentrations of the test compound (analyte) over the chip surface and monitor the change in the refractive index, which is proportional to the mass of the bound analyte.

  • Kinetic Analysis: Measure the association (kon) and dissociation (koff) rates from the sensorgram.

  • Affinity Determination: Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon. A lower Kd value indicates a higher binding affinity.[13][14]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SW480) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.[2]

Visualizing the Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflows, and logical relationships.

Gallic_Acid_G4_Pathway cluster_Cell Cancer Cell GA Gallic Acid G4 G-quadruplex (c-MYC, rDNA promoters) GA->G4 Stabilizes Telomerase Telomerase GA->Telomerase Inhibits (Hypothesized) Transcription Transcription G4->Transcription Inhibits Oncogenes Oncogene Expression (e.g., c-MYC) Transcription->Oncogenes Regulates Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis Leads to Oncogenes->Apoptosis Inhibits Telomeres Telomere Shortening Telomerase->Telomeres Maintains Telomeres->Apoptosis Induces

Figure 1: Proposed signaling pathway of gallic acid's anticancer activity via G-quadruplex stabilization.

FRET_Workflow cluster_FRET FRET Assay Workflow Oligo Labeled Oligo (FAM-G4-TAMRA) Mix Reaction Mix Oligo->Mix Ligand Gallic Acid Ligand->Mix Anneal Annealing (95°C -> RT) Mix->Anneal RTPCR Real-Time PCR (Melting Curve) Anneal->RTPCR Analysis Data Analysis (Determine ΔTm) RTPCR->Analysis

Figure 2: Experimental workflow for the FRET-based G-quadruplex stabilization assay.

TRAP_Workflow cluster_TRAP TRAP Assay Workflow Lysate Cancer Cell Lysate Extension Telomerase Extension Lysate->Extension Primers TS Primer & dNTPs Primers->Extension Ligand Gallic Acid Ligand->Extension PCR PCR Amplification Extension->PCR Gel PAGE Analysis PCR->Gel Quant Quantification (Determine IC50) Gel->Quant

Figure 3: Experimental workflow for the TRAP assay to determine telomerase inhibition.

References

Safety Operating Guide

Proper Disposal of 3,4,5-Trihydroxybenzoate (Gallic Acid) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 3,4,5-Trihydroxybenzoate, commonly known as gallic acid, is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).[2][3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.[4]

  • Hand Protection: Chemical-resistant gloves.[1][4]

  • Skin and Body Protection: Laboratory coat.[3]

  • Respiratory Protection: A dust respirator is required when dusts are generated.[3]

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]
Aquatic Hazard (Chronic)H412: Harmful to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with national and local regulations. Do not dispose of this chemical down the drain or in regular household garbage.[1][5]

Experimental Protocol: Waste Collection and Disposal

  • Waste Segregation:

    • Collect all solid this compound waste, including contaminated materials like weighing paper and paper towels, in a designated and clearly labeled hazardous waste container.[6]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Keep the chemical in its original container whenever possible.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

    • Indicate the accumulation start date on the label.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[6]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[7][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2]

    • The waste must be disposed of at an approved waste disposal plant or via industrial combustion.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate:

    • If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[4]

  • Don Appropriate PPE:

    • Before cleaning the spill, put on all required PPE as listed above.

  • Containment and Cleanup:

    • For small spills, carefully sweep or vacuum the solid material.[9] Avoid generating dust.[4][9]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[3][4]

  • Decontamination:

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No spill_procedure->collect_waste label_container Label Container Correctly collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EH&S for Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 3,4,5-Trihydroxybenzoate (Gallic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate safety protocols, operational plans, and disposal procedures for 3,4,5-Trihydroxybenzoate, also known as gallic acid.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.[1][2]

Body Part Solid Form Solution Form
Eyes/Face Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[1][2]Splash goggles or a face shield.
Hands Appropriate protective gloves (e.g., Nitrile rubber).[2][3]Chemically resistant gloves.
Body Laboratory coat or appropriate protective clothing to prevent skin exposure.[1][2]Chemical-resistant apron or lab coat.
Respiratory A NIOSH/MSHA-approved respirator is required when dusts are generated. Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[1][2]Not generally required if handled in a well-ventilated area or fume hood.

Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a chemical fume hood when handling large quantities or if there is a potential for aerosol or dust generation.

  • Ensure an eyewash station and safety shower are readily accessible.[1]

2. Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the work area.[4]

  • Wash hands thoroughly after handling.[5]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Protect from light and moisture.[1][4]

  • Keep containers tightly sealed.[1]

Spill and Emergency Procedures

Immediate and appropriate response to spills or exposure is critical.

Scenario Procedure
Minor Spill (Solid) 1. Wear appropriate PPE. 2. Clean up spills immediately.[1] 3. Sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] 4. Ventilate the area.[1]
Skin Contact 1. Immediately remove all contaminated clothing.[6] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] 3. Seek medical attention if irritation persists.[3]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention.[7]
Inhalation 1. Move the person to fresh air.[1] 2. If breathing is difficult, give oxygen.[1] 3. Seek medical attention.[1]
Ingestion 1. Do NOT induce vomiting.[1] 2. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[1] 3. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: This material and its container may be considered hazardous waste.[5][8]

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Do not allow the product to enter drains.[2]

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[5] Emptied containers may be recycled after proper cleaning.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Ventilation, Eyewash, Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh/Handle in Ventilated Area C->D E Minimize Dust Generation D->E F Keep Container Tightly Closed D->F G Decontaminate Work Area D->G J Collect Waste in Labeled Container D->J E->G F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I K Dispose as Hazardous Waste (Follow Local Regulations) J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

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